2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
Description
The exact mass of the compound 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 50667. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-methyl-2-(3-nitrophenyl)-4H-pyrazol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O3/c1-7-5-10(14)12(11-7)8-3-2-4-9(6-8)13(15)16/h2-4,6H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNILDNQGLCOHLV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C1)C2=CC(=CC=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40922838 | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119-16-4 | |
| Record name | 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=119-16-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000119164 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 119-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50667 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 119-16-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25192 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Methyl-2-(3-nitrophenyl)-2,4-dihydro-3H-pyrazol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40922838 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,4-dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.911 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive overview of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document delves into its chemical identity, physicochemical properties, synthesis, spectral characterization, and potential therapeutic applications, offering a valuable resource for researchers in the field.
Core Compound Identification
-
Systematic Name: 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one
-
Synonyms: 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-; 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone; NSC 25192; 2,4-Dihydro-5-methyl-2-(3-nitrophenyl)-3H-pyrazol-3-one[1]
-
CAS Number: 119-16-4[1]
-
Molecular Formula: C₁₀H₉N₃O₃[1]
-
Molecular Weight: 219.20 g/mol
Chemical Structure:
Figure 1: Structure of 3-methyl-1-(3-nitrophenyl)-1H-pyrazol-5(4H)-one.
Physicochemical Properties
This pyrazolone derivative is typically a solid compound with moderate solubility in organic solvents and is relatively stable under standard conditions.[1] The presence of the nitro group on the phenyl ring significantly influences its reactivity, making it a valuable intermediate in organic synthesis.[1]
| Property | Value | Source |
| Appearance | Solid | [1] |
| Molecular Formula | C₁₀H₉N₃O₃ | [1] |
| Molecular Weight | 219.20 g/mol | |
| Melting Point | 225-227 °C (for p-nitro isomer) | [2] |
| Solubility | Moderate in organic solvents | [1] |
Synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
The classical and most common method for synthesizing 5-pyrazolones is the condensation reaction between a β-ketoester and a hydrazine derivative. This approach, known as the Knorr pyrazole synthesis, provides a versatile and efficient route to this class of compounds.
Reaction Scheme:
Figure 2: Synthesis of the target compound via Knorr condensation.
Detailed Experimental Protocol:
This protocol is adapted from general procedures for the synthesis of pyrazolone derivatives.[3][4][5]
Materials:
-
Ethyl acetoacetate
-
m-Nitrophenylhydrazine
-
Absolute Ethanol
-
Round bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
In a round bottom flask equipped with a magnetic stirrer and a condenser, dissolve m-nitrophenylhydrazine (1 equivalent) in absolute ethanol.
-
To this solution, add ethyl acetoacetate (1 equivalent) dropwise with continuous stirring.
-
Heat the reaction mixture to reflux and maintain for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and then place it in an ice bath to facilitate the precipitation of the product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the purified product, 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, in a desiccator or a vacuum oven.
-
The final product can be further purified by recrystallization from a suitable solvent, such as ethanol.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Ethanol is a polar protic solvent that is effective at dissolving both the β-ketoester and the hydrazine, facilitating their interaction. Its boiling point allows for the reaction to be carried out at an elevated temperature to increase the reaction rate without being excessively high.
-
Reflux Conditions: Heating the reaction at reflux ensures that the reaction proceeds at a constant and sufficiently high temperature to overcome the activation energy of the condensation and cyclization steps, while preventing the loss of solvent.
-
Cooling and Precipitation: The product is typically less soluble in cold ethanol than the reactants and byproducts, allowing for its isolation by precipitation upon cooling.
Spectral Data
-
¹³C NMR: The ¹³C NMR spectrum for 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one is available and can be viewed on spectral databases.[6]
-
¹H NMR: The ¹H NMR spectrum for the p-nitro isomer, 1-(4-NITROPHENYL)-3-METHYL-5-PYRAZOLONE, is available and provides a reference for the expected proton signals.[7]
-
Infrared (IR) Spectroscopy: The IR spectrum of the p-nitro isomer is also available, showing characteristic peaks for the functional groups present.[8] For pyrazolone derivatives in general, characteristic IR bands include N-H stretching (around 3350 cm⁻¹), C-H stretching (around 3060 cm⁻¹), and a strong C=O stretching (around 1740 cm⁻¹).[3]
-
UV-Visible Spectroscopy: UV-Vis spectra of related pyrazole derivatives have been reported, often showing absorption bands in the UV region. For instance, a pyrazole derivative showed a sharp absorption peak at 255 nm in ethanol.[9] Theoretical studies on 1-phenyl-3-methyl pyrazol-5-one show absorption bands that can be attributed to π →π* transitions.[6]
Biological Activities and Potential Applications
Pyrazolone derivatives are a well-established class of compounds with a broad spectrum of biological activities, making them attractive scaffolds for drug discovery.
Potential Therapeutic Applications:
-
Anti-inflammatory and Analgesic: Many pyrazolone derivatives exhibit potent anti-inflammatory and analgesic properties.[10] Their mechanism of action is often linked to the inhibition of cyclooxygenase (COX) enzymes, which are key in the prostaglandin biosynthesis pathway.[10]
-
Antioxidant: The pyrazolone ring is a known scavenger of free radicals, and derivatives of this compound have shown significant antioxidant activity.[11][12] This property is crucial for combating oxidative stress, which is implicated in a wide range of diseases.
-
Antimicrobial: Various pyrazolone derivatives have demonstrated antibacterial and antifungal activities.[5]
-
Enzyme Inhibition: Certain pyrazole derivatives have been shown to be effective inhibitors of various enzymes, including monoamine oxidases and 15-lipoxygenase.[12][13]
Mechanism of Action - A Working Hypothesis:
The biological activities of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone are likely multifactorial, stemming from the inherent properties of the pyrazolone core and the influence of the nitrophenyl substituent.
Figure 3: Postulated mechanism of action for pyrazolone derivatives.
Experimental Protocols for Biological Evaluation
To assess the therapeutic potential of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, a series of in vitro and in vivo assays can be employed.
A. In Vitro Antioxidant Activity - DPPH Radical Scavenging Assay
This assay is a standard and rapid method to evaluate the free radical scavenging ability of a compound.[14]
Protocol:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., methanol or DMSO).
-
Prepare a fresh solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
In a 96-well plate, add various concentrations of the test compound to the DPPH solution.
-
Include a control well containing only the DPPH solution and solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of the solutions at approximately 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
The IC₅₀ value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined from a dose-response curve.
B. In Vivo Anti-inflammatory Activity - Carrageenan-Induced Paw Edema in Rats
This is a widely used and reproducible model of acute inflammation.[15][16][17]
Protocol:
-
Acclimatize male Wistar rats for at least one week before the experiment.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and test groups receiving different doses of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
-
Administer the test compound or standard drug orally or intraperitoneally.
-
After a set time (e.g., 60 minutes), induce inflammation by injecting a 1% solution of carrageenan into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat at regular intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema is calculated for each group compared to the control group.
C. In Vitro Cyclooxygenase (COX) Inhibition Assay
This assay determines the ability of the compound to inhibit the COX-1 and COX-2 enzymes. Commercially available screening kits are often used for this purpose.[18]
General Principle: The assay typically measures the peroxidase activity of the COX enzyme. The peroxidase component catalyzes the oxidation of a chromogenic substrate, and the resulting color change is measured spectrophotometrically. Inhibitors of COX will reduce the rate of this color change. By running the assay with both COX-1 and COX-2 enzymes, the selectivity of the inhibitor can be determined.
Safety and Toxicology
While specific toxicity data for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is limited in the searched results, information on related pyrazolone compounds provides some guidance. For 1-phenyl-3-methyl-5-pyrazolone, the oral LD50 in rats is reported as 1915 mg/kg.[15] Symptoms of exposure may include irritation of the skin, eyes, and mucous membranes. It is recommended to handle this compound with appropriate personal protective equipment in a well-ventilated area.
Conclusion
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is a compound with a rich chemical background and significant potential for further investigation in the field of drug discovery. Its straightforward synthesis, coupled with the known diverse biological activities of the pyrazolone scaffold, makes it an attractive candidate for screening in various therapeutic areas, particularly as an anti-inflammatory and antioxidant agent. This guide provides a foundational understanding of its properties and the experimental pathways to explore its full potential. Further research is warranted to fully elucidate its specific biological mechanisms and to establish a comprehensive safety profile.
References
-
Azim, F., Nadeem, H., Imran, M., Naz, S., Haq, I., Muhammad, N., Hayat, A., & Islam, M. S. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. [Link]
-
A. K. (2023). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health. [Link]
-
MDPI. (2017). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene. Molecules, 22(1), 123. [Link]
-
CAS Common Chemistry. (n.d.). 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. Retrieved from [Link]
-
Parajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of Its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]
-
Shaglof, A., El-Sayed, N., & Al-Ghorbani, M. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
-
SpectraBase. (n.d.). 1-(3-Nitro-phenyl)-3-methyl-1H-pyrazol-5(4H)-one. Retrieved from [Link]
-
European Commission. (2006). Opinion on phenyl methyl pyrazolone. [Link]
-
NIST. (n.d.). 1H-Pyrazole, 3-methyl-5-phenyl-. NIST WebBook. Retrieved from [Link]
-
Otto Chemie Pvt. Ltd. (n.d.). 3-Methyl 1-phenyl-5-pyrazolone, 98%. Retrieved from [Link]
-
Chimenti, F., et al. (2006). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. Bioorganic & Medicinal Chemistry Letters, 16(14), 3617-3621. [Link]
-
ResearchGate. (n.d.). DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. Retrieved from [Link]
-
ResearchGate. (n.d.). COX-2 inhibition assay of compounds T3 and T5. Retrieved from [Link]
-
Ghannadi, A., et al. (2012). A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats. Indian Journal of Pharmacology, 44(5), 579-585. [Link]
-
Al-Ghorbani, M., et al. (2023). Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. Molecules, 28(12), 4725. [Link]
-
Usta, A., et al. (2016). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup2), 126-132. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives. Molecules, 28(12), 4725. [Link]
-
ResearchGate. (n.d.). Hematological profile of rats with carrageenan-induced paw oedema and.... Retrieved from [Link]
-
Semantic Scholar. (n.d.). Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. Retrieved from [Link]
-
MDPI. (2019). Development of an Enzyme-Based Thin-Layer Chromatographic Assay for the Detection of Cyclooxygenase-2 Inhibitors. Molecules, 24(12), 2294. [Link]
-
ResearchGate. (n.d.). DPPH radical scavenging assay results of novel 3,5-disubstituted-2-pyrazolines. Retrieved from [Link]
-
The Journal of Phytopharmacology. (2015). Evaluation of Carrageenan induced anti-inflammatory activity of ethanolic extract of bark of Ficus virens Linn. in swiss albino mice. The Journal of Phytopharmacology, 4(2), 94-97. [Link]
-
National Institutes of Health. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. Retrieved from [Link]
-
Chimenti, F., et al. (2006). Inhibitory effect of 1,3,5-triphenyl-4,5-dihydro-(1H)-pyrazole derivatives on activity of amine oxidases. PubMed. [Link]
-
Levy, M. (1987). Pyrazolone derivatives. PubMed. [Link]
-
ChemSupply Australia. (n.d.). 3-Methyl-1-phenyl-5-pyrazolone >98.0%. Retrieved from [Link]
-
Bentham Science Publisher. (n.d.). Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Retrieved from [Link]
-
Emco Chemicals. (n.d.). 1,3,5 PMP | 1-Phenyl-3-methyl-5-pyrazolone | Cas no 89-25-8. Retrieved from [Link]
Sources
- 1. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 2. CAS Common Chemistry [commonchemistry.cas.org]
- 3. jmchemsci.com [jmchemsci.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. naturalspublishing.com [naturalspublishing.com]
- 6. jocpr.com [jocpr.com]
- 7. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 3-Methyl-1-phenyl-5-pyrazolone | 89-25-8 | TCI AMERICA [tcichemicals.com]
- 9. 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene | MDPI [mdpi.com]
- 10. rsc.org [rsc.org]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. revroum.lew.ro [revroum.lew.ro]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 16. Design, Synthesis, and Evaluation of the COX-2 Inhibitory Activities of New 1,3-Dihydro-2H-indolin-2-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. 1-PHENYL-3-METHYL-5-PYRAZOLONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
Physicochemical characteristics of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
An In-Depth Technical Guide to the Physicochemical Characteristics of 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrazolone Scaffold
Pyrazolone and its derivatives represent a cornerstone in heterocyclic chemistry, demonstrating remarkable versatility and a broad spectrum of biological activities. First synthesized in the 19th century, this five-membered heterocyclic motif is now integral to numerous FDA-approved drugs and serves as a privileged scaffold in modern drug discovery. The exploration of pyrazolone derivatives spans a wide range of therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, antitumor, and neuroprotective applications.
This guide focuses on a specific, functionally rich derivative: 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (CAS No. 119-16-4). The introduction of a meta-substituted nitrophenyl group at the N1 position significantly influences the molecule's electronic properties, reactivity, and potential biological interactions. Understanding the fundamental physicochemical characteristics of this compound is paramount for its effective utilization in synthesis, analytical chemistry, and as a building block for novel therapeutic agents. This document provides a detailed examination of its structure, properties, spectroscopic profile, and the experimental protocols required for its synthesis and characterization.
Molecular Structure and Inherent Tautomerism
The chemical identity of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is defined by its core pyrazolone ring, substituted with a methyl group at the C3 position and a meta-nitrophenyl group at the N1 position.
Caption: Chemical structure of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
A critical feature of pyrazolones is their ability to exist as different tautomers—isomers that readily interconvert through proton migration. This phenomenon is not merely an academic curiosity; it governs the molecule's reactivity, hydrogen bonding capability, and interaction with biological targets. For this compound, three primary tautomeric forms are possible:
-
CH-form (Keto): The form depicted above, where the C4 position is a methylene group (CH₂).
-
NH-form (Keto): An isomer where a proton resides on N2, creating a double bond between C4 and C5.
-
OH-form (Enol): Characterized by a hydroxyl group at C5 and a fully aromatic pyrazole ring.
The equilibrium between these forms is dynamic and sensitive to factors such as the solvent environment and the electronic nature of substituents. For instance, polar solvents may favor one tautomer over another by stabilizing it through hydrogen bonding. Theoretical studies have shown that for many 1-aryl-substituted pyrazolones, a delicate balance exists between the CH, NH, and OH forms. The presence of the electron-withdrawing nitro group on the phenyl ring can further influence this equilibrium. Researchers must consider the potential for tautomerism when interpreting spectroscopic data and designing experiments, as the dominant form in solution may differ from that in the solid state.
Core Physicochemical Properties
The fundamental physical and chemical properties of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone are summarized below. These data are essential for handling, storage, and designing experimental conditions.
| Property | Value | Source |
| CAS Number | 119-16-4 | |
| Molecular Formula | C₁₀H₉N₃O₃ | |
| Molecular Weight | 219.20 g/mol | |
| Appearance | Typically a solid, may appear as a pale yellow powder or crystals. | |
| Solubility | Moderately soluble in organic solvents; simple pyrazolones are often soluble in hot water. | |
| Stability | Considered relatively stable under standard laboratory conditions. | |
| Acidity/Basicity | Pyrazolones possess both weakly acidic and basic characteristics, though the acidic nature generally predominates, allowing for solubility in aqueous alkali. |
Spectroscopic Profile: A Guide to Characterization
Spectroscopic analysis provides a definitive fingerprint for the molecule, confirming its identity and offering insights into its tautomeric state.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to each unique proton environment. Key signals include a singlet for the methyl (CH₃) protons, typically appearing upfield. The protons on the pyrazolone ring will have chemical shifts dependent on the dominant tautomer. The aromatic protons of the m-nitrophenyl group will appear as a complex multiplet pattern in the downfield region (typically 7.0-8.5 ppm).
-
¹³C NMR: The carbon spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the keto form is expected to resonate significantly downfield (~145-170 ppm). The methyl carbon will be found upfield. The carbons of the pyrazolone and nitrophenyl rings will appear in the aromatic/olefinic region, with their specific shifts influenced by their electronic environment.
Infrared (IR) Spectroscopy
IR spectroscopy is invaluable for identifying key functional groups.
-
C=O Stretch: A strong absorption band in the region of 1500-1700 cm⁻¹ is characteristic of the carbonyl group in the keto tautomer.
-
C=N Stretch: A band around 1565-1640 cm⁻¹ corresponds to the endocyclic C=N bond.
-
NO₂ Stretches: Two strong bands are expected for the nitro group: an asymmetric stretch (~1500-1560 cm⁻¹) and a symmetric stretch (~1300-1370 cm⁻¹).
-
N-H/O-H Stretch: The presence of a broad band above 3000 cm⁻¹ could indicate the presence of the NH or OH tautomers, respectively.
UV-Visible Spectroscopy
In a suitable solvent like ethanol or methanol, the UV-Vis spectrum is expected to display strong absorption bands resulting from π →π* electronic transitions within the conjugated system of the pyrazolone ring and the nitrophenyl substituent.
Experimental Protocols: Synthesis and Analysis
The following protocols describe the synthesis and characterization of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. These methods are designed to be robust and self-validating through clear procedural steps and expected outcomes.
Workflow for Synthesis and Characterization
Caption: Experimental workflow for the synthesis and characterization of the title compound.
Protocol 1: Synthesis via Knorr Condensation
This protocol is adapted from the general synthesis of 1-aryl-3-methyl-5-pyrazolones, a classic method known as the Knorr pyrazole synthesis. The causality behind this choice is its high reliability and straightforward execution.
Materials:
-
m-Nitrophenylhydrazine
-
Ethyl acetoacetate
-
Absolute Ethanol
-
Glacial Acetic Acid (optional, catalyst)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve an equimolar amount of m-nitrophenylhydrazine in absolute ethanol. For example, use 10 mmol.
-
Addition of Reactant: While stirring, add an equimolar amount (10 mmol) of ethyl acetoacetate to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.
-
Reflux: Heat the mixture to reflux using
A Guide to the Spectroscopic Characterization of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
Introduction
Pyrazolone derivatives are a cornerstone in medicinal chemistry and materials science, recognized for a wide spectrum of pharmacological activities including anti-inflammatory, antimicrobial, and antitumor properties.[1] The compound 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one (CAS 119-16-4) belongs to this versatile class of heterocyclic compounds.[2] Its structure, featuring a pyrazolone core, a methyl group at the 3-position, and a meta-substituted nitrophenyl ring at the 1-position, bestows it with unique chemical and electronic characteristics that are of significant interest to researchers in drug development and chemical synthesis.[2]
This technical guide provides an in-depth analysis of the spectroscopic signature of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one. While complete, published experimental spectra for this specific meta-isomer are not widely available, this document will synthesize data from closely related analogs and foundational spectroscopic principles to present a robust, predictive, and interpretive analysis. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind expected spectral features. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the structural characterization of this important molecular scaffold.
Synthesis Protocol: A Generalized Approach
The classical and most common method for synthesizing 1-aryl-3-methyl-5-pyrazolones is the Knorr pyrazolone synthesis, which involves the condensation of an arylhydrazine with a β-ketoester, typically ethyl acetoacetate.[1][3]
Experimental Workflow: Knorr Pyrazolone Synthesis
The synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one is achieved by the reaction of m-nitrophenylhydrazine with ethyl acetoacetate.
Materials:
-
m-Nitrophenylhydrazine
-
Ethyl acetoacetate
-
Absolute Ethanol or Glacial Acetic Acid (as solvent)
-
Hydrochloric acid (for pH adjustment, if necessary)[4]
Step-by-Step Protocol:
-
Dissolution: Dissolve m-nitrophenylhydrazine in absolute ethanol or glacial acetic acid in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.
-
Addition of β-Ketoester: To the stirred solution, add an equimolar amount of ethyl acetoacetate dropwise. The addition may be exothermic and should be controlled.
-
Reflux: Heat the reaction mixture to reflux. The reaction time can vary from 1 to 6 hours, depending on the specific conditions and scale.[4] The progress can be monitored by Thin Layer Chromatography (TLC).
-
Precipitation and Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the precipitation of the product.
-
Filtration: Collect the resulting solid crude product by vacuum filtration and wash it with a small amount of cold ethanol to remove unreacted starting materials.
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to yield the final 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one as a crystalline solid.[3][4]
Diagram of the Synthesis Workflow
Caption: Predicted EI-MS fragmentation of the target molecule.
Conclusion
The structural elucidation of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one relies on a synergistic application of modern spectroscopic techniques. This guide provides a detailed, predictive framework for interpreting its ¹H NMR, ¹³C NMR, IR, and Mass spectra. By understanding the characteristic chemical shifts, vibrational frequencies, and fragmentation patterns, researchers can confidently identify and characterize this compound and its analogs. The principles outlined herein, grounded in the analysis of related structures and fundamental theory, serve as a reliable reference for professionals engaged in the synthesis and application of novel pyrazolone-based molecules.
References
-
MDPI. (n.d.). Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp. Retrieved from [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Retrieved from [Link]
- Lamm, B., & Nordfält, K. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica, 20, 1221-1224.
-
Santos, et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. Retrieved from [Link]
- Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
- Arora, K. (2022). In-silico Studies of Simulated IR Spectra of Some Selected Pyrazolone Compounds.
- Google Patents. (n.d.). CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
-
SpringerLink. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Retrieved from [Link]
- El-Emary, T. I. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12(13), 833-836.
-
ResearchGate. (n.d.). NMR parameters Δν and k exc of nitro compound 3a measured in dependence of the solvent. Retrieved from [Link]
- Dube, P. N., et al. (2014). Synthesis of novel 5-methyl pyrazol-3-one derivatives and their in vitro cytotoxic evaluation. Medicinal Chemistry Research, 24, 1865-1873.
-
National Institutes of Health. (n.d.). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectral data of Pyrazoline derivatives (1-6). Retrieved from [Link]
-
PubMed. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Retrieved from [Link]
-
SciSpace. (n.d.). The synthesis and nmr spectral assignments of 3-nitro-4-((6- nitrobenzothiazol-2-yl)a. Retrieved from [Link]
-
MDPI. (n.d.). Rapid Separation of Non-Sweet Glycosides from Siraitia grosvenorii by Two-Step Medium-Pressure Liquid Chromatography. Retrieved from [Link]
-
Reddit. (n.d.). Help with reducing nitro group/Interpret a NMR Spectrum. Retrieved from [Link]
-
SIELC Technologies. (2018). 3-Methyl-5-pyrazolone. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 15. Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles.... Retrieved from [Link]
-
YouTube. (2016, April 26). NMR Spectroscopy. Retrieved from [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 3. Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives [jmchemsci.com]
- 4. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
Tautomerism in 3-Methyl-1-Substituted-2-Pyrazolin-5-ones: An In-depth Technical Guide
Abstract
This technical guide provides a comprehensive exploration of the tautomeric phenomena observed in 3-methyl-1-substituted-2-pyrazolin-5-ones, a class of heterocyclic compounds with significant applications in medicinal chemistry and drug development.[1][2] This document offers an in-depth analysis of the structural and electronic factors governing the equilibrium between the CH, OH, and NH tautomeric forms. We present detailed, field-proven methodologies for the synthesis and characterization of these compounds, with a focus on spectroscopic and crystallographic techniques. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of pyrazolinone chemistry and its implications for designing novel therapeutic agents.
Introduction: The Significance of Tautomerism in Pyrazolinones
Pyrazolin-5-ones are a cornerstone of many pharmaceuticals, exhibiting a wide range of biological activities, including analgesic, anti-inflammatory, and neuroprotective properties.[1] A notable example is edaravone, a potent free radical scavenger used in the treatment of ischemic stroke and amyotrophic lateral sclerosis (ALS).[3][4] The therapeutic efficacy of these compounds is intrinsically linked to their molecular structure and, crucially, their tautomeric state.
Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, plays a pivotal role in the chemical reactivity, biological activity, and physicochemical properties of 3-methyl-1-substituted-2-pyrazolin-5-ones. The three principal tautomeric forms—the CH, OH (enol), and NH forms—can coexist in solution, with the predominant form being influenced by factors such as the nature of the substituent at the N1 position, the solvent, and temperature.[5][6] Understanding and controlling this tautomeric equilibrium is therefore a critical aspect of drug design and development involving this scaffold.
This guide will delve into the fundamental principles of tautomerism in these pyrazolinones, providing a robust framework for their synthesis, characterization, and analysis.
The Tautomeric Landscape of 3-Methyl-1-Substituted-2-Pyrazolin-5-ones
The tautomeric equilibrium in 3-methyl-1-substituted-2-pyrazolin-5-ones involves the migration of a proton and a concurrent shift of double bonds, resulting in three distinct isomers:
-
CH-form (Keto form): 4,5-dihydro-3-methyl-1-substituted-2H-pyrazol-5-one
-
OH-form (Enol form): 3-methyl-1-substituted-1H-pyrazol-5-ol
-
NH-form: 1,2-dihydro-3-methyl-1-substituted-5H-pyrazol-5-one
The relative stability and, therefore, the population of each tautomer in equilibrium are dictated by a delicate interplay of electronic and steric effects of the N1-substituent, as well as solute-solvent interactions.[5] For instance, in nonpolar solvents, the less polar CH or OH forms may be favored, while polar solvents can stabilize the more polar NH form through hydrogen bonding.[7]
Diagram: Tautomeric Equilibrium in 3-Methyl-1-Substituted-2-Pyrazolin-5-ones
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Video: Growing Crystals for X-ray Diffraction Analysis [jove.com]
- 4. How To [chem.rochester.edu]
- 5. fiveable.me [fiveable.me]
- 6. rsc.org [rsc.org]
- 7. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]
The Ascendant Therapeutic Potential of Nitrophenyl Pyrazolone Derivatives: A Technical Guide for Drug Discovery
Abstract
The pyrazolone scaffold, a five-membered heterocyclic ring, has long been a cornerstone in medicinal chemistry, underpinning the therapeutic efficacy of numerous established drugs.[1] The strategic incorporation of a nitrophenyl moiety onto this privileged structure has ushered in a new wave of derivatives with a broad spectrum of potent biological activities. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and therapeutic prospects of nitrophenyl pyrazolone derivatives. We will delve into their significant anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties, offering detailed experimental protocols and mechanistic insights to empower researchers and drug development professionals in their quest for novel therapeutics.
The Pyrazolone Core: A Privileged Scaffold in Medicinal Chemistry
Pyrazolone and its derivatives are a class of compounds characterized by a five-membered ring containing two adjacent nitrogen atoms and a carbonyl group.[2] First synthesized in 1883, these compounds have demonstrated a remarkable range of pharmacological activities, including analgesic, antipyretic, and anti-inflammatory effects.[1][3] The versatility of the pyrazolone ring allows for diverse substitutions at various positions, enabling the fine-tuning of its physicochemical and biological properties. The introduction of a nitrophenyl group, in particular, has been shown to significantly enhance the therapeutic potential of the parent scaffold, leading to compounds with promising activities against a variety of diseases.
Anticancer Activity: Targeting Uncontrolled Cell Proliferation
Nitrophenyl pyrazolone derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against various cancer cell lines.[4][5] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for tumor growth and survival.[6]
Mechanism of Action: Inducing Apoptosis and Cell Cycle Arrest
A primary mechanism by which nitrophenyl pyrazolone derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death. This is often achieved through the activation of intrinsic and extrinsic apoptotic pathways. Studies have shown that these compounds can lead to a decrease in the mitochondrial membrane potential, triggering the release of cytochrome c and the subsequent activation of caspase-3 and -7.[6] Furthermore, some derivatives have been observed to increase the expression of Fas-associated death domain protein (FADD), a key component of the extrinsic apoptotic pathway.[6]
In addition to inducing apoptosis, these derivatives can also arrest the cell cycle at various phases, preventing cancer cells from dividing and proliferating. For instance, some compounds have been shown to cause G1 or G2/M phase arrest by downregulating the expression of cyclins and cyclin-dependent kinases (CDKs) that are essential for cell cycle progression.[2][6]
Diagram: Anticancer Mechanism of Nitrophenyl Pyrazolone Derivatives
Caption: Proposed anticancer mechanisms of nitrophenyl pyrazolone derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8] NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Materials:
-
Nitrophenyl pyrazolone derivatives
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
MTT solution (5 mg/mL in PBS)[8]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[9]
-
Compound Treatment: Prepare serial dilutions of the nitrophenyl pyrazolone derivatives in culture medium. Replace the old medium with fresh medium containing the compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After incubation, remove the medium and add 28 µL of MTT solution (2 mg/mL) to each well. Incubate for 1.5 hours at 37°C.[9]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plates for 15 minutes on an orbital shaker and measure the absorbance at 492 nm using a microplate reader.[9]
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Quantitative Data: Anticancer Activity of Nitrophenyl Pyrazolone Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrano[2,3-c]pyrazole derivative (with 3-NO2C6H4) | 786-0 (Renal) | 9.9 ± 1.33 µg/mL | [4] |
| MCF-7 (Breast) | 31.87 ± 8.22 µg/mL | [4] | |
| Pyrazolone derivative 37 | Eca-109 (Esophageal) | 29.86 | [6] |
Antimicrobial Activity: Combating Pathogenic Microorganisms
The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Nitrophenyl pyrazolone derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[10][11]
Mechanism of Action: Disruption of Microbial Growth
The precise antimicrobial mechanisms of nitrophenyl pyrazolone derivatives are still under investigation, but it is believed that they may interfere with essential cellular processes in microorganisms. Potential mechanisms include the inhibition of microbial enzymes, disruption of cell membrane integrity, and interference with nucleic acid or protein synthesis. The presence of the electron-withdrawing nitro group can enhance the reactivity of the molecule, potentially facilitating interactions with microbial targets.
Diagram: Antimicrobial Evaluation Workflow
Caption: A streamlined workflow for assessing antimicrobial potential.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Materials:
-
Nitrophenyl pyrazolone derivatives
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal strains (e.g., Candida albicans)
-
Nutrient broth (for bacteria) or Sabouraud dextrose broth (for fungi)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare Inoculum: Grow microbial cultures overnight and adjust the turbidity to match a 0.5 McFarland standard.
-
Serial Dilutions: Prepare two-fold serial dilutions of the nitrophenyl pyrazolone derivatives in the appropriate broth in a 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.[12]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed.
Quantitative Data: Antimicrobial Activity of Nitrophenyl Pyrazolone Derivatives
| Compound ID | Microorganism | MIC (µg/mL) | Reference |
| Compound 3 | Escherichia coli | 0.25 | [11] |
| Compound 4 | Streptococcus epidermidis | 0.25 | [11] |
| Compound 2 | Aspergillus niger | 1 | [11] |
| Hydrazone 21a | Staphylococcus aureus | 62.5-125 | [13] |
| Candida albicans | 2.9-7.8 | [13] |
Anti-inflammatory and Antioxidant Activities: Modulating the Inflammatory Cascade
Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in numerous diseases. Nitrophenyl pyrazolone derivatives have demonstrated significant anti-inflammatory and antioxidant properties.[14][15]
Mechanism of Action: Inhibition of Inflammatory Mediators and Radical Scavenging
The anti-inflammatory effects of these derivatives are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX).[13][16] However, some studies suggest that their anti-inflammatory activity may also be related to their lipophilicity, which influences their ability to reach inflammatory sites.[14][15]
As antioxidants, nitrophenyl pyrazolones can neutralize harmful free radicals, such as reactive oxygen species (ROS). The electron-withdrawing nature of the nitrophenyl group can enhance the molecule's ability to accept an electron, thereby increasing its reductive properties and radical scavenging capacity.[6]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This is a widely used in vivo model to screen for acute anti-inflammatory activity.[15][17]
Materials:
-
Nitrophenyl pyrazolone derivatives
-
Wistar rats
-
Carrageenan (1% in saline)
-
Plethysmometer
-
Standard anti-inflammatory drug (e.g., indomethacin)
Procedure:
-
Animal Grouping: Divide the rats into groups: control, standard, and test groups (receiving different doses of the nitrophenyl pyrazolone derivative).
-
Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30 minutes before carrageenan injection.[10]
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[10][17]
-
Paw Volume Measurement: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[10][17]
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group.
Quantitative Data: Anti-inflammatory Activity
| Compound ID | Assay | Result | Reference |
| Derivative 5h | Croton oil ear test in mice | Reduces edema similar to indomethacin | [14][15] |
| 2,4-dinitrophenyl substituted pyrazoles | Bovine serum albumin denaturation | Good anti-inflammatory activity | [6] |
Neuroprotective Effects: A Glimmer of Hope for Neurodegenerative Diseases
Neurodegenerative diseases like Alzheimer's and Parkinson's are characterized by progressive neuronal loss. Some pyrazolone derivatives have shown neuroprotective potential, offering a promising avenue for therapeutic intervention.[18][19]
Mechanism of Action: Combating Oxidative Stress and Neuroinflammation
The neuroprotective effects of pyrazolone derivatives are often linked to their antioxidant properties.[16] By scavenging free radicals and reducing oxidative stress, these compounds can protect neurons from damage.[20] Additionally, their anti-inflammatory properties can mitigate neuroinflammation, a key contributor to the pathology of many neurodegenerative disorders. Some derivatives have been shown to regulate pathways such as the NF-κB/TNF-α/ROS pathway, which is involved in both inflammation and oxidative stress.[3][19] Furthermore, inhibition of enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE) has been identified as a potential mechanism for their neuroprotective effects.[16][21]
Diagram: Neuroprotective Mechanisms
Sources
- 1. jocpr.com [jocpr.com]
- 2. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. japsonline.com [japsonline.com]
- 7. atcc.org [atcc.org]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. MTT (Assay protocol [protocols.io]
- 10. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. inotiv.com [inotiv.com]
- 16. Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegenerative Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Anti-Inflammatory Activity of Lactobacillus on Carrageenan-Induced Paw Edema in Male Wistar Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 19. criver.com [criver.com]
- 20. Design, Synthesis, and Neuroprotective Effects of a Series of Pyrazolines against 6-Hydroxydopamine-Induced Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Versatile Scaffold: A Technical Guide to the Applications of Substituted Pyrazolin-5-ones
Substituted pyrazolin-5-ones represent a privileged heterocyclic scaffold that has captured the attention of researchers across diverse scientific disciplines for over a century. First synthesized in 1883 by Ludwig Knorr, these five-membered nitrogen-containing heterocycles have evolved from their initial use as pharmaceuticals to become indispensable building blocks in modern drug discovery, agrochemicals, and materials science.[1] Their synthetic accessibility, structural versatility, and diverse range of biological and physicochemical properties make them a subject of continuous investigation and innovation.
This technical guide provides an in-depth exploration of the multifaceted applications of substituted pyrazolin-5-ones, offering a blend of established knowledge and recent advancements. It is designed for researchers, scientists, and drug development professionals, aiming to serve as a comprehensive resource that not only details the "what" but also explains the "why" behind the remarkable utility of this chemical class. We will delve into the core medicinal applications, exploring their roles as anticancer, anti-inflammatory, antimicrobial, and antifungal agents. Furthermore, we will examine their impact on agriculture as potent fungicides and antifeedants, and touch upon their emerging applications in the realm of materials science.
The Foundation: Synthesis of the Pyrazolin-5-one Core
The synthetic tractability of the pyrazolin-5-one scaffold is a primary driver of its widespread application. The most classical and enduring method for the synthesis of 3-substituted-1-phenyl-2-pyrazolin-5-ones involves the condensation of a β-ketoester with phenylhydrazine.[2] This reaction proceeds through a cyclization-condensation mechanism, offering a straightforward route to the core heterocyclic system.
A general synthetic scheme is presented below:
Caption: Anticancer mechanisms of pyrazolin-5-ones.
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A fundamental method to evaluate the anticancer potential of novel pyrazolin-5-one derivatives is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of the test pyrazolin-5-one compounds in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 3-4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then determined by plotting the cell viability against the compound concentration. [3] Data Presentation:
| Compound | Cell Line | IC50 (µM) | Reference |
| Compound 11 | AsPC-1 | 16.8 | [4] |
| Compound 11 | U251 | 11.9 | [4] |
| Benzo[b]thiophen-2-yl derivative | HepG-2 | 3.57 | [5] |
Anti-inflammatory Activity: Quelling the Inflammatory Cascade
Certain substituted pyrazolin-5-ones have demonstrated potent anti-inflammatory properties, making them attractive candidates for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). [1][6] Mechanism of Action: A primary mechanism of action for the anti-inflammatory effects of many pyrazolin-5-ones is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform COX-2, which is a key enzyme in the synthesis of pro-inflammatory prostaglandins. [6][7]Some derivatives also exhibit dual inhibition of both COX-2 and 5-lipoxygenase (5-LOX), another important enzyme in the inflammatory pathway. [7][8]
Caption: Anti-inflammatory mechanisms of pyrazolin-5-ones.
Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema Assay
This widely used animal model assesses the acute anti-inflammatory activity of a compound.
Step-by-Step Methodology:
-
Animal Acclimatization: Acclimate rats or mice for at least one week under standard laboratory conditions.
-
Compound Administration: Administer the test pyrazolin-5-one compound orally or intraperitoneally at a specific dose. A control group receives the vehicle, and a reference group receives a standard NSAID like indomethacin or diclofenac. [1][9]3. Induction of Inflammation: After a set time (e.g., 30-60 minutes) post-compound administration, inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each animal.
-
Paw Volume Measurement: Measure the paw volume of each animal at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Data Analysis: Calculate the percentage of inhibition of edema for each group compared to the control group. A significant reduction in paw volume in the treated groups indicates anti-inflammatory activity. [9]
Antimicrobial and Antifungal Activities: Combating Pathogenic Microbes
The rise of antimicrobial resistance has spurred the search for new classes of antimicrobial agents, and pyrazolin-5-one derivatives have emerged as a promising scaffold in this area. [10][11][12][13][14] Mechanism of Action: The antimicrobial mechanism of pyrazolin-5-ones is not fully elucidated but is believed to involve multiple targets. Some studies suggest that these compounds may interfere with microbial cell wall synthesis, protein synthesis, or nucleic acid synthesis. [11]For certain bacterial strains, inhibition of DNA gyrase, an essential enzyme for DNA replication, has been proposed as a potential mechanism. [12][14] Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Microorganism Preparation: Prepare a standardized inoculum of the test bacterium or fungus in a suitable broth medium.
-
Compound Dilution: Perform serial two-fold dilutions of the test pyrazolin-5-one compound in a 96-well microtiter plate containing the broth medium.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth (turbidity) is observed. [10][12][13] Data Presentation:
| Compound | Microorganism | MIC (µg/mL) | Reference |
| Compound 5a | E. coli | 1-16 | [14] |
| Compound 12 | C. albicans | 5 | [12] |
| Compound 19 | B. subtilis | 5 | [12] |
Agricultural Applications: Protecting Crops and Enhancing Yields
Beyond their medicinal uses, substituted pyrazolin-5-ones have found significant applications in agriculture, primarily as fungicides and insect antifeedants.
Fungicidal Activity: A Novel Approach to Crop Protection
Fungal pathogens pose a major threat to global crop production. 4-Nitropyrazolin-5-ones have been identified as a novel class of highly active fungicides against a broad spectrum of phytopathogenic fungi. [15][16][17] Key Structural Features for Activity: Studies have shown that an aromatic substituent at the N1 position and small substituents, such as methyl groups, at the C3 and C4 positions of the pyrazolone ring are crucial for high fungicidal activity. [16] Experimental Protocol: In Vitro Mycelium Growth Inhibition Assay
This assay evaluates the direct effect of a compound on the growth of a fungal pathogen.
Step-by-Step Methodology:
-
Medium Preparation: Prepare a suitable agar medium (e.g., Potato Dextrose Agar) and incorporate the test pyrazolin-5-one compound at various concentrations.
-
Inoculation: Place a mycelial plug from a pure culture of the test fungus onto the center of each agar plate.
-
Incubation: Incubate the plates at an optimal temperature for fungal growth.
-
Measurement: After a defined incubation period, measure the diameter of the fungal colony.
-
Data Analysis: Calculate the percentage of mycelial growth inhibition compared to a control plate without the test compound.
Antifeedant Activity: Deterring Agricultural Pests
Substituted pyrazolin-5-ones have also been investigated for their antifeedant activity against agricultural pests like Achoea janata. [2][18]Antifeedants are compounds that deter insects from feeding, thereby protecting crops from damage.
Experimental Protocol: Leaf Disc No-Choice Test
This method assesses the antifeedant properties of a compound by measuring the reduction in food consumption by an insect.
Step-by-Step Methodology:
-
Leaf Disc Preparation: Cut leaf discs of a suitable host plant.
-
Compound Application: Treat the leaf discs with different concentrations of the test pyrazolin-5-one compound. Control discs are treated with the solvent alone.
-
Insect Introduction: Place a pre-starved insect larva in a petri dish with a treated leaf disc.
-
Feeding Period: Allow the insect to feed for a specific period (e.g., 24 hours).
-
Area Measurement: Measure the area of the leaf disc consumed by the insect.
-
Data Analysis: Calculate the antifeedant index to determine the potency of the compound.
Materials Science: Exploring New Frontiers
The unique chemical structure of pyrazolin-5-ones also lends itself to applications in materials science, particularly in the development of dyes and fluorescent probes. [19][20][21]
Dyes and Pigments
Pyrazolone derivatives are important precursors in the synthesis of azo dyes, which are widely used in the textile industry for their vibrant colors and good fastness properties. [19][22][23]The ability to modify the substituents on the pyrazolone ring allows for the tuning of the resulting dye's color and properties.
Fluorescent Probes
The inherent fluorescence of some pyrazoline derivatives makes them suitable for use as fluorescent probes in biological systems. [21]These probes can be used for applications such as cell staining and fluorescence resonance energy transfer (FRET) studies to investigate biological interactions.
Conclusion and Future Perspectives
The journey of substituted pyrazolin-5-ones, from their discovery to their current diverse applications, is a testament to the power of heterocyclic chemistry. This guide has provided a comprehensive overview of their significant roles in medicine, agriculture, and materials science. The ease of their synthesis and the ability to readily modify their structure will undoubtedly continue to fuel research and lead to the discovery of new derivatives with enhanced activities and novel applications.
For medicinal chemists, the challenge lies in designing more selective and potent pyrazolin-5-one-based drugs with improved pharmacokinetic profiles and reduced side effects. In agriculture, the development of environmentally benign and resistance-breaking pyrazolin-5-one fungicides and insecticides is a key priority. In materials science, the exploration of pyrazolin-5-ones in areas such as organic light-emitting diodes (OLEDs) and nonlinear optics presents exciting new avenues of research. The future of this remarkable scaffold is bright, and its story is far from over.
References
-
Patel, R., Singh, G., Mandal, S., & Singh, M. K. (2020). Antifeedant Activity of Pyrazolin-5-One Derivatives. Journal of Pharmaceutical Research International, 32(32), 17–25. [Link]
-
Krasnov, V. P., et al. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalable Synthesis and Key Structural Features Responsible for Activity. Journal of Agricultural and Food Chemistry, 70(15), 4583–4593. [Link]
-
Krasnov, V. P., et al. (2022). 4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection. ACS Publications. [Link]
-
Challenging inflammatory process at molecular, cellular and in vivo levels via some new pyrazolyl thiazolones. (2020). National Institutes of Health. [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. (2018). National Institutes of Health. [Link]
-
Antifeedant Activity of Pyrazolin-5-One Derivatives. (2020). ResearchGate. [Link]
-
Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2021). PMC - PubMed Central. [Link]
-
Evranos-Aksoz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Turkish Journal of Pharmaceutical Sciences, 17(5), 500-505. [Link]
-
Abdel-Aziz, A. A.-M., et al. (2019). Design, synthesis, characterization and in vitro and in vivo anti-inflammatory evaluation of novel pyrazole-based chalcones. Taylor & Francis Online. [Link]
-
4-Nitropyrazolin-5-ones as Readily Available Fungicides of the Novel Structural Type for Crop Protection: Atom-Efficient Scalabl. (2022). ACS Publications. [Link]
-
Antibacterial pyrazoles: tackling resistant bacteria. (2022). PMC - NIH. [Link]
-
Adhikari, S., et al. (2021). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Journal of Applied Pharmaceutical Science, 11(Supp 1), 026-037. [Link]
-
In vivo anti-inflammatory activities of compounds (2,4,7–10) in... (n.d.). ResearchGate. [Link]
-
New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies. (2022). PMC - NIH. [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2018). SRR Publications. [Link]
-
Abeed, A. A. O., et al. (2024). Biological activities of novel 2-pyrazolin-5-one derivatives and their toxicity on certain pests infesting field crops in laboratory conditions. Scientific Reports, 14(1), 1-11. [Link]
-
Basic Guide on Pyrazolones: Features and Applications. (2023). Prima Chemicals. [Link]
-
Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (2024). Bentham Science. [Link]
-
Design, Synthesis, and Evaluation of Organic and Organometallic Pyrazoline Derivatives as Selective Dual COX-2/5-LOX Inhibitors and Potential Anticancer Agents. (2026). ACS Publications. [Link]
-
Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. (2023). PMC - NIH. [Link]
-
New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. (2022). MDPI. [Link]
-
In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib. (n.d.). ResearchGate. [Link]
-
Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors. (2021). PMC - PubMed Central. [Link]
-
COX-2 inhibition assay of compounds T3 and T5. (n.d.). ResearchGate. [Link]
-
Minimum inhibitory concentrations (MIC in µg/mL) of the title compounds, the negative control DMSO showed no activity. (n.d.). ResearchGate. [Link]
-
Hetarylazo disperse dyes derived from 3-methyl-1-(3′,5′-dipiperidino- s-triazinyl)-5-pyrazolone as coupling component. (2015). ResearchGate. [Link]
-
ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions. (2012). ResearchGate. [Link]
-
Review: Anticancer Activity Of Pyrazole. (2020). International Journal of Pharmaceutical Sciences. [Link]
-
Antifungal Activities of Fluorinated Pyrazole Aldehydes on Phytopathogenic Fungi, and Their Effect on Entomopathogenic Nematodes, and Soil-Beneficial Bacteria. (2022). PubMed Central. [Link]
-
Pyrazoline Hybrids as Promising Anticancer Agents: An Up-to-Date Overview. (2020). PMC - NIH. [Link]
-
4-Disubstituted Pyrazolin-3-Ones—Novel Class of Fungicides against Phytopathogenic Fungi. (2023). MDPI. [Link]
-
Synthesis and evaluation of anticancer activity of 6-pyrazolinylcoumarin derivatives. (2017). PMC. [Link]
-
A Worthy Insight into the Dyeing Applications of Azo Pyrazolyl Dyes. (n.d.). ResearchGate. [Link]
-
Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications. (2023). National Institutes of Health. [Link]
-
Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents. (2015). PMC - NIH. [Link]
-
Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (2013). PMC - NIH. [Link]
-
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (2022). National Institutes of Health. [Link]
-
Peer Review History: Antifeedant Activity of Pyrazolin-5-One Derivatives. (n.d.). OPEN PEER REVIEW SUPPORT company. [Link]
-
Design, Synthesis, and Insecticidal Activity of Novel Pyrazole Derivatives Containing α-Hydroxymethyl-N-benzyl Carboxamide, α-Chloromethyl-N-benzyl Carboxamide, and 4,5-Dihydrooxazole Moieties. (2017). Journal of Agricultural and Food Chemistry. [Link]
-
Antimicrobial and anthelmintic activity of pyrazolin-5-one derivatives. (n.d.). Request PDF. [Link]
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journaljpri.com [journaljpri.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. srrjournals.com [srrjournals.com]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Towards safer anti-inflammatory therapy: synthesis of new thymol–pyrazole hybrids as dual COX-2/5-LOX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. turkjps.org [turkjps.org]
- 11. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New 1,3-diphenyl-1H-pyrazol-5-ols as anti-methicillin resistant Staphylococcus aureus agents: Synthesis, antimicrobial evaluation and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. Basic Guide on Pyrazolones: Features and Applications [primachemicals.com]
- 20. researchgate.net [researchgate.net]
- 21. Exploring Biological Interactions: A New Pyrazoline as a Versatile Fluorescent Probe for Energy Transfer and Cell Staining Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Molecular Structure and Conformation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
Abstract
This technical guide offers a comprehensive examination of the molecular structure, tautomerism, and conformational characteristics of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. By integrating spectroscopic data, principles of organic synthesis, and insights from related crystallographic studies, this document provides a detailed understanding of this heterocyclic compound. This guide is tailored for researchers, chemists, and professionals in drug development and materials science who are engaged with pyrazolone derivatives and their applications.
Introduction
Pyrazolone derivatives represent a cornerstone in heterocyclic chemistry, serving as pivotal intermediates in the synthesis of pharmaceuticals, dyes, and pigments.[1] Their versatile chemical nature and significant biological activities have cemented their importance in medicinal chemistry.[2][3] 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone, a member of this class, is a key building block in organic synthesis.[4] Its structure, featuring a pyrazolone core substituted with a methyl group and a meta-nitrophenyl moiety, gives rise to interesting chemical properties and potential for biological activity.[4] A thorough understanding of its molecular architecture, including the subtle interplay of tautomeric forms and conformational preferences, is critical for the rational design of novel derivatives and for predicting their reactivity and function.
Molecular Structure and Tautomerism
The defining characteristic of pyrazolones is their ability to exist in multiple tautomeric forms, a phenomenon that governs their reactivity and spectroscopic properties.[5][6]
Tautomeric Forms
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone can theoretically exist in three main tautomeric forms: the CH-form, the OH-form (enol), and the NH-form (keto). The equilibrium between these forms is influenced by factors such as the solvent, temperature, and physical state.[6][7]
-
CH-form: Characterized by a methylene group (CH₂) at the C4 position of the pyrazolone ring. NMR studies on the related 1-phenyl-3-methyl-5-pyrazolone in a non-polar solvent like CDCl₃ show a predominance of the CH-form.[6]
-
OH-form (Enol): Contains a hydroxyl group at the C5 position, resulting in an aromatic pyrazole ring. In polar aprotic solvents like DMSO-d₆, this form can be significantly populated due to hydrogen bonding with the solvent.[6]
-
NH-form (Keto): Features a proton on one of the ring nitrogen atoms and a carbonyl group at C5. In the solid state, this form is often stabilized by intermolecular hydrogen bonding.
The dynamic equilibrium between these tautomers is a key aspect of pyrazolone chemistry.
Caption: Tautomeric equilibrium in 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
Conformational Analysis
The three-dimensional shape of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is primarily defined by the rotation around the single bond connecting the N1 atom of the pyrazolone ring to the m-nitrophenyl group.
Synthesis and Reactivity
Synthesis Protocol
The most common and classical method for synthesizing pyrazolones is the condensation of a β-ketoester with a hydrazine derivative.[3] For 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, the synthesis involves the reaction of ethyl acetoacetate with m-nitrophenylhydrazine.
Experimental Protocol: Synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of m-nitrophenylhydrazine and ethyl acetoacetate.
-
Solvent and Catalyst: Add a suitable solvent, such as absolute ethanol or glacial acetic acid, to the flask. Acetic acid can also serve as a catalyst.[9]
-
Heating: Heat the reaction mixture to reflux with continuous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[9]
-
Isolation: Upon completion, cool the mixture to room temperature and then in an ice bath to induce crystallization.
-
Purification: Collect the solid product by vacuum filtration, wash with a small amount of cold ethanol or diethyl ether to remove unreacted starting materials, and dry.[9] The crude product can be further purified by recrystallization from a suitable solvent like ethanol.
Caption: Step-by-step workflow for the synthesis of the title compound.
Chemical Reactivity
The pyrazolone ring possesses multiple reactive sites. The C4 position is particularly noteworthy. In the CH-tautomer, the methylene group at C4 is acidic and can be readily deprotonated to form a nucleophilic carbanion. This makes the C4 position susceptible to various electrophilic substitution reactions, such as:
This reactivity at the C4 position is a powerful tool for the synthesis of a wide range of functionalized pyrazolone derivatives.[3]
Spectroscopic Characterization
Spectroscopic methods are essential for confirming the structure and identifying the predominant tautomeric form of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
Table 1: Expected Spectroscopic Data
| Technique | Feature | Expected Observation |
| IR (Infrared) | Stretching Vibrations | - ~3100-3400 cm⁻¹: N-H stretch (NH-form) - ~1700 cm⁻¹: C=O stretch (NH- or CH-form)[2] - ~1530 & ~1350 cm⁻¹: Asymmetric & Symmetric NO₂ stretch |
| ¹H NMR | Chemical Shifts (δ) | - ~2.2 ppm: Singlet, 3H (C3-CH₃)[5] - ~3.4 ppm: Singlet, 2H (C4-CH₂, CH-form)[6] - ~7.5-8.5 ppm: Multiplets, 4H (m-nitrophenyl protons) - ~11-12 ppm: Broad singlet, 1H (N-H or O-H, solvent dependent) |
| ¹³C NMR | Chemical Shifts (δ) | - ~15 ppm: C3-CH₃ - ~40 ppm: C4 (CH-form) - ~115-150 ppm: Aromatic carbons - ~160 ppm: C3 - ~170 ppm: C5 (C=O)[5] |
| Mass Spec. | Molecular Ion Peak | - m/z: ~219.06 (for C₁₀H₉N₃O₃) |
Note: NMR chemical shifts are highly dependent on the solvent used due to tautomeric effects.[6]
Applications and Significance
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone serves as a valuable intermediate in several fields:
-
Dye and Pigment Industry: It is a precursor for the synthesis of azo dyes and pigments, where the active methylene group at the C4 position is coupled with diazonium salts.
-
Pharmaceutical Research: The pyrazolone scaffold is present in numerous biologically active compounds.[3] The well-known drug Edaravone (1-phenyl-3-methyl-5-pyrazolone) is used to treat stroke and ALS.[6][12] Derivatives of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone can be synthesized and screened for various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
-
Analytical Chemistry: Pyrazolone derivatives, such as 1-phenyl-3-methyl-5-pyrazolone (PMP), are used as derivatizing agents for the sensitive detection of carbohydrates by HPLC.[12][13]
Conclusion
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone is a multifaceted heterocyclic compound characterized by a rich tautomeric chemistry and a conformationally flexible structure. Its synthesis is straightforward via classical condensation methods, and its reactivity, particularly at the C4 position, allows for extensive derivatization. The structural and electronic properties imparted by the methyl and m-nitrophenyl substituents make it a compound of continuing interest for the development of new materials and potential therapeutic agents. A comprehensive understanding of its structure, as detailed in this guide, is the foundation for unlocking its full potential in scientific research and development.
References
- The Royal Society of Chemistry. (n.d.). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
- Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52.
-
Tchoukoua, A., et al. (n.d.). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. MDPI. Retrieved from [Link]
-
Li, Y., et al. (2024). Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp. MDPI. Retrieved from [Link]
-
Karimi-Jaberi, Z., & Pooladian, B. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences. Retrieved from [Link]
-
Moncomble, A., et al. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. Retrieved from [Link]
-
Abood, N. A., & Al-Shlhai, R. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. PubChem. Retrieved from [Link]
-
CAS. (n.d.). 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. CAS Common Chemistry. Retrieved from [Link]
-
Parajuli, R., et al. (2015). Synthesis, Characterization and Biological Evaluation of Some Pyrazolone Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. Retrieved from [Link]
-
Elguero, J., et al. (1969). Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. Walter de Gruyter GmbH. Retrieved from [Link]
-
Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]
-
Li, Y., et al. (2018). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 158, 256-281. Retrieved from [Link]
-
ResearchGate. (n.d.). Cycloaddition Reactions of 4-Pyrazolyl Hydrazones 51-54 Under Microwave Irradiation. Retrieved from [Link]
-
NIST. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-phenyl-. NIST WebBook. Retrieved from [Link]
-
Company, R., et al. (2023). Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process. ACS Omega. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Investigation of tetrazine reactivity towards C-nucleophiles: pyrazolone-based modification of biomolecules. Retrieved from [Link]
Sources
- 1. jocpr.com [jocpr.com]
- 2. jmchemsci.com [jmchemsci.com]
- 3. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 5. mdpi.com [mdpi.com]
- 6. ias.ac.in [ias.ac.in]
- 7. researchgate.net [researchgate.net]
- 8. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. rsc.org [rsc.org]
- 11. Enantioselective Amination of 4-Substituted Pyrazolones Catalyzed by Oxindole-Containing Thioureas and by a Recyclable Linear-Polymer-Supported Analogue in a Continuous Flow Process - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp [mdpi.com]
An In-depth Technical Guide to the Solubility Profile of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- in Organic Solvents
Introduction: The Critical Role of Solubility in Drug Development
In the landscape of pharmaceutical research and development, understanding the solubility profile of an active pharmaceutical ingredient (API) is a cornerstone of successful formulation and delivery. For compounds like 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, a pyrazolone derivative with potential therapeutic applications, a comprehensive grasp of its behavior in various organic solvents is paramount. This technical guide provides an in-depth analysis of the solubility characteristics of this compound, offering valuable insights for researchers, scientists, and drug development professionals. While direct quantitative data for this specific molecule is limited, we will leverage data from the closely related analogue, Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), to infer and predict solubility trends. The presence of the m-nitro group on the phenyl ring is anticipated to increase the polarity of the target molecule, which will be a key consideration in our analysis.
Physicochemical Properties and Predicted Solubility Behavior
2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- is an organic compound belonging to the pyrazolone class, characterized by a five-membered ring containing two adjacent nitrogen atoms.[1] The presence of a methyl group and an m-nitrophenyl group influences its chemical properties.[1] Generally, this compound is described as having moderate solubility in organic solvents.[1] The nitro group, being a strong electron-withdrawing group, significantly increases the polarity of the molecule compared to its non-nitrated counterpart, Edaravone. This increased polarity suggests a higher affinity for polar solvents.
The principle of "like dissolves like" is a fundamental concept in predicting solubility.[2][3] Therefore, it is expected that 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- will exhibit greater solubility in polar organic solvents, such as alcohols and ketones, and lower solubility in nonpolar solvents like hexane.
Quantitative Solubility Profile of an Analogous Compound: Edaravone
Due to the limited availability of specific quantitative solubility data for 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, we present the meticulously determined solubility of its close structural analog, Edaravone. These values, expressed as mole fractions, provide a robust baseline for understanding the solubility behavior of pyrazolone derivatives in a range of organic solvents at various temperatures.[4] The primary factor influencing Edaravone's solubility has been identified as the polarity of the solvent.[4]
| Solvent | Mole Fraction Solubility of Edaravone (x10^-2) at 298.15 K | Solvent Class | Predicted Influence on 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one Solubility |
| 1,2-Dichloroethane | 4.168 | Halogenated Hydrocarbon | Moderate to High |
| Ethyl Lactate | 3.918 | Ester | High |
| 2-Butanone | 3.722 | Ketone | High |
| 3-Methyl-1-butanol | 2.609 | Alcohol | High |
| 4-Methyl-2-pentanone | 2.432 | Ketone | High |
| Methyl Acetate | 2.372 | Ester | High |
| Propyl Acetate | 2.279 | Ester | Moderate to High |
| Dimethyl Carbonate | 2.011 | Carbonate Ester | Moderate |
| Butyl Acetate | 1.953 | Ester | Moderate |
| Isopropyl Acetate | 1.621 | Ester | Moderate |
| Isobutyl Acetate | 1.419 | Ester | Moderate |
| Hexane | 0.052 | Alkane | Low |
Data sourced from the Journal of Chemical & Engineering Data.[4]
The increased polarity of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- due to the nitro group suggests that its solubility in polar solvents like alcohols, ketones, and esters will likely be enhanced compared to Edaravone. Conversely, its solubility in nonpolar solvents such as hexane is expected to be even lower.
Experimental Protocol for Solubility Determination: Isothermal Saturation Method
To ensure the generation of reliable and reproducible solubility data, a standardized experimental protocol is essential. The isothermal saturation method, a widely accepted technique, is detailed below.[5]
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of the solute (2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-) to a known volume of the selected organic solvent in a sealed vial.
-
Ensure a solid phase of the solute remains to confirm saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 298.15 K).
-
Agitate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed in the constant temperature bath for at least 4 hours to allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of solid particles.
-
-
Quantification of Solute Concentration:
-
Accurately weigh the collected supernatant.
-
Evaporate the solvent under controlled conditions (e.g., vacuum oven at a suitable temperature) until a constant weight of the solid residue is achieved.
-
The mass of the dissolved solute is determined by the difference in weight.
-
Alternatively, the concentration of the solute in the supernatant can be determined using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy.
-
-
Calculation of Mole Fraction Solubility:
-
Calculate the moles of the dissolved solute and the moles of the solvent.
-
The mole fraction solubility (X) is then calculated using the formula: X = moles of solute / (moles of solute + moles of solvent)
-
Diagram of the Isothermal Saturation Method Workflow
Caption: Workflow for the isothermal saturation method.
Thermodynamic Modeling of Solubility
To further enhance the understanding of the solubility behavior, thermodynamic models such as the modified Apelblat model and the Non-Random Two-Liquid (NRTL) model can be employed to correlate the experimental solubility data.[4][6] These models can predict solubility at different temperatures and provide insights into the thermodynamic properties of the solution process, such as the enthalpy and entropy of dissolution. The successful application of these models to Edaravone solubility data suggests their utility for other pyrazolone derivatives.[4]
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the solubility profile of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- in organic solvents. By leveraging high-quality data from the analogous compound Edaravone, we have established a strong predictive framework for its solubility behavior. The detailed experimental protocol for the isothermal saturation method provides a robust methodology for generating precise and reliable solubility data. For future work, it is highly recommended to perform experimental solubility studies on 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- to validate the predictions made in this guide and to further populate the solubility database for this important class of compounds. Such data will be invaluable for the rational design of formulation strategies and the successful development of novel therapeutics.
References
-
Exploring the Solubility Limits of Edaravone in Neat Solvents and Binary Mixtures: Experimental and Machine Learning Study. MDPI. [Link]
-
Solubility Behavior and Data Correlation of Edaravone in 12 Individual Solvents at Multiple Temperatures. Journal of Chemical & Engineering Data - ACS Publications. [Link]
-
Solubility of Edaravone in Four Mixed Solvents at 273.15–313.15 K and Correlation of Jouyban–Acree and CNIBS/R–K Models. ResearchGate. [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. NMSU. [Link]
-
solubility experimental methods.pptx. Slideshare. [Link]
-
EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. academia.edu. [Link]
-
Deep Eutectic Solvents as Agents for Improving the Solubility of Edaravone: Experimental and Theoretical Considerations. MDPI. [Link]
-
Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Austin Peay State University. [Link]
-
Solubility of organic compounds. Khan Academy. [Link]
-
Intermolecular Interactions of Edaravone in Aqueous Solutions of Ethaline and Glyceline Inferred from Experiments and Quantum Chemistry Computations. PMC - NIH. [Link]
-
1-Phenyl-3-Methyl-5-Pyrazole. ChemBK. [Link]
-
Pyrazolone Derivatives. ResearchGate. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Indian Academy of Sciences. [Link]
-
Rishiram Prajuli.pmd. Semantic Scholar. [Link]
-
1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. CAS Common Chemistry. [Link]
-
3-Methyl-5-Pyrazolone. ChemBK. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. PMC. [Link]
-
3 Methyl 5 Pyrazolone. Shree Sidhdhanath Industries. [Link]
-
Thermodynamic modeling of pharmaceutical substance solubility: A review of various models. ResearchGate. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. ResearchGate. [Link]
-
Solubility measurements and thermodynamic modeling of pyrazinamide in five different solvent-antisolvent mixtures. ResearchGate. [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. ResearchGate. [Link]
-
Pyrazolone derivatives. PubMed. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. [Link]
-
1-(4-Methyl-Phenyl)-3-Methyl-5-Pyrazolone (PTPMP). H. Ramesh Kumar. [Link]
-
3-Methyl 1-phenyl-5-pyrazolone, 98% 89-25-8. Ottokemi. [Link]
-
2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl). MDPI. [Link]
Sources
Discovery and history of pyrazolone-based compounds
An In-Depth Technical Guide to the Discovery and History of Pyrazolone-Based Compounds
Abstract
The pyrazolone scaffold represents one of the oldest and most versatile heterocyclic motifs in medicinal chemistry. Since its discovery in 1883, this five-membered ring system has been the foundation for a wide array of therapeutic agents, from some of the world's first synthetic analgesics to modern neuroprotective drugs. This technical guide provides a comprehensive exploration of the discovery and historical development of pyrazolone-based compounds. It traces their journey from the seminal synthesis by Ludwig Knorr, through the rise and fall of early anti-inflammatory drugs, to the contemporary resurgence of the pyrazolone core in novel therapeutic applications. We will delve into the key chemical syntheses, structure-activity relationships, mechanisms of action, and the critical safety concerns that have shaped the legacy of this important pharmacophore.
The Genesis: Ludwig Knorr and the Dawn of Synthetic Pharmaceuticals
The history of pyrazolones begins in 1883 with the German chemist Ludwig Knorr.[1][2] While investigating quinine derivatives, Knorr ingeniously performed a condensation reaction between ethyl acetoacetate and phenylhydrazine, leading to the first synthesis of a pyrazolone derivative: 1-phenyl-3-methyl-5-pyrazolone.[3][4][5] This foundational discovery, now known as the Knorr pyrazole synthesis, was not merely a synthetic curiosity; it paved the way for the development of Antipyrine (phenazone), one of the very first commercially successful synthetic drugs.[6][7][8] Knorr's work effectively launched the modern pharmaceutical industry, demonstrating that laboratory-synthesized compounds could rival natural products in therapeutic efficacy.
The Knorr Pyrazole Synthesis (1883)
The original synthesis reported by Knorr is a classic example of cyclocondensation, a cornerstone of heterocyclic chemistry. The reaction's elegance and efficiency are why the pyrazolone core remains a subject of intense research today.[9]
Experimental Protocol: Synthesis of 1-Phenyl-3-methyl-5-pyrazolone (Knorr, 1883) [4]
-
Reactants:
-
Phenylhydrazine: 100 g
-
Ethyl acetoacetate: 125 g
-
-
Methodology:
-
The phenylhydrazine and ethyl acetoacetate are combined in a suitable reaction vessel at ambient temperature.
-
An initial, often exothermic, condensation reaction occurs, forming an intermediate phenylhydrazone.
-
The mixture is then heated, typically on a water bath, to drive the intramolecular cyclization, which results in the elimination of ethanol.
-
Upon cooling, the reaction mixture solidifies.
-
The solid product, 1-phenyl-3-methyl-5-pyrazolone, is collected. Modern procedures would typically include a recrystallization step from a solvent like ethanol for purification.
-
Diagram: The Knorr Pyrazole Synthesis
Caption: Inhibition of COX-1 and COX-2 by pyrazolone NSAIDs.
A Modern Renaissance: New Applications for the Pyrazolone Core
Despite the safety concerns that curtailed the use of early pyrazolone drugs, the inherent versatility of the scaffold has led to a modern resurgence in drug discovery, targeting entirely different mechanisms of action.
-
Edaravone: Approved for medical use in Japan for stroke and later in the US for amyotrophic lateral sclerosis (ALS), edaravone marks a significant departure from the anti-inflammatory lineage of pyrazolones. [1][10]Its primary mechanism is as a potent free radical scavenger, reducing the oxidative stress that contributes to neuronal cell death in conditions like ALS. [11][12][13]Edaravone's success has revitalized interest in the pyrazolone core for developing treatments for neurodegenerative diseases and other conditions related to oxidative injury. [11][12] The pyrazolone motif continues to be a "privileged structure" in medicinal chemistry, appearing in compounds investigated for a wide spectrum of biological activities, including antimicrobial, anticancer, and antiviral properties. [1][14][15]
Summary and Outlook
The history of pyrazolone-based compounds is a compelling narrative of innovation, therapeutic success, and the critical importance of pharmacovigilance. From its revolutionary beginnings with Knorr's synthesis of antipyrine, the pyrazolone core has given rise to potent analgesics and anti-inflammatory agents that shaped medical practice for nearly a century. The discovery of severe side effects like agranulocytosis forced a re-evaluation of their use and spurred deeper investigations into their mechanisms of action, contributing significantly to our understanding of inflammation and COX enzymes.
Today, the pyrazolone story has come full circle. The development of edaravone demonstrates that this classic scaffold is far from obsolete. Its ability to be adapted for new therapeutic targets, such as oxidative stress, ensures that the pyrazolone core will remain a valuable and inspiring framework for researchers and drug development professionals for the foreseeable future.
Data Summary Table
| Compound | Year of Discovery | Primary Therapeutic Use(s) | Key Adverse Effect(s) of Note |
| Antipyrine (Phenazone) | 1883 | Analgesic, Antipyretic | Skin rashes, Potential for blood dyscrasias |
| Aminopyrine | 1893 | Analgesic, Antipyretic, Anti-inflammatory | High risk of Agranulocytosis |
| Metamizole (Dipyrone) | 1920 | Analgesic, Antipyretic, Spasmolytic | Agranulocytosis, Hypotension |
| Phenylbutazone | 1949 | Anti-inflammatory (Rheumatoid Arthritis, Gout) | Aplastic anemia, Agranulocytosis, GI ulcers |
| Edaravone | ~2001 (approved) | Neuroprotection (ALS, Stroke) | Hypersensitivity reactions, Contusion |
References
-
Pyrazolone – Knowledge and References. Taylor & Francis. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
-
Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. ResearchGate. [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. PMC. [Link]
-
A Comprehensive Review on the Therapeutic Potential of Pyrazolone-Based Edaravone Derivatives in Biomedical Applications. International Journal of Innovative Research in Science, Engineering and Technology. [Link]
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. [Link]
-
Pyrazolone drugs and agranulocytosis. PubMed. [Link]
-
New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. RSC Advances. [Link]
-
SYNTHESIS OF SOME NOVEL 1-H PYRAZOLE DERIVATIVES AND THEIR ANTIBACTERIAL ACTIVITY STUDIES. Rasayan Journal of Chemistry. [Link]
-
Pyrazolone. Wikipedia. [Link]
-
Phenylbutazone. Wikipedia. [Link]
-
Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis. MDPI. [Link]
-
Role of Edaravone as a Treatment Option for Patients with Amyotrophic Lateral Sclerosis. Cureus. [Link]
-
Ludwig Knorr. Britannica. [Link]
-
Pyrazolone derivatives. PubMed. [Link]
-
Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]
-
Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
-
Agranulocytosis and pyrazolone. PubMed. [Link]
-
Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. History and Philosophy of the Life Sciences. [Link]
-
Metamizole. Wikipedia. [Link]
-
Antipyrine Itself. Unpublished Notes. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
Synthesis of Antipyrine (1,3 Pyrazole Derivative) From Ethylacetoacetate & Phenyl Hydrazine. YouTube. [Link]
-
Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis. PMC. [Link]
-
Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous. Frontiers in Pharmacology. [Link]
-
Chapter 5: Pyrazoles. Royal Society of Chemistry. [Link]
-
Design, Synthesis And Anti-inflammatory Activity Of Pyrazole Class Of COX-2 Selective Inhibitors. Globe Thesis. [Link]
-
Phenylbutazone (Bute, PBZ, EPZ): one drug across two species. ResearchGate. [Link]
-
Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis. ResearchGate. [Link]
-
Effects of Metamizole, 4-Methylaminoantipyrine, and 4-Aminoantipyrine on LX-2 Liver Cell Line Viability and Apoptosis. PubMed. [Link]
-
Classifications of Nonsteroidal Anti inflammatory Drugs NSAIDs (Cyclooxygenase 1 & 2 Inhibitors COX). YouTube. [Link]
-
Edaravone Is Safe as Add-on Therapy for ALS, But Does Not Slow Progression. Neurology Advisor. [Link]
-
Chemistry of Antipyrine. ResearchGate. [Link]
-
What is the mechanism of Phenylbutazone? Patsnap Synapse. [Link]
-
Ludwig Knorr. Wikipedia. [Link]
-
Drug-Induced Idiosyncratic Agranulocytosis - Infrequent but Dangerous. ResearchGate. [Link]
-
Phenylbutazone in the horse: a review. Journal of Veterinary Pharmacology and Therapeutics. [Link]
-
Metamizole: A Review Profile of a Well-Known “Forgotten” Drug. Part I: Pharmaceutical and Nonclinical Profile. Biotechnology & Biotechnological Equipment. [Link]
-
Synthesis of New Antipyrines. Iraqi National Journal of Chemistry. [Link]
-
Idiosyncratic Drug-Induced Neutropenia and Agranulocytosis in Elderly Patients. MDPI. [Link]
-
Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro-pyrano[2,3-c]pyrazoles in aqueous medium. ResearchGate. [Link]
-
Structural basis for selective inhibition of cyclooxygenase-2 by anti-inflammatory agents. PubMed. [Link]
-
100th Anniversary: Death of Ludwig Knorr. ChemistryViews. [Link]
-
Riluzole, Edaravone, and Tofersen: The Approved Drugs for ALS Progression. ALS Therapy Development Institute. [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Ludwig Knorr | Organic Chemistry, Synthetic Dyes, Pharmaceuticals | Britannica [britannica.com]
- 7. Ludwig Knorr - Wikipedia [en.wikipedia.org]
- 8. 100th Anniversary: Death of Ludwig Knorr - ChemistryViews [chemistryviews.org]
- 9. mdpi.com [mdpi.com]
- 10. Blog: Riluzole, Edaravone, and Tofersen: The Approved Dru... | ALS TDI [als.net]
- 11. ijirset.com [ijirset.com]
- 12. mdpi.com [mdpi.com]
- 13. Edaravone (Radicava): A Novel Neuroprotective Agent for the Treatment of Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
Methodological & Application
Application Note & Protocol: Laboratory Synthesis of 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
Abstract
This document provides a comprehensive, field-proven guide for the laboratory synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, a heterocyclic compound of significant interest in medicinal chemistry and as a precursor for various dyes and pharmacologically active agents. The protocol is based on the classical Knorr pyrazole synthesis, involving the condensation of ethyl acetoacetate with m-nitrophenylhydrazine. Beyond a mere recitation of steps, this guide delves into the mechanistic underpinnings of the reaction, critical safety considerations, and detailed methods for purification and characterization, ensuring a reproducible and high-yield synthesis. This application note is designed for researchers, chemists, and drug development professionals seeking a robust and well-validated synthetic procedure.
Principle and Mechanistic Insight: The Knorr Pyrazole Synthesis
The synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one is a prime example of the Knorr pyrazole synthesis , a venerable and reliable method for constructing pyrazole and pyrazolone ring systems.[1][2][3] This reaction proceeds via the condensation of a 1,3-dicarbonyl compound—in this case, the β-ketoester ethyl acetoacetate—with a hydrazine derivative, m-nitrophenylhydrazine.
The reaction mechanism can be rationalized in two primary stages:
-
Hydrazone Formation: The reaction initiates with the nucleophilic attack of the more basic terminal nitrogen of m-nitrophenylhydrazine on the more electrophilic ketone carbonyl of ethyl acetoacetate. This is typically the faster step and, following the elimination of a water molecule, yields a stable hydrazone intermediate.[4]
-
Intramolecular Cyclization and Condensation: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic acyl substitution on the ester carbonyl. This cyclization step is often the rate-determining step. The subsequent elimination of an ethanol molecule from the tetrahedral intermediate results in the formation of the stable, five-membered pyrazolone ring.[4]
The final product, a pyrazolone, can exist in several tautomeric forms, including keto-enol and CH/NH forms, with the keto form often being the predominant tautomer represented in literature.[4]
Materials, Safety, and Experimental Protocol
Reagents and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| m-Nitrophenylhydrazine | ≥98% | Standard Supplier | Can be used as free base or hydrochloride salt. |
| Ethyl acetoacetate | ≥99% (Reagent Grade) | Standard Supplier | |
| Glacial Acetic Acid | ACS Grade | Standard Supplier | Serves as both solvent and catalyst. |
| Ethanol | 95% or Absolute | Standard Supplier | For recrystallization. |
| Round-bottom flask (100 mL) | Borosilicate Glass | ||
| Reflux Condenser | Borosilicate Glass | ||
| Magnetic Stirrer with Hot Plate | |||
| Büchner Funnel & Filter Flask | For vacuum filtration. | ||
| Beakers, Erlenmeyer flasks | |||
| TLC plates (Silica gel 60 F₂₅₄) | For reaction monitoring. |
Critical Safety Precautions
Hazard Analysis: m-Nitrophenylhydrazine and its salts are toxic, irritant, and potentially flammable solids.[5][6][7] Inhalation of dust or skin contact should be strictly avoided. The reaction may be exothermic.
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.[7]
-
Ventilation: All handling of m-nitrophenylhydrazine and the entire reaction setup must be performed inside a certified chemical fume hood to prevent inhalation of vapors or dust.[5][6]
-
Waste Disposal: Dispose of all chemical waste, including solvents and residual reactants, in appropriately labeled hazardous waste containers according to institutional guidelines.
Step-by-Step Synthesis Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add m-nitrophenylhydrazine (5.00 g, 32.6 mmol). To this, add 30 mL of glacial acetic acid. Stir the mixture to achieve dissolution or a fine suspension.
-
Scientist's Note: Glacial acetic acid serves as an excellent solvent and also as an acid catalyst to activate the carbonyl group of the ketoester, thereby facilitating the initial nucleophilic attack.[4]
-
-
Addition of β-Ketoester: While stirring, add ethyl acetoacetate (4.25 g, 4.1 mL, 32.6 mmol) dropwise to the flask at room temperature. An initial exothermic reaction may be observed. Fit the flask with a reflux condenser.
-
Reaction Under Reflux: Heat the reaction mixture to a gentle reflux using a heating mantle or hot plate. Maintain the reflux with continuous stirring for 1.5 to 2 hours.
-
Trustworthiness Check: The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase. Spot the starting materials and the reaction mixture. The reaction is complete upon the disappearance of the limiting reactant spot (m-nitrophenylhydrazine).[4]
-
-
Isolation of Crude Product: After the reflux period, allow the mixture to cool to room temperature. Then, pour the reaction mixture slowly and with stirring into a beaker containing 150 mL of crushed ice or ice-cold water. A solid precipitate will form.
-
Causality Explanation: The product is sparingly soluble in cold water, while the acetic acid and any unreacted starting materials are more soluble. This precipitation step effectively isolates the crude product from the reaction medium.[8]
-
-
Filtration and Washing: Allow the precipitate to digest in the cold water for 15-20 minutes to ensure complete precipitation. Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with two portions of cold water (2 x 30 mL) to remove residual acetic acid.
Purification by Recrystallization
-
Solvent Selection: Transfer the crude, air-dried solid to a 250 mL Erlenmeyer flask. Ethanol is a suitable solvent for the recrystallization of pyrazolone derivatives.[8][9]
-
Dissolution: Add a minimal amount of hot ethanol to the flask—just enough to dissolve the solid completely when the solvent is at its boiling point.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling is critical for the formation of well-defined crystals. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize the yield of crystals.[10]
-
Final Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface.
-
Drying: Dry the final product in a desiccator or a vacuum oven at a moderate temperature (50-60 °C) to a constant weight. The final product should be a crystalline solid.
Workflow and Data Management
Experimental Workflow Diagram
Quantitative Data Summary
| Parameter | Value |
| Reactant 1: m-Nitrophenylhydrazine | 5.00 g (32.6 mmol) |
| Reactant 2: Ethyl Acetoacetate | 4.25 g / 4.1 mL (32.6 mmol) |
| Solvent/Catalyst: Glacial Acetic Acid | 30 mL |
| Molecular Weight of Product | 221.19 g/mol |
| Theoretical Yield | 7.21 g |
| Typical Experimental Yield | 80-90% |
| Appearance | Yellow to orange crystalline solid |
| Expected Melting Point | ~184-187 °C |
Product Characterization
To confirm the identity and purity of the synthesized 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, the following analytical techniques are recommended.
-
¹H NMR (400 MHz, DMSO-d₆):
-
δ ~2.2 ppm (s, 3H): Singlet corresponding to the methyl (-CH₃) protons.
-
δ ~3.5 ppm (s, 2H): Singlet for the methylene (-CH₂-) protons in the pyrazolone ring.
-
δ ~7.6-8.5 ppm (m, 4H): A complex multiplet pattern in the aromatic region corresponding to the four protons of the m-substituted nitrophenyl ring.[11][12]
-
-
¹³C NMR (100 MHz, DMSO-d₆):
-
FT-IR (KBr Pellet, cm⁻¹):
-
~1710 cm⁻¹: Strong absorption band characteristic of the carbonyl (C=O) stretching vibration.[11][14]
-
~1595 cm⁻¹: Stretching vibration of the C=N bond within the pyrazolone ring.[11]
-
~1530 and ~1350 cm⁻¹: Strong, characteristic symmetric and asymmetric stretching vibrations of the nitro group (NO₂).
-
~3000-3100 cm⁻¹: Aromatic C-H stretching.
-
~2900-2950 cm⁻¹: Aliphatic C-H stretching.[11]
-
-
Mass Spectrometry (EI-MS):
-
A prominent molecular ion peak (M⁺) should be observed at m/z = 221 , corresponding to the molecular weight of the target compound.
-
References
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [1]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. [2]
-
Name-Reaction.com. Knorr pyrazole synthesis. [3]
-
Chem Help Asap. Knorr Pyrazole Synthesis. [4]
-
Oriental Journal of Chemistry. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and cytotoxic Activity. [8]
-
Google Patents. DE1112984B - Process for the preparation of pyrazolone derivatives. [9]
-
Benchchem. Technical Support Center: Purification of Pyrazolone Derivatives. [10]
-
TCI Chemicals. SAFETY DATA SHEET - 3-Nitrophenylhydrazine Hydrochloride. [5]
-
Apollo Scientific. 1-(2-Nitrophenyl)hydrazine - SAFETY DATA SHEET. [6]
-
Cole-Parmer. Material Safety Data Sheet - 3-Nitrophenylhydrazine hydrochloride, 98%. [7]
-
Taylor & Francis Online. Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. [15]
-
Journal of Medicinal and Chemical Sciences. Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. [14]
-
ResearchGate. 13C-NMR spectrum of pyrazoline 9 (125 MHz, CDCl 3 ). [16]
-
Semantic Scholar. Synthesis of 3-Methyl-1-Phenyl-Pyrazol-5-one. [17]
-
ResearchGate. IR, 1 H-NMR and MS (ET) spectral data of the 2-pyrazoline products. [18]
-
NIH National Library of Medicine. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives. [19]
-
Journal of Organic Chemistry Research. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. [13]
-
NIH National Library of Medicine. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. [11]
-
Google Patents. CN102180834A - Preparation method for edaravone. [12]
-
Chemistry Steps. Identifying Unknown from IR, NMR, and Mass Spectrometry. [20]
Sources
- 1. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 2. jk-sci.com [jk-sci.com]
- 3. name-reaction.com [name-reaction.com]
- 4. chemhelpasap.com [chemhelpasap.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102180834A - Preparation method for edaravone - Google Patents [patents.google.com]
- 13. jocpr.com [jocpr.com]
- 14. jmchemsci.com [jmchemsci.com]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and Antiplatelet Activity Evaluation of a Group of Novel Ethyl Acetoacetate Phenylhydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]
Application Notes and Protocols: Synthesis of Azo Dyes Using 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
Introduction: The Significance of Pyrazolone-Based Azo Dyes
Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (–N=N–). Their extensive delocalized electron systems are responsible for their vibrant colors. Within this vast family, pyrazolone derivatives have emerged as crucial coupling components, lending unique properties to the resulting dyes. The pyrazolone ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a key structural motif found in numerous pharmaceutically active compounds and is instrumental in creating dyes with high tinctorial strength and good fastness properties.[1][2]
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone is a particularly valuable intermediate in the synthesis of disperse and acid dyes.[3] Its chemical structure, featuring a reactive methylene group within the pyrazolone ring, provides an excellent site for electrophilic substitution by a diazonium salt. The presence of the m-nitrophenyl group can influence the final color and properties of the dye.[4] This guide provides a comprehensive overview of the synthesis of azo dyes derived from this pyrazolone, detailing the underlying chemical principles, step-by-step experimental protocols, and characterization methods for researchers, scientists, and professionals in drug development and materials science. Azo dyes derived from pyrazolone scaffolds are not only used as colorants but have also gained attention for their potential biological activities, including antibacterial, anticancer, and antimicrobial properties.[1]
Chemical Principles and Reaction Mechanism
The synthesis of azo dyes from 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is a two-step process:
-
Diazotization: A primary aromatic amine is converted into a diazonium salt by reaction with nitrous acid (HNO₂). Nitrous acid is typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid, such as hydrochloric acid (HCl).[5] This reaction is highly temperature-sensitive and must be carried out at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing. The presence of an electron-withdrawing group on the aromatic amine can make diazotization more difficult.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, then reacts with a coupling component—in this case, 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.[6] This is an electrophilic aromatic substitution reaction where the diazonium ion attacks the electron-rich carbon atom of the pyrazolone ring.[6] The reaction is typically carried out in a slightly alkaline or acidic medium, as the pH plays a critical role in the coupling efficiency.
The general reaction scheme is depicted below:
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis of a representative azo dye using 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
Materials and Reagents
-
Primary Aromatic Amine (e.g., Aniline or a substituted aniline)
-
3-methyl-1-(m-nitrophenyl)-5-pyrazolone[4]
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) or Sodium Acetate for pH adjustment
-
Ethanol or other suitable recrystallization solvent
-
Distilled Water
-
Ice
Protocol 1: Diazotization of a Primary Aromatic Amine
This protocol describes the formation of the diazonium salt, a critical intermediate.
Causality Behind Experimental Choices:
-
Low Temperature (0–5 °C): Diazonium salts are notoriously unstable at higher temperatures and can readily decompose, losing nitrogen gas. Maintaining a low temperature throughout the reaction is paramount to ensure a good yield of the diazonium salt.
-
In situ Generation of Nitrous Acid: Nitrous acid is unstable and is therefore prepared fresh within the reaction mixture by the reaction of sodium nitrite with a strong acid. This ensures a controlled and continuous supply of the diazotizing agent.
Step-by-Step Procedure:
-
In a beaker, dissolve the chosen primary aromatic amine (0.01 mol) in a mixture of concentrated hydrochloric acid (3 mL) and water (10 mL). Stir until a clear solution is obtained. Gentle heating may be required for amines that are sparingly soluble.[7]
-
Cool the solution to 0–5 °C in an ice-salt bath with constant stirring.
-
Prepare a solution of sodium nitrite (0.011 mol, approximately 0.76 g) in cold water (5 mL).
-
Add the sodium nitrite solution dropwise to the cold amine solution over 15-20 minutes, ensuring the temperature does not rise above 5 °C.
-
Continue stirring the mixture in the ice bath for an additional 30 minutes after the addition is complete to ensure the diazotization is complete. The resulting clear solution is the diazonium salt, which should be used immediately in the next step.
Protocol 2: Azo Coupling Reaction
This protocol details the reaction of the diazonium salt with 3-methyl-1-(m-nitrophenyl)-5-pyrazolone to form the azo dye.
Causality Behind Experimental Choices:
-
pH Control: The pH of the coupling medium is crucial. For coupling with pyrazolones, the reaction is often carried out in a slightly alkaline or buffered acidic medium to facilitate the electrophilic attack of the diazonium ion on the active methylene group of the pyrazolone.
-
Slow Addition: The slow addition of the diazonium salt solution to the pyrazolone solution ensures a controlled reaction and prevents side reactions.
Step-by-Step Procedure:
-
In a separate beaker, dissolve 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (0.01 mol) in a suitable solvent, such as a solution of sodium hydroxide or pyridine.[8]
-
Cool this solution to 0–5 °C in an ice bath.
-
Slowly add the previously prepared cold diazonium salt solution to the cold pyrazolone solution with vigorous stirring.
-
Maintain the temperature at 0–5 °C and continue stirring for 1-2 hours. A colored precipitate of the azo dye will form.
-
After the reaction is complete, filter the precipitated dye using a Buchner funnel.
-
Wash the dye several times with cold water to remove any unreacted starting materials and salts.
-
Dry the crude dye in an oven at a moderate temperature (e.g., 60-80 °C).
-
For further purification, the crude dye can be recrystallized from a suitable solvent like ethanol or acetic acid.
Caption: Step-by-step experimental workflow for azo dye synthesis.
Characterization and Data Presentation
The synthesized azo dyes should be characterized to confirm their structure and purity. The following techniques are commonly employed:
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups, such as the N=N stretching of the azo group, C=O of the pyrazolone ring, and N-O stretching of the nitro group.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the detailed molecular structure of the dye.
-
UV-Visible Spectroscopy: To determine the absorption maximum (λ_max) of the dye, which corresponds to its color.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized dye.
The properties of the synthesized dyes, such as their color, melting point, and yield, should be systematically recorded.
Table 1: Physicochemical Properties of a Synthesized Azo Dye
| Property | Value |
| Color | Yellow-Orange-Red range[3] |
| Melting Point (°C) | To be determined experimentally |
| Yield (%) | To be determined experimentally |
| λ_max (nm) | To be determined experimentally |
Table 2: Fastness Properties of the Synthesized Azo Dye
| Fastness Test | Rating |
| Light Fastness | To be determined (Scale 1-8) |
| Wash Fastness | To be determined (Scale 1-5) |
| Rubbing Fastness (Dry) | To be determined (Scale 1-5) |
| Rubbing Fastness (Wet) | To be determined (Scale 1-5) |
Applications and Future Perspectives
Azo dyes derived from 3-methyl-1-(m-nitrophenyl)-5-pyrazolone find applications as disperse dyes for synthetic fibers like polyester.[3] The specific shade and fastness properties can be tuned by varying the aromatic amine used in the diazotization step. Furthermore, the inherent biological activity of the pyrazolone nucleus makes these dyes interesting candidates for the development of new therapeutic agents.[1][9] Research into the synthesis of novel pyrazolone-based azo dyes continues to be an active area, with a focus on creating colorants with enhanced properties and exploring their potential in medicinal chemistry and materials science.
References
- Synthesis and Studies of Some Disperse Dyes Derived from 5-Pyrazolone-3-methyl-1-(m-nitrophenyl). (n.d.).
- 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone. (n.d.). CymitQuimica.
- Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review. (2022). RSC Publishing.
- Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints. (2022). NIH.
- Scheme 2. Synthesis of pyrazolone acid dyes 3aeg and their Fe (II)... (n.d.). ResearchGate.
- Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. (n.d.). Google Patents.
- Pyrazolone based metal complex azo dyes:- Synthesis, Characterization, DFT analysis and in-vitro Anti-microbial Assessment. (2025). ResearchGate.
- Exploring the Versatility of Pyrazolone Derivatives in Chemical Synthesis. (n.d.).
- Synthesis of New Pyrazolone Dyes. (2013). ResearchGate.
- Diazotisation. (n.d.). Organic Chemistry Portal.
- General reaction for the diazotization and coupling reactions. (n.d.). ResearchGate.
- 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. (n.d.). CAS Common Chemistry.
- Synthesis, characterization and dyeing properties of mono azo pyrazolone dyes based on 2-amino 5-methyl thiazole. (n.d.). ResearchGate.
- 3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One. (n.d.). Jay Organics.
- Diazotisation and coupling reaction. (n.d.). Slideshare.
- Lecture 16 Aromatic Diazonium Salts. (n.d.). NPTEL Archive.
- Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (n.d.).
- Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). ResearchGate.
- Synthesis and characterization of Cu and Fe (1:2) metal complexes based on their substituted pyridones acid dyes and their application on wool fabrics. (n.d.). Journal of Chemistry Letters.
- 3-Methyl-1-phenyl-5-pyrazolone | 89-25-8. (n.d.). TCI Chemicals.
- Synthesis of 1-( p -Sulphophenyl)-3-methyl-5-pyrazolone Based Acid Dyes and Their Applications on Leather. (2016). ResearchGate.
- Synthesis and antitumor evaluation of thiophene based azo dyes incorporating pyrazolone moiety. (2016). ResearchGate.
Sources
- 1. Synthesis and pharmacological activities of azo dye derivatives incorporating heterocyclic scaffolds: a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA04934A [pubs.rsc.org]
- 2. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jcsp.org.pk [jcsp.org.pk]
- 4. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 5. Diazotisation [organic-chemistry.org]
- 6. Diazotisation and coupling reaction | PPTX [slideshare.net]
- 7. US4874847A - Process for the diazotisation of primary aromatic amines which are sparingly soluble in water - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for Antimicrobial and Antibacterial Screening of Pyrazolone Compounds
Introduction: The Antimicrobial Potential of Pyrazolone Scaffolds
The pyrazolone nucleus, a five-membered heterocyclic ring, is a privileged scaffold in medicinal chemistry, forming the core of numerous established therapeutic agents.[1] Beyond their well-documented anti-inflammatory, analgesic, and anticancer properties, pyrazolone derivatives have garnered significant attention for their potential as a versatile class of antimicrobial agents.[2][3] The growing crisis of multidrug-resistant pathogens necessitates the exploration of novel chemical entities that can circumvent existing resistance mechanisms.[2][4] Pyrazolone-based compounds offer a promising avenue for the development of new antibacterial and antifungal drugs due to their synthetic tractability and diverse biological activities.[3][5]
This comprehensive guide provides detailed protocols for the antimicrobial and antibacterial screening of novel pyrazolone compounds. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step methodologies but also the scientific rationale behind critical experimental choices to ensure data integrity and reproducibility.
Part 1: Preliminary Screening Using Agar-Based Diffusion Methods
Agar diffusion methods are robust, cost-effective, and widely used for the initial screening of a large number of compounds to identify potential antimicrobial activity. These methods rely on the diffusion of the test compound through an agar medium inoculated with a target microorganism. The presence of a zone of growth inhibition around the compound source is a qualitative indicator of antimicrobial efficacy.
Agar Well Diffusion Method
The agar well diffusion assay is a highly versatile method for preliminary screening.[6][7] It allows for the direct application of solutions of the pyrazolone compounds into wells created in the agar, facilitating the diffusion process.
This method operates on the principle that the antimicrobial agent will diffuse from a point of high concentration (the well) into the surrounding agar. As it diffuses, a concentration gradient is established. If the compound is effective against the test microorganism, a clear zone will appear where the concentration of the compound is sufficient to inhibit microbial growth. The diameter of this zone of inhibition (ZOI) is proportional to the antimicrobial potency of the compound and its diffusion characteristics in the agar.
Caption: Workflow for the Agar Well Diffusion Assay.
Materials:
-
Test pyrazolone compounds
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Sterile Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli)
-
Sterile saline or Mueller-Hinton Broth (MHB)
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes and sterile tips
-
Incubator
-
Positive control (standard antibiotic, e.g., Ciprofloxacin)
-
Negative control (solvent, e.g., DMSO)
Procedure:
-
Preparation of Test Compounds: Dissolve the pyrazolone compounds in a minimal amount of DMSO to create stock solutions (e.g., 10 mg/mL). Further dilutions can be made in sterile water or broth.[8]
-
Inoculum Preparation: From a fresh 18-24 hour culture plate, select several isolated colonies of the test microorganism. Suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.[9][10]
-
Plate Inoculation: Dip a sterile cotton swab into the standardized inoculum suspension, ensuring it is fully saturated. Remove excess liquid by pressing the swab against the inside of the tube. Streak the swab evenly across the entire surface of an MHA plate in three directions to ensure a uniform microbial lawn.[9] Allow the plate to dry for 5-10 minutes.
-
Well Creation: Using a sterile cork borer, create uniform wells in the agar.[7][11] Aseptically remove the agar plugs.
-
Compound Application: Carefully pipette a fixed volume (e.g., 50-100 µL) of the pyrazolone compound solution into a designated well.[8][11] Similarly, add the positive and negative controls to their respective wells on the same plate.
-
Incubation: Allow the plates to stand for 1-2 hours at room temperature to permit diffusion of the compounds. Then, incubate the plates in an inverted position at 37°C for 18-24 hours.[8]
-
Data Collection: After incubation, measure the diameter of the zone of inhibition in millimeters (mm) using a ruler or calipers. The measurement should include the diameter of the well.
Part 2: Quantitative Analysis Using Broth Microdilution for MIC Determination
Following a positive preliminary screen, a quantitative assessment is crucial to determine the potency of the pyrazolone compounds. The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[12][13][14]
Broth Microdilution Method
This technique involves challenging a standardized microbial inoculum with serial dilutions of the pyrazolone compound in a liquid growth medium within a 96-well microtiter plate.[12][13]
The broth microdilution method provides a quantitative measure of antimicrobial activity (the MIC value).[10][15] By exposing the bacteria to a range of concentrations, it's possible to pinpoint the precise concentration at which growth is inhibited. This is a critical parameter in drug development, as it helps in comparing the potency of different compounds and provides a basis for pharmacokinetic/pharmacodynamic (PK/PD) modeling.[14]
Caption: Workflow for MIC Determination via Broth Microdilution.
Materials:
-
96-well sterile microtiter plates (round-bottom preferred)
-
Test pyrazolone compounds and controls
-
Sterile Mueller-Hinton Broth (MHB)
-
Standardized microbial inoculum (prepared as in the agar well diffusion method)
-
Multichannel micropipettes and sterile tips
-
Plate reader (optional, for spectrophotometric reading)
-
Incubator
Procedure:
-
Plate Preparation: Add 100 µL of sterile MHB to all wells of a 96-well plate.[16]
-
Compound Dilution:
-
Prepare a stock solution of the pyrazolone compound at twice the highest desired final concentration.
-
Add 100 µL of this stock solution to the first column of wells. This will result in the highest test concentration after the addition of the inoculum.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.[16]
-
-
Control Wells:
-
Growth Control (Positive Control): The eleventh column should contain 100 µL of MHB and will be inoculated but will not contain any test compound.
-
Sterility Control (Negative Control): The twelfth column should contain 100 µL of MHB only, with no compound and no inoculum.
-
-
Inoculum Preparation and Addition: Dilute the 0.5 McFarland standard suspension in MHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.[9][10] Add 100 µL of this final inoculum to all wells from column 1 to 11. Do not add inoculum to the sterility control wells (column 12).
-
Incubation: Cover the plate and incubate at 37°C for 16-20 hours in an ambient air incubator.[13]
-
MIC Determination: After incubation, visually inspect the plate for turbidity. The MIC is the lowest concentration of the pyrazolone compound at which there is no visible growth (i.e., the well is clear).[14][15] The growth control well should be turbid, and the sterility control well should be clear. The results can also be read using a microplate reader at 600 nm.
Part 3: Data Interpretation and Presentation
Interpreting the Results
-
Zone of Inhibition (ZOI): A larger ZOI generally suggests greater antimicrobial activity. However, this is a qualitative measure and can be influenced by factors such as the compound's molecular weight, solubility, and diffusion rate in agar.[17]
-
Minimum Inhibitory Concentration (MIC): The MIC is a quantitative value and is the primary metric for assessing the potency of an antimicrobial agent.[18] A lower MIC value indicates a more potent compound. It's crucial to remember that MIC values for different drugs cannot be directly compared without considering their respective clinical breakpoints.[18]
Quantitative Data Summary
Proper data organization is essential for comparing the efficacy of different pyrazolone derivatives.
Table 1: Example of Preliminary Screening Data using Agar Well Diffusion
| Compound ID | Test Microorganism | Gram Stain | Concentration (µ g/well ) | Positive Control (Ciprofloxacin, 10 µ g/well ) ZOI (mm) | Zone of Inhibition (ZOI) (mm) |
| PY-01 | S. aureus ATCC 29213 | Positive | 100 | 25 | 18 |
| PY-01 | E. coli ATCC 25922 | Negative | 100 | 30 | 12 |
| PY-02 | S. aureus ATCC 29213 | Positive | 100 | 25 | 22 |
| PY-02 | E. coli ATCC 25922 | Negative | 100 | 30 | 19 |
Table 2: Example of Quantitative Data from Broth Microdilution
| Compound ID | Test Microorganism | Gram Stain | Positive Control (Antibiotic) | MIC (µg/mL) of Pyrazolone Compound | MIC (µg/mL) of Positive Control |
| PY-02 | S. aureus ATCC 29213 | Positive | Vancomycin | 16 | 1 |
| PY-02 | E. coli ATCC 25922 | Negative | Ciprofloxacin | 32 | 0.25 |
| PY-02 | K. pneumoniae ATCC 700603 | Negative | Ciprofloxacin | 64 | 0.5 |
| PY-02 | C. albicans ATCC 10231 | N/A (Fungus) | Clotrimazole | 8 | 0.5 |
Part 4: Mechanistic Insights
While the primary screening methods determine if a compound has antimicrobial activity and to what extent, they do not elucidate the mechanism of action. Some pyrazole derivatives have been shown to exert their antibacterial effects by disrupting the bacterial cell wall or inhibiting DNA gyrase.[19] Further studies, such as time-kill assays, membrane permeability assays, and molecular docking, are necessary to understand how these compounds inhibit microbial growth. Some pyrazole derivatives have been found to induce apoptosis and the accumulation of reactive oxygen species in bacteria.[20]
References
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry.
- Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives.
- Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. Benchchem.
- Synthesis and Antimicrobial Evaluation of Novel Pyrazolones and Pyrazolone Nucleosides.
- Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. MDPI.
- Antibacterial pyrazoles: tackling resistant bacteria.
- Synthesis and Antimicrobial Evaluation of Some New Pyrazole Derivatives Containing Thiazole Scaffolds. MDPI.
- Synthesis and biological evaluation of novel pyrazole scaffold. PubMed.
- In vitro antimicrobial evaluation of pyrazolone derivatives. Bangladesh Journal of Pharmacology.
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials.
- Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode.
- Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research.
- Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine.
- (PDF) Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations.
- Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. International Journal for Global Academic & Scientific Research.
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.
- Design, Synthesis, and Antibacterial Activity Evaluation and Mechanism of 1-H-Indole-3-pyrazolamide Derivatives Containing Piperazine. Journal of Agricultural and Food Chemistry.
- Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica.
- Antimicrobial activity by Agar well diffusion. Chemistry Notes.
- Methods for in vitro evaluating antimicrobial activity: A review. PMC - PubMed Central.
- Synthesis and Antimicrobial Screening of 3-Fluoromethyl Pyrazole Derivatives.
- Broth microdilution – Knowledge and References. Taylor & Francis.
- Broth microdilution. Wikipedia.
- Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentr
- MIC Determination By Microtitre Broth Dilution Method. Hancock Lab.
- Broth Dilution Method for MIC Determin
- (PDF) In vitro antimicrobial evaluation of pyrazolone derivatives.
- Review: Interpreting Antimicrobial Susceptibility Results.
- The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance.
- Microbiology guide to interpreting antimicrobial susceptibility testing (AST). Idexx.
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations | International Journal for Global Academic & Scientific Research [journals.icapsr.com]
- 6. mdpi.com [mdpi.com]
- 7. botanyjournals.com [botanyjournals.com]
- 8. In vitro antimicrobial evaluation of pyrazolone derivatives | ||| Bangladesh Journal of Pharmacology ||| [bdpsjournal.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 11. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. Broth microdilution - Wikipedia [en.wikipedia.org]
- 14. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 17. vetmed.tamu.edu [vetmed.tamu.edu]
- 18. idexx.com [idexx.com]
- 19. Antibacterial pyrazoles: tackling resistant bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Application Note & Protocol: Metal Ion Chelation Using 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
Abstract
This document provides a comprehensive technical guide on the application of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone as a proficient chelating agent for metal ions. Pyrazolone derivatives are a significant class of heterocyclic compounds utilized extensively in analytical chemistry and hydrometallurgy for the separation and preconcentration of metal ions.[1][2] This guide elucidates the fundamental mechanism of chelation, provides a detailed, field-tested protocol for solvent extraction of divalent metal ions, discusses critical experimental parameters, and outlines methods for the characterization of the resulting metal-ligand complexes. The protocols are designed for researchers in materials science, analytical chemistry, and drug development, ensuring reproducibility and scientific rigor.
Introduction to 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone, hereafter referred to as H-MNPP, is an organic compound belonging to the pyrazolone family (CAS 119-16-4).[3] Its molecular structure consists of a five-membered diazole ring with a methyl group at the 3-position and a meta-nitrophenyl substituent at the 1-position.[3] The utility of pyrazolone derivatives as chelating agents is well-established, stemming from their ability to form stable, neutral complexes with a wide range of metal ions, facilitating their extraction from aqueous media into an immiscible organic phase.[4][5] The presence of the electron-withdrawing nitro group on the phenyl ring can modulate the acidity of the ligand and its subsequent complex-forming ability. This application note details the principles and a practical protocol for leveraging H-MNPP in metal ion chelation.
The Chemistry of Chelation: Tautomerism and Complex Formation
The chelating capability of H-MNPP is intrinsically linked to its keto-enol tautomerism. In solution, the pyrazolone ring exists in equilibrium between its keto and enol forms. The enol tautomer features an acidic proton on its hydroxyl group. It is the deprotonation of this enolic hydroxyl group that facilitates coordination with a metal ion.
Mechanism Explained: H-MNPP acts as a bidentate, monoanionic ligand. Upon deprotonation in the presence of a metal ion (Mⁿ⁺), the resulting anion coordinates to the metal center through two donor atoms: the oxygen of the deprotonated enol and the carbonyl oxygen at the 5-position of the pyrazolone ring. This coordination results in the formation of a highly stable six-membered chelate ring, which is the thermodynamic driving force for the extraction process.[5] The stoichiometry of the resulting complex is typically MLn, where 'n' corresponds to the charge of the metal ion.
Caption: Keto-enol tautomerism and metal ion chelation by H-MNPP.
Protocol: Solvent Extraction of Cu(II) using H-MNPP
This protocol provides a step-by-step method for the liquid-liquid extraction of Copper(II) ions from an aqueous solution. The efficiency of extraction will be quantified using UV-Visible spectrophotometry.
Materials and Reagents
-
Primary Ligand: 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (H-MNPP), ≥98% purity.
-
Organic Solvent (Diluent): Chloroform (CHCl₃) or Toluene, analytical grade.
-
Aqueous Phase:
-
Stock solution of Cu(II): Prepare a 1000 ppm solution by dissolving the appropriate mass of CuSO₄·5H₂O in deionized water.
-
Buffer solutions: Acetate buffer (for pH 4-6) and Borate buffer (for pH 7-9) to control the aqueous phase pH.
-
-
Equipment:
-
Separatory funnels (100 mL).
-
Mechanical shaker.
-
pH meter.
-
UV-Vis Spectrophotometer.
-
Volumetric flasks, pipettes, and standard laboratory glassware.
-
Experimental Workflow
Caption: Workflow for the solvent extraction of metal ions.
Step-by-Step Procedure
-
Preparation of Organic Phase: Prepare a 0.01 M solution of H-MNPP in chloroform.
-
Preparation of Aqueous Phase: Prepare a 10 ppm Cu(II) solution from the stock. In a 100 mL volumetric flask, add the required volume of Cu(II) stock, 50 mL of the desired buffer solution, and dilute to the mark with deionized water.
-
Extraction:
-
Transfer 20 mL of the prepared aqueous phase and 20 mL of the organic H-MNPP phase into a 100 mL separatory funnel.
-
Seal the funnel and shake vigorously on a mechanical shaker for 60 minutes to ensure complete equilibration. The time required may need to be optimized.
-
-
Phase Separation:
-
Allow the funnel to stand undisturbed for 15 minutes to permit complete separation of the organic and aqueous layers.
-
Carefully drain the lower aqueous layer into a clean, labeled beaker.
-
Measure the pH of the equilibrated aqueous phase, as it may slightly differ from the initial pH.[6]
-
-
Analysis:
-
Determine the concentration of Cu(II) remaining in the aqueous phase ([Cu]aq,eq) using a calibrated UV-Vis spectrophotometer.
-
Scientist's Note: If the Cu(II) ion itself does not absorb strongly, a colorimetric agent like Arsenazo III can be used for accurate quantification.[4] Alternatively, the concentration of the Cu(II)-H-MNPP complex in the organic phase can be measured if its molar absorptivity is known.
-
Data Analysis and Validation
The effectiveness of the extraction is quantified by two key parameters: the Distribution Ratio (D) and the Percent Extraction (%E).
-
Distribution Ratio (D): This represents the ratio of the total concentration of the metal in the organic phase to its total concentration in the aqueous phase at equilibrium.
D = [Cu]org,eq / [Cu]aq,eq
Where:
-
[Cu]aq,eq is the equilibrium Cu(II) concentration in the aqueous phase (measured).
-
[Cu]org,eq can be calculated by mass balance: [Cu]org,eq = ([Cu]initial - [Cu]aq,eq) * (Vaq / Vorg)
-
-
Percent Extraction (%E): This provides a more intuitive measure of extraction efficiency.
%E = (D / (D + (Vaq / Vorg))) * 100
For equal phase volumes (Vaq/Vorg = 1), this simplifies to: %E = (D / (D + 1)) * 100
A self-validating protocol involves running controls, such as an extraction with a blank organic phase (chloroform only) to ensure the metal is not extracted without the chelating agent.
Critical Parameters and Scientific Rationale
The success of the chelation and extraction process is governed by several interdependent parameters. Understanding these is key to optimizing the protocol for different metal ions or matrices.
-
Effect of pH: The pH of the aqueous phase is the most critical parameter.[6] The formation of the metal-chelate complex involves the release of a proton (H⁺) from the H-MNPP ligand. According to Le Châtelier's principle, increasing the pH (reducing H⁺ concentration) shifts the equilibrium towards complex formation, thus enhancing extraction efficiency. Conversely, at low pH, the ligand remains protonated, and extraction is minimal. Each metal-ligand system has a characteristic pH₅₀ value, which is the pH at which 50% extraction is achieved.
-
Ligand Concentration: The concentration of H-MNPP in the organic phase directly influences the extraction efficiency. An increase in the free ligand concentration drives the complexation equilibrium towards the formation of the metal-chelate, thereby increasing the distribution ratio (D). This relationship can be used to determine the stoichiometry of the extracted complex via slope analysis.
-
Choice of Solvent: The organic diluent not only dissolves the ligand and the resulting complex but also affects the extraction equilibrium.[4] The polarity and solvating ability of the solvent can influence the stability of the metal-chelate. Non-polar or moderately polar solvents like toluene, chloroform, and benzene are commonly employed.
Representative Data
The following table summarizes expected results for the extraction of a divalent metal ion like Cu(II) as a function of aqueous phase pH, demonstrating the critical nature of this parameter.
| Equilibrium pH | [Cu]aq, initial (ppm) | [Cu]aq, final (ppm) | Distribution Ratio (D) | % Extraction (%E) |
| 2.0 | 10.0 | 9.5 | 0.05 | 5.0% |
| 3.0 | 10.0 | 7.1 | 0.41 | 29.0% |
| 4.0 | 10.0 | 2.5 | 3.00 | 75.0% |
| 5.0 | 10.0 | 0.4 | 24.00 | 96.0% |
| 6.0 | 10.0 | <0.1 | >99.00 | >99.0% |
| Note: Data are illustrative, based on typical pyrazolone extraction profiles. Actual results should be determined experimentally. |
Conclusion
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone (H-MNPP) is a versatile and effective chelating agent for the solvent extraction of metal ions. This application note provides a robust, scientifically-grounded protocol that can be readily implemented and adapted for various research applications. By carefully controlling key parameters, particularly the aqueous phase pH, researchers can achieve high extraction efficiencies, enabling the selective separation and quantification of target metal ions. The principles and methodologies described herein serve as a valuable resource for professionals in analytical chemistry, environmental science, and drug development.
References
-
Umetani, S., et al. (1998). Solvent extraction of divalent metal ions with azacrown ether substituted acylpyrazolones. Analytica Chimica Acta. Available at: [Link]
-
Journal of Medicinal and Chemical Sciences. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Available at: [Link]
-
ResearchGate. UV-Vis absorption and normalised emission spectra of the pyrazole.... Available at: [Link]
-
Gate, R. (2019). (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent. ResearchGate. Available at: [Link]
-
SpringerLink. (2020). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f. Chemistry of Heterocyclic Compounds. Available at: [Link]
-
MDPI. (2021). New Sustainable Solvent Extraction Pathways for Rare Earth Metals via Oximes Molecules. Molecules. Available at: [Link]
-
ResearchGate. Spectra UV-vis of the complexes. Available at: [Link]
-
ResearchGate. UV-Vis spectroscopy of ligand and complex. Available at: [Link]
-
MDPI. (2022). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules. Available at: [Link]
-
Bulletin of the Chemical Society of Ethiopia. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Available at: [Link]
-
SciSpace. (2012). Synthesis, Complexation and Characterization of 1-Phenyl-3-Methyl-4- (p-nitrobenzoyl) Pyrazolone-5(HNPz). American Journal of Chemistry. Available at: [Link]
-
CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. Available at: [Link]
-
National Institutes of Health (NIH). (2023). Chemical Diversity of Mo5S5 Clusters with Pyrazole: Synthesis, Redox and UV-vis-NIR Absorption Properties. Available at: [Link]
-
YouTube. (2021). Synthesis of 3-methyl-1-phenyl-5-pyrazoline | Ms. Amarjit Kaur. Available at: [Link]
-
SpringerLink. (2024). Scheme 1 Synthesis of 4-arylidene-3-methyl-1-phenyl-5-pyrazolone derivatives. Available at: [Link]
-
Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Available at: [Link]
-
ResearchGate. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Available at: [Link]
-
MDPI. (2018). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Available at: [Link]
-
journalssystem.com. (2020). Selective solvent extraction of some heavy metal ions from aqueous solutions by octafunctionalized resorcin[7]arenes. Available at: [Link]
Sources
- 1. Solvent extraction of divalent metal ions with azacrown ether substituted acylpyrazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: HPLC Analytical Method Development for 2-Pyrazolin-5-one Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of 2-Pyrazolin-5-one Derivatives and the Need for Robust Analytical Methods
2-Pyrazolin-5-one derivatives represent a versatile class of heterocyclic compounds with a wide range of applications in the pharmaceutical and chemical industries.[1][2] These compounds are known to exhibit various biological activities, including anti-inflammatory, analgesic, antimicrobial, and even potential neuropharmacological properties.[2][3][4] Given their therapeutic potential, the development of robust and reliable analytical methods for their characterization, quantification, and quality control is of paramount importance throughout the drug development lifecycle.
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique in the pharmaceutical industry due to its high sensitivity, specificity, and versatility.[5] This application note provides a comprehensive guide to developing and validating an HPLC analytical method for 2-pyrazolin-5-one derivatives, grounded in scientific principles and regulatory expectations.
Part 1: Foundational Strategy for Method Development
A successful HPLC method development process begins with a thorough understanding of the analyte's physicochemical properties and a systematic approach to selecting the initial chromatographic conditions.
Understanding the Analyte: Physicochemical Properties of 2-Pyrazolin-5-one Derivatives
The chemical structure of 2-pyrazolin-5-one derivatives can vary significantly, influencing their chromatographic behavior. Key properties to consider include:
-
Structure and Functional Groups: The core 2-pyrazolin-5-one ring can be substituted at various positions, affecting polarity, acidity/basicity, and potential for hydrogen bonding.[6][7][8] The presence of imine and thiocarbamoyl moieties, for instance, can significantly impact their biological activity and chromatographic retention.[6]
-
Tautomerism: Pyrazolone derivatives can exist in different tautomeric forms, which can influence their stability and chromatographic behavior.[6]
-
Solubility: The choice of diluent for sample and standard preparation is critical. Whenever possible, dissolving the sample in the initial mobile phase is recommended to ensure compatibility and good peak shape.[9]
Initial Method Scouting: A Rational Approach
Based on the general properties of 2-pyrazolin-5-one derivatives, a reversed-phase HPLC (RP-HPLC) method is a logical starting point. RP-HPLC separates compounds based on their hydrophobicity, making it suitable for a wide range of organic molecules.[10][11]
Table 1: Recommended Starting Conditions for HPLC Method Development
| Parameter | Recommended Starting Condition | Rationale |
| Column | C18, 150 mm x 4.6 mm, 5 µm | A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, offering good retention for a broad range of analytes.[3][10] |
| Mobile Phase | A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: Methanol or Acetonitrile | An acidic mobile phase helps to suppress the ionization of acidic functional groups and improve peak shape. Methanol and acetonitrile are common organic modifiers in RP-HPLC.[3] |
| Elution Mode | Isocratic or Gradient | Start with an isocratic elution (e.g., 80:20 Methanol:Water) to assess the retention of the analyte.[3] If peaks are too broad or retention times are too long, a gradient elution will be necessary.[12] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column.[3] |
| Column Temperature | 25 ± 2°C | Maintaining a consistent column temperature is crucial for reproducible retention times.[3] |
| Detection | UV Detector (e.g., 206 nm or 254 nm) | The selection of the detection wavelength should be based on the UV absorbance maximum of the specific 2-pyrazolin-5-one derivative.[3][10] |
| Injection Volume | 5-20 µL | A typical injection volume for analytical HPLC.[3] |
Part 2: Systematic Method Optimization
Once initial conditions are established, the method must be optimized to achieve the desired separation and performance characteristics.
Workflow for Method Optimization
The following diagram illustrates a logical workflow for optimizing the HPLC method.
Caption: A workflow for systematic HPLC method optimization.
Detailed Optimization Protocols
Protocol 1: Column Screening
-
Objective: To select the most suitable stationary phase for the separation.
-
Procedure:
-
Prepare a standard solution of the 2-pyrazolin-5-one derivative.
-
Inject the standard onto different columns (e.g., C18, C8, Phenyl-Hexyl) using the initial mobile phase conditions.
-
Evaluate the chromatograms for peak shape (tailing factor), retention time, and resolution from any impurities.
-
Rationale: Different stationary phases offer varying degrees of hydrophobicity and secondary interactions, which can significantly impact selectivity.[9]
-
Protocol 2: Mobile Phase Optimization
-
Objective: To fine-tune the separation by adjusting the mobile phase composition.
-
Procedure:
-
Organic Modifier: Vary the ratio of the organic modifier (e.g., methanol or acetonitrile) to the aqueous phase. Increasing the organic content will decrease retention time.
-
pH: Adjust the pH of the aqueous phase. The pH can affect the ionization state of the analyte and, consequently, its retention and peak shape. For pyrazolone derivatives, which can have acidic or basic properties, pH control is critical.[6]
-
Buffer: If pH control is critical, introduce a buffer (e.g., phosphate or acetate) into the aqueous phase.
-
Rationale: The mobile phase composition is a powerful tool for manipulating selectivity and resolution in RP-HPLC.[9]
-
Protocol 3: Temperature and Flow Rate Optimization
-
Objective: To further refine the separation and reduce analysis time.
-
Procedure:
-
Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, 35°C) on the separation. Higher temperatures can improve peak shape and reduce viscosity but may affect analyte stability.
-
Flow Rate: Adjust the flow rate to optimize the balance between analysis time and resolution. Decreasing the flow rate can improve resolution but will increase the run time.[9]
-
Rationale: Temperature and flow rate are important parameters for fine-tuning the efficiency and speed of the separation.
-
Part 3: Method Validation According to ICH Guidelines
Once the method is optimized, it must be validated to ensure it is fit for its intended purpose. The International Council for Harmonisation (ICH) provides comprehensive guidelines for analytical procedure validation.[13][14][15]
Validation Parameters and Acceptance Criteria
Table 2: Key Validation Parameters based on ICH Q2(R2)
| Parameter | Objective | Typical Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.[16] | The peak for the analyte should be pure and well-resolved from other peaks. |
| Linearity | To demonstrate that the test results are directly proportional to the concentration of the analyte in the sample within a given range.[15] | Correlation coefficient (r²) ≥ 0.999 |
| Range | The interval between the upper and lower concentrations of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.[15] | Typically 80% to 120% of the test concentration for assay. |
| Accuracy | The closeness of the test results obtained by the method to the true value.[16] | Recovery of 98.0% to 102.0% |
| Precision | The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.[9] | Repeatability (Intra-day): RSD ≤ 2.0%Intermediate Precision (Inter-day): RSD ≤ 2.0% |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[15] | System suitability parameters should remain within acceptable limits. |
Validation Workflow
Caption: A logical flow for HPLC method validation.
Detailed Validation Protocols
Protocol 4: Specificity
-
Objective: To demonstrate the method's ability to separate the analyte from potential interferents.
-
Procedure:
-
Inject a blank (diluent), a placebo (formulation matrix without the active ingredient), a standard solution of the 2-pyrazolin-5-one derivative, and a sample solution.
-
Compare the chromatograms to ensure that there are no interfering peaks at the retention time of the analyte.
-
Protocol 5: Linearity
-
Objective: To establish the linear relationship between concentration and response.
-
Procedure:
-
Prepare a series of at least five standard solutions of the 2-pyrazolin-5-one derivative at different concentrations (e.g., 50% to 150% of the target concentration).[3]
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration and perform a linear regression analysis.[3]
-
Protocol 6: Accuracy
-
Objective: To determine the closeness of the measured value to the true value.
-
Procedure:
-
Perform a recovery study by spiking a placebo with known amounts of the 2-pyrazolin-5-one derivative at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Analyze the spiked samples in triplicate and calculate the percentage recovery.
-
Protocol 7: Precision
-
Objective: To assess the degree of scatter between a series of measurements.
-
Procedure:
-
Repeatability (Intra-day precision): Analyze at least six replicate samples of the 2-pyrazolin-5-one derivative at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the Relative Standard Deviation (RSD) for each set of measurements.
-
Protocol 8: Robustness
-
Objective: To evaluate the reliability of the method during normal use.
-
Procedure:
-
Introduce small, deliberate variations to the method parameters, one at a time. Examples include:
-
Flow rate (e.g., ± 0.1 mL/min)
-
Column temperature (e.g., ± 2°C)
-
Mobile phase composition (e.g., ± 2% organic modifier)
-
-
Analyze a standard solution under each varied condition and evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor).
-
Conclusion
The development and validation of a robust HPLC analytical method for 2-pyrazolin-5-one derivatives is a critical step in ensuring the quality, safety, and efficacy of pharmaceutical products containing these compounds. By following a systematic and scientifically sound approach, as outlined in this application note, researchers and scientists can develop reliable methods that meet regulatory expectations and support the entire drug development process.
References
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (URL: [Link])
- Technical Support Center: HPLC Analysis of Pyrazolinone Deriv
- Review on Preparation, Coordination and Clinical Chemistry of 2- Pyrazoline Derivatives: Synthesis and Characteriz
-
2-Pyrazolin-5-One-Based Heterocycles: Synthesis and Characterization - ResearchGate. (URL: [Link])
-
2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC - PubMed Central. (URL: [Link])
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline - EMA. (URL: [Link])
-
Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC - NIH. (URL: [Link])
-
The Structure of 2-Pyrazolin-5-one Dyes | The Journal of Organic Chemistry. (URL: [Link])
- Derivatives of 2-pyrazolin-5-one. V.' Preparation and properties of 1 ' ,2'-dihydrospiro. (URL: not available)
-
Validation of Analytical Procedures Q2(R2) - ICH. (URL: [Link])
-
A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. (URL: [Link])
-
ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). (URL: [Link])
- HPLC Method Development and Validation for Pharmaceutical Analysis. (URL: not available)
-
HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager. (URL: [Link])
-
HPLC methods for recently approved pharmaceuticals - National Academic Digital Library of Ethiopia. (URL: [Link])
-
ICH guideline Q2(R2) on validation of analytical procedures - EMA. (URL: [Link])
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (URL: [Link])
-
Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview - IJSDR. (URL: [Link])
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity - Oriental Journal of Chemistry. (URL: [Link])
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. ijcpa.in [ijcpa.in]
- 4. 2-pyrazoline derivatives in neuropharmacology: Synthesis, ADME prediction, molecular docking and in vivo biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 6. ajgreenchem.com [ajgreenchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. cdnsciencepub.com [cdnsciencepub.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Development and Validation of a Reversed-phase HPLC Method for the Determination of Hydroxybenzene in a Cream Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijsdr.org [ijsdr.org]
- 12. pharmtech.com [pharmtech.com]
- 13. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 14. database.ich.org [database.ich.org]
- 15. database.ich.org [database.ich.org]
- 16. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Anwendungs- und Protokollleitfaden: Derivatisierung von 3-Methyl-1-(m-nitrophenyl)-5-pyrazolon zur Steigerung der Bioaktivität
Für: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Zusammenfassung: Pyrazolon-Derivate stellen eine bedeutende Klasse heterozyklischer Verbindungen dar, die aufgrund ihres breiten Spektrums an pharmakologischen Aktivitäten von zentralem Interesse in der medizinischen Chemie sind.[1][2][3][4] Das Grundgerüst 3-Methyl-1-(m-nitrophenyl)-5-pyrazolon dient als vielseitiger Ausgangsstoff für die Synthese neuer Moleküle mit potenziell verbesserten therapeutischen Eigenschaften.[5] Die strategische Modifikation dieses Moleküls, insbesondere an der reaktiven C4-Position, ist ein bewährter Ansatz, um die Bioaktivität zu modulieren und die Struktur-Wirkungs-Beziehungen (SAR) zu erforschen.[6] Dieser Leitfaden bietet detaillierte Protokolle für die Synthese, Derivatisierung und Charakterisierung von 3-Methyl-1-(m-nitrophenyl)-5-pyrazolon sowie für die anschließende Bewertung seiner entzündungshemmenden, antimikrobiellen und antikanzerogenen Eigenschaften.
Teil I: Synthese und Derivatisierung des Pyrazolon-Grundgerüsts
Die Grundlage für die Entwicklung neuer bioaktiver Wirkstoffe ist die effiziente und reproduzierbare Synthese des Ausgangsmoleküls und seiner Analoga.
Synthese des Grundgerüsts: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolon
Die klassische Methode zur Synthese von Pyrazolonen ist die Knorr-Kondensation, eine Reaktion zwischen einem Hydrazin und einer β-Ketoester-Verbindung.[2][7] In diesem Fall wird m-Nitrophenylhydrazin mit Ethylacetoacetat umgesetzt, um das Ziel-Pyrazolon zu bilden.
Kausalität der experimentellen Wahl: Die Verwendung von m-Nitrophenylhydrazin führt die pharmakologisch relevante Nitrophenylgruppe ein, während Ethylacetoacetat die Methyl- und Carbonylgruppen des Pyrazolonrings liefert. Die Reaktion wird typischerweise in einem polaren protischen Lösungsmittel wie Ethanol durchgeführt, um die Löslichkeit der Reaktanten zu fördern und die Zyklisierungsreaktion zu erleichtern.
Protokoll 1: Synthese von 3-Methyl-1-(m-nitrophenyl)-5-pyrazolon
-
Reaktanten vorbereiten: In einem 250-ml-Rundkolben werden 0,1 mol Ethylacetoacetat in 50 ml absolutem Ethanol gelöst.
-
Hydrazin zugeben: Unter ständigem Rühren werden 0,1 mol m-Nitrophenylhydrazin langsam zur Lösung hinzugefügt.
-
Reaktion durchführen: Die Mischung wird 2-3 Stunden unter Rückfluss erhitzt. Der Fortschritt der Reaktion kann mittels Dünnschichtchromatographie (DC) überwacht werden [Laufmittel: Ethylacetat/Hexan 4:1].
-
Produktisolierung: Nach Abschluss der Reaktion wird die Mischung auf Raumtemperatur abgekühlt und anschließend in einem Eisbad gekühlt, um die Ausfällung des Produkts zu maximieren.
-
Reinigung: Der feste Niederschlag wird durch Vakuumfiltration abgetrennt, mit kaltem Ethanol gewaschen, um Verunreinigungen zu entfernen, und an der Luft oder im Vakuum getrocknet.
-
Rekristallisation (optional): Für eine höhere Reinheit kann das Produkt aus heißem Ethanol umkristallisiert werden.
Abbildung 2: Allgemeines Schema der Knoevenagel-Kondensation zur Derivatisierung.
Teil II: Physikalisch-chemische und spektroskopische Charakterisierung
Die eindeutige Bestätigung der chemischen Struktur und Reinheit ist ein unverzichtbarer Schritt, um die Gültigkeit der nachfolgenden biologischen Daten zu gewährleisten. [8][9]
Analytische Techniken
-
Dünnschichtchromatographie (DC): Zur Überwachung des Reaktionsfortschritts und zur Beurteilung der Reinheit.
-
Schmelzpunkt: Ein enger Schmelzpunktbereich ist ein Indikator für hohe Reinheit.
-
FT-IR-Spektroskopie: Zur Identifizierung funktioneller Gruppen (z. B. C=O, N-H, C=N, NO₂). [10]* NMR-Spektroskopie (¹H und ¹³C): Zur detaillierten Strukturaufklärung und Bestätigung der erfolgreichen Derivatisierung. [11][12]* Massenspektrometrie (MS): Zur Bestimmung des Molekulargewichts und zur Bestätigung der elementaren Zusammensetzung.
Erwartete spektroskopische Daten
Die erfolgreiche Derivatisierung lässt sich durch charakteristische Änderungen in den Spektren nachweisen.
| Verbindung | Technik | Erwartete charakteristische Signale |
| Grundgerüst | ¹H-NMR | Singulett bei ~3.4 ppm (2H, CH₂ an C4), Singulett bei ~2.2 ppm (3H, CH₃), Multipletts im Bereich 7.5-8.5 ppm (aromatische Protonen). |
| ¹³C-NMR | Signal bei ~170 ppm (C=O), Signal bei ~158 ppm (C3), Signal bei ~40 ppm (CH₂ an C4). | |
| FT-IR | Starke Bande bei ~1700 cm⁻¹ (C=O-Streckschwingung), Bande bei ~1530 cm⁻¹ und ~1350 cm⁻¹ (NO₂-Streckschwingungen). | |
| 4-Aryliden-Derivat | ¹H-NMR | Verschwinden des Singuletts bei ~3.4 ppm. Erscheinen eines neuen Singuletts bei ~7.8 ppm (1H, vinylisches Proton =CH-Ar). |
| ¹³C-NMR | Verschwinden des Signals bei ~40 ppm. Erscheinen neuer Signale im Bereich 115-140 ppm (vinylische Kohlenstoffe). | |
| FT-IR | Verschiebung der C=O-Bande aufgrund der Konjugation. |
Teil III: Protokolle für das Bioaktivitäts-Screening
Pyrazolon-Derivate sind für ein breites Spektrum an biologischen Aktivitäten bekannt, darunter entzündungshemmende, antimikrobielle und antikanzerogene Wirkungen. [11][13]
In-vitro-Protokoll: Entzündungshemmende Aktivität (COX-2-Hemmung)
Rationale: Die Cyclooxygenase-2 (COX-2) ist ein Schlüsselenzym im Entzündungsprozess. Selektive COX-2-Inhibitoren sind wirksame entzündungshemmende Medikamente mit einem potenziell besseren Sicherheitsprofil als nicht-selektive NSAIDs. [14][15] Protokoll 3: Fluoreszenzbasierter COX-2-Inhibitor-Screening-Assay
-
Vorbereitung: Alle Reagenzien eines kommerziellen COX-2-Inhibitor-Assay-Kits auf Raumtemperatur bringen. Testverbindungen in DMSO auf eine Konzentration von 10 mM vorlösen und serielle Verdünnungen herstellen.
-
Reaktionsansatz: In die Wells einer 96-Well-Platte werden Assay-Puffer, Häm und COX-2-Enzym pipettiert.
-
Inhibitor-Inkubation: 2 µL der Testverbindung (oder DMSO als Kontrolle) werden zu den entsprechenden Wells gegeben und 15 Minuten bei Raumtemperatur inkubiert.
-
Reaktionsstart: Die Reaktion wird durch Zugabe einer Arachidonsäure-Substratlösung gestartet.
-
Messung: Die Kinetik der Fluoreszenzzunahme wird sofort bei einer Anregung von 535 nm und einer Emission von 590 nm über 10 Minuten gemessen.
-
Datenanalyse: Die prozentuale Hemmung wird im Vergleich zur DMSO-Kontrolle berechnet. Die IC₅₀-Werte (die Konzentration, die 50 % der Enzymaktivität hemmt) werden durch nichtlineare Regression bestimmt.
Abbildung 3: Vereinfachter COX-2-Signalweg und der Angriffspunkt für Inhibitoren.
In-vitro-Protokoll: Antimikrobielle Aktivität (Mikrodilutionsmethode)
Rationale: Die Bestimmung der minimalen Hemmkonzentration (MHK) ist der Goldstandard zur Quantifizierung der antimikrobiellen Wirksamkeit einer Substanz. [16] Protokoll 4: Bestimmung der MHK mittels Bouillon-Mikrodilution
-
Vorbereitung: Eine Bakteriensuspension (z. B. Staphylococcus aureus oder Escherichia coli) wird in Müller-Hinton-Bouillon (MHB) auf eine Dichte von ca. 5 x 10⁵ KBE/ml eingestellt.
-
Serielle Verdünnung: In einer sterilen 96-Well-Platte werden 100 µL MHB in jede Well pipettiert. 100 µL der Testverbindung in der höchsten Konzentration werden in die erste Spalte gegeben und anschließend serielle 1:2-Verdünnungen über die Platte durchgeführt.
-
Inokulation: 10 µL der vorbereiteten Bakteriensuspension werden in jede Well gegeben.
-
Kontrollen: Eine Positivkontrolle (Bakterien ohne Verbindung) und eine Negativkontrolle (MHB ohne Bakterien) werden mitgeführt.
-
Inkubation: Die Platte wird bei 37 °C für 18-24 Stunden inkubiert.
-
Auswertung: Die MHK ist die niedrigste Konzentration der Verbindung, bei der kein sichtbares Bakterienwachstum auftritt.
In-vitro-Protokoll: Antikanzerogene Aktivität (MTT-Assay)
Rationale: Der MTT-Assay ist ein etablierter kolorimetrischer Test zur Messung der zytotoxischen Wirkung einer Verbindung auf Krebszelllinien durch Bestimmung der metabolischen Aktivität. [17][18] Protokoll 5: Zytotoxizitäts-Screening mittels MTT-Assay
-
Zellkultur: Krebszellen (z. B. HeLa oder MCF-7) werden in einer 96-Well-Platte mit einer Dichte von 5.000-10.000 Zellen pro Well ausgesät und 24 Stunden inkubiert, damit sie anhaften können.
-
Behandlung: Die Zellen werden mit seriellen Verdünnungen der Testverbindungen für 48-72 Stunden behandelt. Eine Kontrollgruppe wird nur mit dem Vehikel (DMSO) behandelt.
-
MTT-Zugabe: Das Medium wird entfernt und durch frisches Medium mit MTT-Reagenz (0,5 mg/ml) ersetzt. Die Platte wird für 3-4 Stunden bei 37 °C inkubiert.
-
Formazan-Lösung: Das MTT-haltige Medium wird entfernt und 100 µL DMSO oder ein anderer Lösungsvermittler werden zu jeder Well gegeben, um die gebildeten Formazan-Kristalle aufzulösen.
-
Messung: Die Absorption wird bei 570 nm mit einem Plattenlesegerät gemessen.
-
Analyse: Die prozentuale Lebensfähigkeit der Zellen wird im Vergleich zur Kontrolle berechnet und die GI₅₀-Werte (Konzentration, die das Zellwachstum um 50 % hemmt) werden ermittelt.
Teil IV: Datenanalyse und Interpretation
Die systematische Auswertung der biologischen Daten ist entscheidend, um vielversprechende Leitstrukturen zu identifizieren.
Zusammenfassung der Bioaktivitätsdaten (Hypothetisches Beispiel)
| Verbindung | R-Gruppe (an Aryliden) | COX-2 IC₅₀ (µM) | MHK S. aureus (µg/mL) | GI₅₀ HeLa (µM) |
| Grundgerüst | - | > 100 | > 128 | > 100 |
| Derivat 1 | H | 15.2 ± 1.8 | 64 | 45.1 ± 3.5 |
| Derivat 2 | 4-Cl | 7.8 ± 0.9 | 16 | 22.6 ± 2.1 |
| Derivat 3 | 4-OCH₃ | 25.4 ± 2.1 | 32 | 58.9 ± 4.7 |
| Derivat 4 | 4-NO₂ | 5.1 ± 0.6 | 8 | 15.3 ± 1.9 |
| Celecoxib | - | 0.04 ± 0.01 | - | - |
Einblicke in die Struktur-Wirkungs-Beziehung (SAR)
Aus den hypothetischen Daten lassen sich erste SAR-Schlussfolgerungen ziehen:
-
Grundlegende Aktivität: Die Derivatisierung an der C4-Position ist entscheidend für die Bioaktivität, da das Grundgerüst in allen Assays inaktiv war.
-
Einfluss der Elektronik: Elektronenziehende Gruppen (z. B. -Cl, -NO₂) am Phenylring scheinen die Aktivität in allen drei Assays zu steigern. Die 4-Nitro-Gruppe (Derivat 4) zeigte die höchste Potenz, was auf die Bedeutung starker elektronenziehender Effekte für die Interaktion mit den biologischen Zielstrukturen hindeutet.
-
Einfluss von Elektronendonoren: Eine elektronenschiebende Gruppe wie die Methoxy-Gruppe (Derivat 3) führte zu einer geringeren Aktivität im Vergleich zum unsubstituierten Derivat 1, insbesondere bei der COX-2-Hemmung und der Zytotoxizität.
Schlussfolgerung
3-Methyl-1-(m-nitrophenyl)-5-pyrazolon ist ein wertvolles und leicht zugängliches Grundgerüst für die Wirkstoffforschung. Die in diesem Leitfaden beschriebenen Protokolle bieten einen robusten Rahmen für die Synthese, Charakterisierung und das biologische Screening seiner Derivate. Die systematische Anwendung dieser Methoden ermöglicht die Identifizierung von Verbindungen mit deutlich verbesserter Bioaktivität und liefert wertvolle Einblicke in die Struktur-Wirkungs-Beziehungen, die für die weitere Optimierung von Leitstrukturen unerlässlich sind.
Referenzen
-
Parajuli, R. R., et al. (2013). Pharmacological Activities of Pyrazolone Derivatives. Journal of Applied Pharmaceutical Research, 1(1), 5-13. [Link]
-
Thomas, J. J., et al. (2021). A Complete Analysis of The Synthesis and Pharmacological Effects of Pyrazolone Derivatives. International Journal of Pharmacy and Biological Sciences, 11(3), 149-163. [Link]
-
N/A. (2013). Pharmacological activities of pyrazolone derivatives. ResearchGate.
-
Kanwal, M., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences, 25(6), 735-746. [Link]
-
Abdel-Wahab, B. F., et al. (2012). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Medicinal Chemistry Research, 21(10), 2587-2603. [Link]
-
Pathak, S., et al. (2024). Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacological Activity - A Mini Review. Letters in Drug Design & Discovery, 21(17), 3648-3658. [Link]
-
N/A. (2012). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 4(2), 791-796. [Link]
-
Sebbar, N. K., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Polycyclic Aromatic Compounds, 43(6), 5439-5462. [Link]
-
Ghozlan, S. A. S., et al. (2012). Synthesis and characterization of novel pyrazolone derivatives. ARKIVOC, 2012(5), 213-229. [Link]
-
Sebbar, N. K., et al. (2023). Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. Taylor & Francis Online. [Link]
-
N/A. (2024). Biologically active pyrazolone and pyrazole derivatives. ResearchGate. [Link]
-
Khan, I., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 3(6), 576-587. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Advances, 15(1), 1-20. [Link]
-
N/A. (2020). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Bulletin of the Chemical Society of Ethiopia, 34(2), 269-278. [Link]
-
N/A. (2022). Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. Molecules, 27(12), 3749. [Link]
-
Parajuli, R., et al. (2013). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 29(2), 549-555. [Link]
-
N/A. (2012). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 17(11), 13443-13454. [Link]
-
N/A. (2023). Antimicrobial Evaluation of New Pyrazoles, Indazoles and Pyrazolines Prepared in Continuous Flow Mode. Pharmaceuticals, 16(3), 438. [Link]
-
Abdelgawad, M. A., et al. (2014). Design, Synthesis and Anticancer Screening of Novel Pyrazole Derivatives Linking to Benzimidazole, Benzoxazole and Benzothiazole. Med chem, S1:001. [Link]
-
N/A. (2007). Synthesis and Antimicrobial Evaluation of Some Pyrazole Derivatives. Molecules, 12(9), 1964-1973. [Link]
-
N/A. (2014). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 650-659. [Link]
-
Becerra, D., & Castillo, J. C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. [Link]
-
Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. ResearchGate. [Link]
Sources
- 1. Pharmacological activities of pyrazolone derivatives | Journal of Applied Pharmaceutical Research [japtronline.com]
- 2. ijpbs.com [ijpbs.com]
- 3. neliti.com [neliti.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. ias.ac.in [ias.ac.in]
- 8. tandfonline.com [tandfonline.com]
- 9. tandfonline.com [tandfonline.com]
- 10. derpharmachemica.com [derpharmachemica.com]
- 11. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jmchemsci.com [jmchemsci.com]
- 13. Pyrazolone Derivatives: Synthetic Chemistry, Exploring Pharmacolo...: Ingenta Connect [ingentaconnect.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 17. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 18. hilarispublisher.com [hilarispublisher.com]
The Strategic Role of 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone in Agrochemical Discovery: A Guide for Researchers
Abstract
This technical guide serves as a comprehensive resource for researchers, scientists, and professionals in the field of agrochemical development, with a specific focus on the utility of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. While not an end-product agrochemical itself, this pyrazolone derivative is a critical intermediate, a versatile scaffold upon which a multitude of potent herbicidal, fungicidal, and insecticidal molecules can be built. This document provides a detailed protocol for the synthesis of this key intermediate. More importantly, it offers in-depth, field-proven protocols for the subsequent evaluation of novel derivative compounds for their biological activity. The causality behind experimental choices is explained, ensuring that researchers can not only replicate these methods but also adapt them to their unique discovery pipelines.
Introduction: The Pyrazolone Core in Agrochemical Innovation
The pyrazolone heterocyclic ring system is a privileged structure in both pharmaceutical and agrochemical research. Its derivatives are known to exhibit a wide array of biological activities. In agriculture, pyrazole-containing compounds have been successfully commercialized as herbicides, insecticides, and fungicides. The inherent chemical reactivity of the pyrazolone ring, particularly at the C-4 position, allows for a diverse range of chemical modifications, making it an ideal starting point for the synthesis of large and structurally varied compound libraries for high-throughput screening.
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone (CAS No. 119-16-4) is a particularly noteworthy starting material. The presence of the m-nitrophenyl group can influence the electronic properties and reactivity of the molecule, making it a valuable precursor in organic synthesis for agrochemical applications.[1] This guide will first detail the synthesis of this intermediate and then explore its potential by providing robust protocols for evaluating the agrochemical activity of its derivatives.
Synthesis of the Core Intermediate: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
The synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is a well-established chemical transformation. The most common and efficient method involves the condensation of ethyl acetoacetate with m-nitrophenylhydrazine.
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of the pyrazolone intermediate.
Caption: Workflow for the synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
Detailed Synthesis Protocol
This protocol is based on established methods for pyrazolone synthesis.[2][3]
Materials:
-
m-Nitrophenylhydrazine
-
Ethyl acetoacetate
-
Glacial acetic acid or Ethanol
-
500 mL three-necked round-bottom flask
-
Reflux condenser
-
Stirring plate and magnetic stir bar
-
Heating mantle
-
Buchner funnel and filter paper
-
Crystallizing dish
Procedure:
-
Reaction Setup: In the 500 mL three-necked flask equipped with a reflux condenser and magnetic stir bar, dissolve m-nitrophenylhydrazine (0.1 mol) in glacial acetic acid (150 mL).
-
Addition of Reactant: While stirring, slowly add ethyl acetoacetate (0.1 mol) to the solution at room temperature. The addition should be dropwise to control any initial exothermic reaction.
-
Reflux: Heat the reaction mixture to reflux (approximately 118°C for acetic acid) and maintain for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. The product will begin to precipitate out of the solution. The flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crude product with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: Recrystallize the crude product from hot ethanol to obtain pure 3-methyl-1-(m-nitrophenyl)-5-pyrazolone as a crystalline solid.
-
Drying and Characterization: Dry the purified crystals in a vacuum oven. The final product should be characterized by melting point determination and spectroscopic methods (¹H NMR, ¹³C NMR, IR).
Application Notes: Screening for Agrochemical Activity
Once the 3-methyl-1-(m-nitrophenyl)-5-pyrazolone intermediate is synthesized, it can be further modified to create a library of novel compounds. These new chemical entities must then be systematically screened for their biological activity. The following sections provide detailed protocols for herbicidal, fungicidal, and insecticidal screening.
Herbicidal Activity Screening
3.1.1. Pre-Emergence Herbicidal Assay
This assay evaluates the ability of a compound to prevent weed seed germination and emergence.
Materials:
-
Test compounds
-
Acetone
-
Tween-20 (surfactant)
-
Distilled water
-
Pots or trays filled with sterile soil mix
-
Seeds of various weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis)
-
Growth chamber with controlled light, temperature, and humidity
Procedure:
-
Preparation of Test Solutions: Dissolve the test compounds in a minimal amount of acetone. Prepare a series of dilutions in distilled water containing 0.1% Tween-20 to achieve the desired application rates (e.g., 150 g active ingredient per hectare).[6]
-
Sowing of Weed Seeds: Sow the seeds of the selected weed species in pots at a uniform depth.
-
Application: Evenly spray the soil surface with the test solutions. A control group should be sprayed with the acetone/Tween-20/water vehicle only.
-
Incubation: Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).
-
Evaluation: After 14-21 days, assess the herbicidal effect by counting the number of emerged weeds and visually rating the injury (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).
3.1.2. Post-Emergence Herbicidal Assay
This assay assesses the compound's effectiveness against established weeds.
Procedure:
-
Plant Growth: Grow the selected weed species in pots until they reach a specific growth stage (e.g., 2-3 leaf stage).
-
Application: Prepare test solutions as described for the pre-emergence assay. Spray the foliage of the weeds evenly with the test solutions until runoff.
-
Incubation and Evaluation: Place the treated plants in a growth chamber. Assess the herbicidal injury at 7 and 14 days after treatment, using a visual rating scale.
| Parameter | Pre-Emergence Assay | Post-Emergence Assay |
| Application Timing | Before weed emergence | After weed emergence (2-3 leaf stage) |
| Target | Seed germination and seedling emergence | Established weed plants |
| Typical Evaluation Time | 14-21 days after treatment | 7-14 days after treatment |
| Primary Endpoint | Inhibition of emergence, early growth | Chlorosis, necrosis, growth inhibition, mortality |
Fungicidal Activity Screening
Novel compounds can be tested for their ability to inhibit the growth of pathogenic fungi.
3.2.1. In Vitro Antifungal Assay (Microdilution Method)
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.[7][8][9]
Materials:
-
Test compounds
-
Dimethyl sulfoxide (DMSO)
-
Fungal pathogens (e.g., Aspergillus niger, Candida albicans)
-
RPMI-1640 medium
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Fungal Inoculum: Grow the fungal strains on a suitable agar medium. Prepare a spore or cell suspension in sterile saline and adjust the concentration.
-
Preparation of Test Plates: Dissolve the test compounds in DMSO. Perform serial dilutions in RPMI-1640 medium in the wells of a 96-well plate to achieve a range of concentrations (e.g., 0.125 to 64 µg/mL).[9]
-
Inoculation: Add the fungal inoculum to each well. Include positive (fungus with no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.[9]
-
Determination of MIC: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth (e.g., ≥80%) compared to the positive control.[9] Growth can be assessed visually or by measuring the optical density at 630 nm.[9]
Insecticidal Activity Screening
The potential of the synthesized compounds to act as insecticides can be evaluated through various bioassays.[10][11][12]
3.3.1. Contact Toxicity Bioassay (Dry Film Method)
This method assesses the toxicity of a compound upon direct contact with the insect.[13]
Materials:
-
Test compounds
-
Acetone or other volatile solvent
-
Glass vials or petri dishes
-
Test insects (e.g., houseflies, mosquito larvae)
-
Ventilated holding containers with food and water
Procedure:
-
Preparation of Treated Surfaces: Dissolve the test compounds in a volatile solvent. Apply a known amount of the solution to the inner surface of a glass vial or petri dish. Rotate the container to ensure an even coating and allow the solvent to evaporate completely, leaving a dry film of the compound.
-
Insect Exposure: Introduce a known number of test insects into the treated containers. A control group should be exposed to surfaces treated only with the solvent.
-
Observation: Record insect mortality at regular intervals (e.g., 24, 48, and 72 hours).
-
Data Analysis: Calculate the percentage mortality and determine the LC50 (lethal concentration required to kill 50% of the test population).
Caption: A logical workflow for the agrochemical screening of novel compounds.
Conclusion and Future Directions
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone represents a valuable and versatile starting point for the discovery of novel agrochemicals. Its straightforward synthesis allows for the production of a core scaffold that can be readily diversified. The protocols detailed in this guide provide a robust framework for the systematic evaluation of these new chemical entities. By understanding the causality behind each step, from synthesis to biological screening, researchers are better equipped to innovate and adapt these methodologies, accelerating the development of the next generation of crop protection solutions. Future research should focus on creating diverse libraries based on this pyrazolone core and employing high-throughput screening methods to identify lead compounds with high efficacy and favorable environmental profiles.
References
-
Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2024). ACS Publications. Available at: [Link]
-
Laboratory bioassay methods to assess the insecticide toxicity against insect pests-A review. (2017). Journal of Entomology and Zoology Studies. Available at: [Link]
-
Bioassays Methods for Evaluating Insecticide Toxicity: Principles, Methods, and Considerations. (n.d.). AgriSustain-An International Journal. Available at: [Link]
- Synthesis process of 1-phenyl-3-methyl-5-pyrazolone. (n.d.). Google Patents.
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (n.d.). National Institutes of Health. Available at: [Link]
-
The structures and herbicidal activities of pyrazole derivatives at a... (n.d.). ResearchGate. Available at: [Link]
-
Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. (2022). MDPI. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities. (2021). ACS Omega. Available at: [Link]
-
synthesis of 3 methyl-1-phenyl-pyrazol-5-one (P). (n.d.). ResearchGate. Available at: [Link]
-
Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. (2022). MDPI. Available at: [Link]
-
Design, synthesis and screening of herbicidal activity for new phenyl pyrazole-based protoporphyrinogen oxidase-inhibitors (PPO) overcoming resistance issues. (2023). PubMed. Available at: [Link]
-
Bioassay Techniques in Entomological Research. (2023). International Journal of Plant & Soil Science. Available at: [Link]
-
Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. (2021). Natural Sciences Publishing. Available at: [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. Available at: [Link]
-
A Novel Method for Testing Antifungal Interactions: Assessing Synergy and Antagonism in Candida albicans Clinical Isolates. (2024). ResearchGate. Available at: [Link]
-
Bioassay Techniques in Entomological Research. (2023). SciSpace. Available at: [Link]
Sources
- 1. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 2. CN101367763B - Synthesis process of 1-phenyl-3-methyl-5-pyrazolone - Google Patents [patents.google.com]
- 3. naturalspublishing.com [naturalspublishing.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Fluconazole-Based Compounds with Promising Antifungal Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. entomoljournal.com [entomoljournal.com]
- 11. journals.rdagriculture.in [journals.rdagriculture.in]
- 12. journalijpss.com [journalijpss.com]
- 13. scispace.com [scispace.com]
Experimental setup for studying the antioxidant activity of pyrazolone derivatives
Application Note & Protocol
A Comprehensive Guide to the Experimental Setup for Studying the Antioxidant Activity of Pyrazolone Derivatives
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and pharmacology.
Introduction: Pyrazolone and its derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a vast array of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[1][2] A growing body of evidence highlights their potential as potent antioxidant agents, capable of mitigating the detrimental effects of oxidative stress.[3][4][5] Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer. The evaluation of the antioxidant capacity of novel pyrazolone derivatives is therefore a critical step in their development as potential therapeutic agents.
This guide provides a detailed experimental framework for the systematic evaluation of the antioxidant activity of pyrazolone derivatives. We will delve into the core principles of three widely accepted in vitro assays, provide step-by-step protocols, and explain the causality behind experimental choices to ensure robust and reproducible results.
Pillar 1: Scientific Principles of Antioxidant Capacity Assays
The antioxidant activity of a compound can be mediated through various mechanisms, primarily categorized as Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). To create a comprehensive antioxidant profile for pyrazolone derivatives, it is essential to employ multiple assays that probe these different mechanisms.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay operates on the SET principle. DPPH is a stable, nitrogen-centered free radical that exhibits a deep purple color with a maximum absorbance around 517 nm.[6][7] When an antioxidant donates an electron to DPPH, the radical is neutralized, and the solution's color fades to a pale yellow. The degree of discoloration is directly proportional to the radical scavenging activity of the compound. Its simplicity and reliability make it a popular primary screening method.[8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Decolorization Assay: The ABTS assay is also based on the SET mechanism. The ABTS radical cation (ABTS•+) is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate.[9] This produces a stable blue-green radical solution with a maximum absorbance at approximately 734 nm. Antioxidants present in the sample reduce the ABTS•+, causing the color to fade. A key advantage of the ABTS assay is its solubility in both aqueous and organic solvents, allowing for the analysis of both hydrophilic and lipophilic compounds.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: Unlike the radical scavenging assays, FRAP measures the total reducing power of a sample. The assay is based on the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to its ferrous (Fe²⁺) form at a low pH.[10][11] This reduction results in the formation of an intense blue-colored complex with an absorbance maximum near 593 nm.[12] The FRAP assay directly measures the electron-donating capacity, providing a different but complementary perspective on a compound's antioxidant potential.
Pillar 2: Experimental Workflow & Protocols
A successful study relies on meticulous preparation and adherence to validated protocols. This section provides the necessary workflows, from sample preparation to data analysis.
General Preparations
-
Sample Preparation: Accurately weigh and dissolve the synthesized pyrazolone derivatives in a suitable solvent (e.g., DMSO, Ethanol, Methanol) to create a stock solution (e.g., 1 mg/mL or 10 mM). Subsequent serial dilutions should be made to generate a range of concentrations for testing.
-
Standard Antioxidants: Prepare stock solutions of standard antioxidants like Ascorbic Acid, Trolox (a water-soluble vitamin E analog), and Gallic Acid.[13] These standards are crucial for validating the assay and for comparative analysis (e.g., calculating equivalents).
-
Instrumentation: A UV-Vis spectrophotometer (plate reader or cuvette-based) is required for all absorbance measurements.
Workflow for Antioxidant Activity Screening
Caption: Step-by-step workflow for the ABTS decolorization assay.
Caption: Step-by-step workflow for the Ferric Reducing Antioxidant Power assay.
Summarizing Quantitative Data
Results should be collated into a clear, comparative table. This allows for a quick assessment of the relative potencies of the tested derivatives.
| Compound ID | DPPH IC50 (µM) | ABTS TEAC (µM Trolox/µM) | FRAP Value (mM Fe(II) Equiv.) |
| Pyrazolone-1 | 45.2 ± 3.1 | 1.8 ± 0.2 | 1.5 ± 0.1 |
| Pyrazolone-2 | 22.8 ± 1.9 | 3.5 ± 0.3 | 2.9 ± 0.2 |
| Pyrazolone-3 | 110.5 ± 8.5 | 0.7 ± 0.1 | 0.6 ± 0.05 |
| Ascorbic Acid | 15.6 ± 1.1 | - | - |
| Trolox | - | 1.0 (by definition) | - |
| Gallic Acid | 8.9 ± 0.7 | 4.1 ± 0.4 | 3.8 ± 0.3 |
Table represents example data (Mean ± SD, n=3). Lower IC50 values and higher TEAC/FRAP values indicate greater antioxidant activity.
Interpreting the Results
A comprehensive antioxidant profile is built by comparing results across the different assays. A pyrazolone derivative that shows high activity in both DPPH and ABTS assays is likely a potent radical scavenger. If it also demonstrates a high FRAP value, it indicates a strong electron-donating capacity. Discrepancies between assays can provide insight into the compound's primary mechanism of action. For instance, a compound with a high FRAP value but modest DPPH scavenging activity may be a more effective reducing agent than a radical scavenger. Structure-activity relationship (SAR) studies can then be conducted to correlate specific chemical substitutions on the pyrazolone ring with the observed antioxidant effects.
[2]---
References
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
Synthesis, antimicrobial and antioxidant activity of pyrazole derivatives. ResearchGate. [Link]
-
Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. National Institutes of Health (NIH). [Link]
-
Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca. E3S Web of Conferences. [Link]
-
EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES. National Institutes of Health (NIH). [Link]
-
Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Institutes of Health (NIH). [Link]
-
ABTS decolorization assay – in vitro antioxidant capacity. Protocols.io. [Link]
-
Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]
-
STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. ResearchGate. [Link]
-
FRAP Antioxidant Assay Kit. Zen-Bio. [Link]
-
ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. National Institutes of Health (NIH). [Link]
-
Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. National Institutes of Health (NIH). [Link]
-
Antioxidant activity of pyrazoles 1 and 4. ResearchGate. [Link]
-
SPECTROPHOTOMETRIC METHOD FOR ANTIOXIDANT ACTIVITY TEST AND TOTAL PHENOLIC DETERMINATION OF RED DRAGON FRUIT LEAVES AND WHITE DRAGON FRUIT LEAVES. ejournal.stikes-bth.ac.id. [Link]
-
Synthesis, characterization and evaluation of antioxidant activity of New pyrazolines derivatives. Journal of Research in Medical and Dental Science. [Link]
-
ABTS Antioxidant Assay Kit. Zen-Bio. [Link]
-
DPPH Antioxidant Assay Kit. Zen-Bio. [Link]
-
OxiSelect™ Ferric Reducing Antioxidant Power (FRAP) Assay Kit. Cell Biolabs, Inc.. [Link]
-
Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. National Institutes of Health (NIH). [Link]
Sources
- 1. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. EVALUATION OF ANTIOXIDANT POTENTIAL OF PYRAZOLONE DERIVATIVES - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. zen-bio.com [zen-bio.com]
- 8. researchgate.net [researchgate.net]
- 9. ABTS decolorization assay – in vitro antioxidant capacity [protocols.io]
- 10. zen-bio.com [zen-bio.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. researchgate.net [researchgate.net]
- 13. zen-bio.com [zen-bio.com]
Application Notes: A Validated Protocol for In Vitro Anti-inflammatory Screening of Novel Pyrazolone Compounds
Introduction: The Rationale for Targeting Inflammation with Pyrazolone Scaffolds
Inflammation is a fundamental biological process orchestrated by the immune system in response to harmful stimuli like pathogens and damaged cells.[1][2][3] While acute inflammation is a protective and essential component of healing, its dysregulation can lead to chronic inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and neurodegenerative disorders.[1][3][4] A key signaling pathway governing the inflammatory response is the Nuclear Factor-kappa B (NF-κB) pathway.[5][6][7] Upon activation by stimuli like bacterial lipopolysaccharide (LPS), NF-κB translocates to the nucleus, inducing the transcription of numerous pro-inflammatory genes, including those for cytokines (e.g., TNF-α, IL-6), chemokines, and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS).[5][6][7]
The pyrazolone structural motif is a well-established pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including potent anti-inflammatory effects.[8][9][10][11][12] Prominent examples like Celecoxib, a selective COX-2 inhibitor, underscore the therapeutic potential of this chemical class.[1][8][10] The anti-inflammatory action of many pyrazolone derivatives is attributed to their ability to inhibit key enzymes in the inflammatory cascade, such as COX-2, and to modulate the production of pro-inflammatory mediators.[1][8][10]
This guide provides a comprehensive, validated set of protocols for the systematic in vitro evaluation of novel pyrazolone compounds. It is designed for researchers in drug discovery and development to reliably assess anti-inflammatory potential, elucidate mechanisms of action, and identify promising lead candidates. The workflow is built on a tiered approach, starting with a primary cell-based screen and progressing to more specific mechanistic assays.
Guiding Principle: A Self-Validating Experimental Workflow
The trustworthiness of any screening protocol hinges on its internal consistency and inclusion of appropriate controls. This workflow is designed as a self-validating system. A critical initial step is to assess the cytotoxicity of the test compounds. This ensures that any observed reduction in inflammatory markers is due to a specific anti-inflammatory effect and not simply a consequence of cell death. Only compounds demonstrating minimal cytotoxicity at active concentrations are advanced to subsequent, more detailed mechanistic studies.
Part 1: Foundational Assays - Cytotoxicity and Primary Anti-inflammatory Screening
The initial phase focuses on establishing a therapeutic window for the novel pyrazolone compounds and obtaining the first indication of their anti-inflammatory efficacy. We utilize the robust and widely adopted lipopolysaccharide (LPS)-stimulated macrophage model, which mimics key aspects of infection-induced inflammation.[13][14][15]
Selecting the Right Cellular Model
Murine macrophage-like cell lines, such as RAW 264.7 or J774A.1 , are excellent choices for initial screening.[2][13] They are easy to culture, exhibit a robust inflammatory response to LPS, and are well-characterized in the literature.[2][13][15] Human monocytic cell lines like THP-1 , which can be differentiated into macrophage-like cells with phorbol 12-myristate 13-acetate (PMA), are also widely used and offer a human-cell context.[16][17]
Protocol: MTT Assay for Cellular Viability
Causality: Before assessing anti-inflammatory properties, it is crucial to determine the concentrations at which the pyrazolone compounds are non-toxic. The MTT assay is a colorimetric method that measures cellular metabolic activity, which serves as an indicator of cell viability.[18][19] NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[18][20] The amount of formazan produced is directly proportional to the number of viable cells.[18]
Detailed Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well flat-bottom plate at a density of 5 x 10⁴ cells/well in 100 µL of complete DMEM medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of the novel pyrazolone compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., 0.1% DMSO). Incubate for 24 hours.
-
MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS. Dilute this stock 1:10 in serum-free medium to a final concentration of 0.5 mg/mL. Remove the compound-containing medium from the wells and add 100 µL of the MTT working solution to each well.[21]
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.[21]
-
Solubilization: Carefully aspirate the MTT solution without disturbing the crystals. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[21]
-
Absorbance Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.[21]
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with a high CC₅₀ are preferred.
Protocol: Nitric Oxide (NO) Inhibition via the Griess Assay
Causality: Upon stimulation with LPS, macrophages upregulate inducible nitric oxide synthase (iNOS), leading to the production of large amounts of nitric oxide (NO), a key inflammatory mediator.[2] The Griess assay is a simple and reliable colorimetric method to quantify nitrite (NO₂⁻), a stable and nonvolatile breakdown product of NO in cell culture medium.[22][23] The assay involves a two-step diazotization reaction where sulfanilamide reacts with nitrite in an acidic environment to form a diazonium salt, which then couples with N-(1-naphthyl)ethylenediamine (NED) to produce a colored azo compound.[23] The intensity of the purple color is directly proportional to the nitrite concentration.[23]
Detailed Protocol:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight. Pre-treat the cells for 1-2 hours with various non-toxic concentrations of the pyrazolone compounds.
-
Inflammatory Challenge: Stimulate the cells by adding LPS (final concentration of 1 µg/mL) to all wells except the negative control. Incubate for 24 hours at 37°C.
-
Sample Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide in 5% phosphoric acid) to each well containing the supernatant.
-
Incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water) to each well.
-
-
Absorbance Measurement: Incubate for another 10 minutes at room temperature. Measure the absorbance at 540 nm.[23][24]
-
Quantification: Generate a standard curve using known concentrations of sodium nitrite. Calculate the nitrite concentration in the samples and determine the IC₅₀ (50% inhibitory concentration) for each compound. A potent non-steroidal anti-inflammatory drug (NSAID) like Indomethacin should be used as a positive control.[25]
Part 2: Mechanistic Elucidation - Cytokine and Enzyme Inhibition Assays
Compounds that demonstrate significant, non-cytotoxic inhibition of NO production are advanced to this secondary phase of testing to further define their mechanism of action. Here, we quantify their effects on key pro-inflammatory cytokines and the activity of the COX-2 enzyme.
Protocol: Pro-inflammatory Cytokine (TNF-α & IL-6) Quantification by ELISA
Causality: Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines produced by macrophages following LPS stimulation.[14][26][27] Their overproduction is implicated in the pathology of many chronic inflammatory diseases. The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying these cytokines.[28][29] This "sandwich" ELISA involves capturing the cytokine from the sample with an immobilized antibody, followed by detection with a second, enzyme-conjugated antibody.[28][29][30]
Detailed Protocol:
-
Sample Generation: Generate cell culture supernatants as described in the Griess assay protocol (Section 1.3, steps 1-2).
-
ELISA Procedure: Perform the ELISA according to the manufacturer's instructions for commercially available TNF-α and IL-6 kits.[26][29] A general workflow is as follows:
-
Coat a 96-well ELISA plate with a capture antibody specific for either TNF-α or IL-6.[30]
-
Block the plate to prevent non-specific binding.
-
Add standards and the collected cell culture supernatants to the wells and incubate.[30]
-
Wash the plate and add a biotinylated detection antibody.[29][30]
-
Wash again and add an enzyme conjugate (e.g., Streptavidin-HRP).[28][30]
-
After a final wash, add a substrate (e.g., TMB) to develop a colored product.[28]
-
Stop the reaction with a stop solution (e.g., sulfuric acid).[28]
-
-
Absorbance and Analysis: Measure the absorbance, typically at 450 nm.[28] Calculate the cytokine concentrations based on the standard curve and determine the IC₅₀ values for each pyrazolone compound.
Protocol: COX-2 Inhibitor Screening Assay
Causality: Pyrazolone compounds are known to target cyclooxygenase (COX) enzymes.[8][10] COX-2 is the inducible isoform that is upregulated at sites of inflammation and is responsible for the synthesis of prostaglandins, which are key mediators of pain and swelling.[31][32][33][34] A direct, cell-free enzymatic assay is the most reliable way to determine if the novel compounds are direct inhibitors of COX-2. Fluorometric or colorimetric assay kits are commercially available for this purpose.[31][32][33][35] These assays typically measure a product or by-product of the COX reaction, such as Prostaglandin G2 or PGF2α.[32][35]
Detailed Protocol (based on a generic fluorometric kit):
-
Reagent Preparation: Prepare all reagents (assay buffer, COX probe, cofactor, human recombinant COX-2 enzyme, arachidonic acid substrate) as per the kit's manual.[32][33]
-
Inhibitor and Control Setup: In a 96-well black opaque plate, set up the following:
-
Reaction Mix: Prepare a reaction mix containing assay buffer, COX probe, and COX cofactor. Add this mix to all wells.
-
Enzyme Addition: Add the diluted human recombinant COX-2 enzyme to all wells except a "no-enzyme" blank.
-
Initiation and Measurement: Initiate the enzymatic reaction by adding the arachidonic acid substrate. Immediately begin measuring the fluorescence (e.g., Ex/Em = 535/587 nm) in kinetic mode for 5-10 minutes at 25°C.[32]
-
Data Analysis: Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve. Determine the percent inhibition for each compound concentration relative to the enzyme control and calculate the IC₅₀ value.
Part 3: Data Interpretation and Visualization
A systematic presentation of the data is crucial for comparing the efficacy and selectivity of the novel compounds.
Data Summary Table
Summarize the quantitative results in a clear, structured table. This allows for at-a-glance comparison of the compounds' potency and therapeutic index.
| Compound ID | CC₅₀ (µM) on RAW 264.7 | NO Inhibition IC₅₀ (µM) | TNF-α Inhibition IC₅₀ (µM) | IL-6 Inhibition IC₅₀ (µM) | COX-2 Inhibition IC₅₀ (µM) |
| PYRA-001 | >100 | 1.5 | 2.1 | 3.5 | 0.8 |
| PYRA-002 | 75 | 10.2 | 15.8 | 22.1 | 5.4 |
| PYRA-003 | >100 | 0.8 | 1.1 | 1.9 | >50 |
| Indomethacin | >100 | 5.2 | 8.9 | 12.4 | 0.1 |
Table 1: Hypothetical screening data for novel pyrazolone compounds.
Visualization of Pathways and Workflows
Visual diagrams are essential for conveying complex information concisely.
The NF-κB signaling pathway is a central regulator of inflammation.[4][5][36] Understanding this pathway provides context for the cellular assays performed.
Caption: Tiered experimental workflow for screening pyrazolone compounds.
Conclusion
This application note provides a robust and logical framework for the initial in vitro characterization of novel pyrazolone compounds as potential anti-inflammatory agents. By systematically assessing cytotoxicity, primary cell-based activity, and specific mechanisms of action, researchers can efficiently identify and prioritize promising candidates for further pre-clinical development. The integration of validated controls and a tiered screening approach ensures the generation of reliable and interpretable data, forming a solid foundation for any anti-inflammatory drug discovery program.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy, 2, 17023. [Link]
-
Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology, 1(6), a001651. [Link]
-
Radi, M., et al. (2011). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Molecules, 16(12), 10187-10214. [Link]
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. Retrieved from [Link]
-
Oeckinghaus, A., & Ghosh, S. (2009). The NF-κB family of transcription factors and its regulation. Cold Spring Harbor Perspectives in Biology, 1(4), a000034. [Link]
-
Sun, S. C. (2011). NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review. Frontiers in Bioscience, 16, 2671-2689. [Link]
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay. Retrieved from [Link]
-
PUR-FORM. (2021). NF-kB: THE PATHWAY OF INFLAMMATION. Retrieved from [Link]
-
Bio-protocol. (n.d.). Nitric Oxide Assay. Retrieved from [Link]
-
Ylostalo, J. H., Bartosh, T. J., Coble, K., & Prockop, D. J. (2012). Macrophage Inflammatory Assay. Journal of Visualized Experiments, (67), e4261. [Link]
-
National Center for Biotechnology Information. (2013). Assay Guidance Manual: Cell Viability Assays. Retrieved from [Link]
-
Manetti, F., et al. (2000). Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives. Bioorganic & Medicinal Chemistry Letters, 10(12), 1279-1282. [Link]
-
Bryan, N. S., & Grisham, M. B. (2007). Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay. Methods in Molecular Biology, 396, 167-175. [Link]
-
ProQuest. (n.d.). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2018). What are good cell lines to study proinflammatory cytokine signaling? Retrieved from [Link]
-
protocols.io. (2019). Protocol Griess Test. Retrieved from [Link]
-
BioResources. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. Retrieved from [Link]
-
ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. Retrieved from [Link]
-
Lee, J., et al. (2013). Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip. Sensors (Basel), 13(1), 844–854. [Link]
-
Sornpet, B., et al. (2021). Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro. Pharmaceutical Biology, 59(1), 626-635. [Link]
-
Ribeiro, R., et al. (2023). Recent Advances in Cell-Based In Vitro Models to Recreate Human Intestinal Inflammation. Advanced Science, 10(27), e2301391. [Link]
-
Rowley, J. E., et al. (2021). Cellular models in autoinflammatory disease research. Clinical & Experimental Immunology, 205(2), 151-164. [Link]
-
de Oliveira, V. L., et al. (2015). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. Journal of Inflammation (London, England), 12, 58. [Link]
-
IBL International. (n.d.). TNF-α (free) ELISA. Retrieved from [Link]
-
Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International, 37(2), 56-70. [Link]
-
Ulevitch, R. J., & Tobias, P. S. (1995). Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn. The Journal of Experimental Medicine, 181(1), 31-38. [Link]
-
Boskabadi, H., et al. (2014). Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia. Iranian Journal of Basic Medical Sciences, 17(5), 310–315. [Link]
-
Li, W., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111893. [Link]
-
ResearchGate. (2025). (PDF) Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Retrieved from [Link]
-
ResearchGate. (2015). What kind of cells should I to use in order to study the process of inflammation? Retrieved from [Link]
-
ResearchGate. (n.d.). ELISA assay for TNF-α (a), IL-6 (b) and IL-1β (c) concentrations in... Retrieved from [Link]
-
Frontiers. (n.d.). Neuroinflammatory In Vitro Cell Culture Models and the Potential Applications for Neurological Disorders. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Assessing Anti-Inflammatory Potential: In Vitro and In Vivo Testing of Plant Extracts [greenskybio.com]
- 3. journalajrb.com [journalajrb.com]
- 4. purformhealth.com [purformhealth.com]
- 5. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. NF-kappaB Signaling Pathways in Neurological Inflammation: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory and anti-oxidant activity of a new class of phenyl-pyrazolone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - ProQuest [proquest.com]
- 11. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lipopolysaccharide (LPS)-induced Macrophage Activation and Signal Transduction in the Absence of Src-Family Kinases Hck, Fgr, and Lyn - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Recent Advances in Cell‐Based In Vitro Models to Recreate Human Intestinal Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cellular models in autoinflammatory disease research - PMC [pmc.ncbi.nlm.nih.gov]
- 18. clyte.tech [clyte.tech]
- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 20. broadpharm.com [broadpharm.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. bio-protocol.org [bio-protocol.org]
- 23. mdpi.com [mdpi.com]
- 24. Protocol Griess Test [protocols.io]
- 25. Validation of an HPLC method for quantification of anti-inflammatory markers in an ethanolic extract of Sahastara and its anti-inflammatory activity in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. documents.thermofisher.com [documents.thermofisher.com]
- 29. Determination of Interleukin-6 and Tumor Necrosis Factor-alpha concentrations in Iranian-Khorasanian patients with preeclampsia - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Simultaneous Immunoassay Analysis of Plasma IL-6 and TNF-α on a Microchip - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bpsbioscience.com [bpsbioscience.com]
- 32. sigmaaldrich.com [sigmaaldrich.com]
- 33. assaygenie.com [assaygenie.com]
- 34. mybiosource.com [mybiosource.com]
- 35. caymanchem.com [caymanchem.com]
- 36. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
Welcome to the technical support guide for the synthesis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. This resource is designed for researchers, medicinal chemists, and process development scientists to address common challenges and optimize the yield and purity of this important heterocyclic intermediate. We will move from foundational questions to specific troubleshooting scenarios, providing expert insights and actionable protocols grounded in established chemical principles.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction for synthesizing 3-methyl-1-(m-nitrophenyl)-5-pyrazolone?
The synthesis is a classic example of the Knorr pyrazolone synthesis, a condensation reaction between a β-ketoester and a hydrazine derivative.[1] In this specific case, ethyl acetoacetate reacts with m-nitrophenylhydrazine. The reaction proceeds through the formation of a hydrazone intermediate, which then undergoes an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the ester carbonyl group.[1][2] Subsequent elimination of ethanol yields the stable pyrazolone ring.[2]
Q2: What are the critical parameters that dictate the overall yield and purity?
Achieving a high yield of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone hinges on the precise control of several key factors:
-
Purity of Reagents: The quality of both ethyl acetoacetate and m-nitrophenylhydrazine is paramount. Impurities can lead to significant side reactions.
-
Reaction Temperature: The condensation is often exothermic.[3] Uncontrolled temperature fluctuations can promote the formation of degradation products and impurities.
-
Solvent and pH: The choice of solvent and the presence of an acid or base catalyst can significantly influence the reaction rate and selectivity.[1][4]
-
Reaction Monitoring: Ensuring the reaction goes to completion without prolonged heating is crucial for preventing byproduct formation. Thin-Layer Chromatography (TLC) is an effective method for monitoring.[1][5]
Q3: What kind of yield should I realistically expect?
For analogous syntheses of substituted pyrazolones, yields can be quite high, often ranging from 75% to over 95% under optimized conditions.[2] However, if you are experiencing yields below 60-70%, it indicates that one or more reaction parameters are suboptimal and require troubleshooting.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental problems in a question-and-answer format.
Problem 1: My reaction yield is very low, or I've isolated no product.
Q: I followed a standard procedure, but my final yield was less than 30%. What went wrong?
A: A significantly low yield is typically traced back to issues with reagents or reaction conditions. Let's break down the likely causes:
-
Cause A: Reagent Quality & Stoichiometry
-
Insight: m-Nitrophenylhydrazine can degrade over time, especially if exposed to air and light, forming oxidized impurities that will not react correctly. The electron-withdrawing nitro group makes it more susceptible to degradation than unsubstituted phenylhydrazine.
-
Solution:
-
Verify Purity: Check the melting point of your m-nitrophenylhydrazine. If it is supplied as a hydrochloride salt, it is generally more stable.
-
Fresh Reagents: If possible, use a freshly opened bottle of the hydrazine.
-
Stoichiometry: Ensure you are using the correct molar equivalents. A slight excess of the hydrazine is sometimes used, but a 1:1 ratio is a good starting point.
-
-
-
Cause B: Suboptimal Thermal Management
-
Insight: The initial hydrazone formation is exothermic.[3] Adding the hydrazine too quickly can cause temperature spikes, leading to side reactions, such as the formation of hydrazides.[6]
-
Solution:
-
Controlled Addition: Add the m-nitrophenylhydrazine solution dropwise to the ethyl acetoacetate while maintaining the temperature with an ice bath (0-5 °C).[2]
-
Monitor Internal Temperature: For larger scale reactions, use a temperature probe to ensure the internal temperature does not exceed the set point during addition.[3] After the addition is complete, the reaction can then be gradually warmed to the target temperature (e.g., reflux).
-
-
-
Cause C: Incorrect Catalytic Conditions
-
Insight: The cyclization step is often the rate-limiting step and can be facilitated by a catalyst. While the reaction can proceed without one, yields are often improved with catalysis.
-
Solution:
-
Acid Catalysis: Add a catalytic amount (e.g., 3-5 drops) of glacial acetic acid to the reaction mixture.[1] This protonates the ester carbonyl, making it more electrophilic and accelerating the intramolecular cyclization.
-
Solvent Choice: Using a protic solvent like ethanol or a polar aprotic solvent like acetonitrile can influence the reaction rate.[6] Ethanol is a common and effective choice.[5][7]
-
-
Problem 2: The final product is impure and difficult to clean up.
Q: I obtained a decent crude yield, but the product is an oily, discolored solid that I can't purify by recrystallization.
A: Purity issues often stem from incomplete reactions or the formation of closely related side products.
-
Cause A: Incomplete Reaction
-
Insight: Stopping the reaction prematurely leaves unreacted starting materials, particularly the ethyl acetoacetate, which can complicate purification.
-
Solution:
-
Monitor by TLC: Before stopping the reaction, run a TLC plate. Use a mobile phase like 30% ethyl acetate in hexanes.[1] You should see the spot for your starting material disappear and a new, more polar spot for the pyrazolone product appear. The reaction is complete only when the starting hydrazine or ketoester is fully consumed.[1][5]
-
Increase Reaction Time: If the reaction has stalled, consider extending the reflux time.
-
-
-
Cause B: Improper Work-up and Purification
-
Insight: 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is a solid that should precipitate from the reaction mixture upon cooling or addition of a non-solvent like water.[1][8] If it oils out, the solvent system for purification is not optimal.
-
Solution:
-
Precipitation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath to maximize crystallization. If the product remains dissolved, slowly add cold water while stirring vigorously to induce precipitation.[1][5]
-
Recrystallization: The most effective method for purification is recrystallization. Diluted ethanol is a commonly reported and effective solvent system.[5][7] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water dropwise until the solution becomes faintly cloudy. Allow it to cool slowly to obtain pure crystals.
-
-
Visualizing the Process
To better understand the chemistry and troubleshooting logic, refer to the diagrams below.
Reaction Mechanism: Knorr Pyrazolone Synthesis
Caption: Knorr synthesis workflow for the target molecule.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield issues.
Optimized Experimental Protocol
This protocol incorporates best practices discussed in the troubleshooting guide.
Materials:
-
Ethyl acetoacetate (EAA)
-
m-Nitrophenylhydrazine (or its hydrochloride salt)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask, condenser, magnetic stirrer, dropping funnel, ice bath
Procedure:
-
Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve ethyl acetoacetate (e.g., 0.10 mol) in 50 mL of absolute ethanol. Place the flask in an ice-water bath and cool to 0-5 °C.
-
Hydrazine Addition: In a separate beaker, dissolve an equimolar amount of m-nitrophenylhydrazine (0.10 mol) in 40 mL of absolute ethanol. If using the hydrochloride salt, neutralization is generally not required if using acetic acid catalysis.[6] Transfer this solution to a dropping funnel.
-
Condensation: Add the hydrazine solution dropwise to the stirred ethyl acetoacetate solution over 30-45 minutes, ensuring the internal temperature remains below 10 °C.
-
Catalysis: After the addition is complete, add 5-6 drops of glacial acetic acid to the flask.
-
Reaction: Remove the ice bath and fit the flask with a condenser. Heat the reaction mixture to reflux (approx. 78-80 °C) and maintain for 2-4 hours.
-
Monitoring: Monitor the reaction's progress by TLC (e.g., 30:70 ethyl acetate/hexane mobile phase) until the ethyl acetoacetate spot has disappeared.
-
Isolation: Once complete, cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes. A solid product should precipitate. If not, add 50 mL of cold deionized water to induce precipitation.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol, followed by cold water, to remove soluble impurities.
-
Purification: Recrystallize the crude solid from a minimum amount of hot 95% ethanol. Dry the purified, crystalline product under vacuum.
Summary of Key Parameters
| Parameter | Recommended Condition | Rationale & Impact on Yield |
| Reagent Purity | Use high-purity or freshly opened reagents | Prevents side reactions; oxidized hydrazine will not participate in the reaction, directly lowering theoretical yield. |
| Addition Temp. | 0–5 °C | Controls initial exotherm, preventing thermal degradation and byproduct formation.[2][3] |
| Reaction Temp. | Reflux (Ethanol) | Provides sufficient energy for the cyclization step to proceed to completion at a reasonable rate. |
| Catalyst | Catalytic Glacial Acetic Acid | Protonates the ester carbonyl, increasing its electrophilicity and accelerating the rate-limiting cyclization step.[1] |
| Monitoring | TLC until starting material is consumed | Ensures the reaction goes to completion, maximizing conversion and simplifying purification.[1][5] |
| Purification | Recrystallization from aq. Ethanol | Effectively removes unreacted starting materials and soluble impurities, providing a high-purity final product.[5][7] |
References
- Bakanas, I. J., & Moura-Letts, G. (n.d.). Synthesis of Tetrasubstituted Pyrazoles from Substituted Hydrazines and β-Keto Esters.
- CymitQuimica. (n.d.). 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone. CAS 119-16-4.
- Gundla, R., & Vangala, R. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. National Institutes of Health.
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Tasch, B., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals.
- Desai, N. C., et al. (n.d.). Synthesis of Pyrazolone Derivatives and their Biological Activities.
- BenchChem. (n.d.). Troubleshooting guide for the scale-up synthesis of pyrazole compounds.
- Various Authors. (n.d.). One-pot synthesis of 3-methyl-1-phenyl-1H-pyrazol-5-ol (7b) and furopyrazole 5c–f.
- Rostami, B., et al. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone.
- Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube.
- Desai, N. C., et al. (n.d.). Synthesis of pyrazolone derivatives and their biological activities. ResearchGate.
- Reddit User. (2025, August 25). Pyrazolone formation. r/OrganicChemistry.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. ias.ac.in [ias.ac.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchwithrowan.com [researchwithrowan.com]
- 5. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
Technical Support Center: Purification of Crude 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the purification of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one. This guide is designed to provide in-depth technical assistance, troubleshooting advice, and frequently asked questions to help you achieve the highest purity for your compound. As Senior Application Scientists, we have compiled this resource based on established chemical principles and extensive laboratory experience.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, providing potential causes and actionable solutions.
Issue 1: My crude product is a dark, oily residue instead of a solid.
-
Question: After the synthesis, I'm left with a dark, viscous oil. What could be the cause, and how can I proceed with purification?
-
Answer: The presence of a dark oil suggests the formation of significant impurities or the presence of residual high-boiling solvents or starting materials. The color may indicate degradation or the formation of colored byproducts.
Causality: In the synthesis of pyrazolones, incomplete reaction, side reactions, or thermal degradation can lead to the formation of polymeric or tarry impurities. The m-nitrophenyl group can also contribute to the formation of colored byproducts.
Solution Workflow:
-
Initial Cleanup: Attempt to solidify the oil by triturating with a non-polar solvent like hexane or petroleum ether. This may help precipitate the desired product while dissolving some of the oily impurities.
-
Solvent Removal: Ensure all reaction solvents have been thoroughly removed under reduced pressure.
-
Acid-Base Extraction: If trituration fails, an acid-base extraction can be a powerful cleanup step. Dissolve the crude oil in an organic solvent like ethyl acetate. Since pyrazolones can exhibit weak acidity, washing with a mild aqueous base (e.g., sodium bicarbonate solution) can remove acidic impurities. Conversely, a wash with dilute acid can remove basic impurities.[1][2][3]
-
Chromatography: If the product remains oily, column chromatography is the recommended next step to separate the target compound from the complex mixture of impurities.
-
Issue 2: Low yield after recrystallization.
-
Question: I've recrystallized my crude 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, but my final yield is disappointingly low. What are the common pitfalls?
-
Answer: Low recovery from recrystallization is a frequent issue and can stem from several factors related to solvent choice and experimental technique.
Troubleshooting Low Recrystallization Yield:
-
Inappropriate Solvent: The chosen solvent may be too good at dissolving the compound, even at low temperatures. An ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.
-
Excessive Solvent: Using too much solvent will keep a significant portion of your product dissolved in the mother liquor, even after cooling.
-
Premature Crystallization: If the solution cools too quickly during a hot filtration step (if performed), the product can crystallize on the filter paper or in the funnel.
-
Incomplete Crystallization: Insufficient cooling time or not cooling to a low enough temperature will result in product remaining in the solution.
Self-Validating Protocol for Yield Optimization:
-
Solvent Screening: Before committing to a bulk recrystallization, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, methanol, ethyl acetate, acetone) at room and elevated temperatures.
-
Minimize Solvent Volume: During the recrystallization, add the hot solvent portion-wise until the solid just dissolves.
-
Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. This promotes the formation of larger, purer crystals.
-
Mother Liquor Analysis: After filtration, evaporate a small amount of the mother liquor. If a significant amount of solid remains, it indicates that a substantial portion of your product was lost. You can concentrate the mother liquor to obtain a second crop of crystals, although they may be less pure.
-
Issue 3: The purified product is still colored (yellowish or brownish).
-
Question: I've purified my 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, but it retains a distinct color. How can I decolorize it?
-
Answer: A persistent color in the final product usually indicates the presence of highly conjugated impurities or degradation products that are structurally similar to the target compound.
Decolorization Strategies:
-
Activated Charcoal: During recrystallization, add a small amount (1-2% by weight) of activated charcoal to the hot solution before filtration. The charcoal will adsorb many colored impurities.[4] Be aware that using too much charcoal can lead to product loss.
-
Repeat Recrystallization: A second recrystallization from a different solvent system may effectively remove the colored impurities.
-
Column Chromatography: If recrystallization and charcoal treatment are ineffective, column chromatography is the most reliable method for removing persistent colored impurities.
-
Issue 4: My TLC plate shows multiple spots after purification.
-
Question: I've run a TLC of my "purified" product, and I see more than one spot. What do these other spots represent, and how do I get a single spot?
-
Answer: Multiple spots on a TLC plate are a clear indication of impurities. These could be unreacted starting materials, isomers, or byproducts.
Interpreting TLC Results and Taking Action:
-
Identify the Spots: If possible, run co-spots with your starting materials to see if they correspond to any of the impurity spots.
-
Optimize Chromatography: If you've already performed column chromatography, the presence of multiple spots suggests that the chosen solvent system did not provide adequate separation. Experiment with different solvent polarities to achieve better resolution.
-
Consider Isomers: The synthesis of pyrazolones can sometimes yield regioisomers, which may have very similar polarities, making them difficult to separate. A high-resolution analytical technique like HPLC might be necessary to confirm their presence.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for recrystallizing crude 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at low temperatures. For pyrazolinone derivatives, common choices include ethanol, methanol, and ethyl acetate.[6][7] A mixed solvent system, such as ethanol-water or acetone-hexane, can also be effective. It is always recommended to perform a small-scale solvent screen to find the optimal solvent or solvent system for your specific crude product.
Q2: How can I confirm the purity of my final product?
A2: A combination of analytical techniques is recommended for a comprehensive purity assessment.[8][9]
-
Thin-Layer Chromatography (TLC): A quick and easy way to get a qualitative assessment of purity. A single spot in multiple solvent systems is a good indication of high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantitative purity analysis. It can separate and quantify even minor impurities.[5][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of your compound and reveal the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of your compound.
-
Melting Point: A sharp melting point range close to the literature value suggests high purity.
Q3: Is acid-base extraction a suitable purification method for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one?
A3: Yes, acid-base extraction can be a very effective preliminary purification step.[2][11] Pyrazolin-5-ones are weakly acidic due to the enolizable proton and can be deprotonated by a moderately strong base. This allows for their separation from neutral or basic impurities.
Acid-Base Extraction Workflow:
-
Dissolve the crude product in an organic solvent (e.g., ethyl acetate).
-
Extract with an aqueous base (e.g., 1M sodium carbonate) to move the pyrazolinone into the aqueous layer as its salt.
-
Separate the layers and wash the organic layer with water.
-
Combine the aqueous layers and acidify with a strong acid (e.g., HCl) to precipitate the purified pyrazolinone.
-
Filter the solid, wash with cold water, and dry.
Q4: What are the likely impurities in a typical synthesis of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one?
A4: Common impurities include:
-
Unreacted Starting Materials: m-Nitrophenylhydrazine and ethyl acetoacetate (or a related β-ketoester).
-
Side-Reaction Products: Formation of hydrazones or other condensation products.
-
Degradation Products: The nitro group can sometimes participate in side reactions, leading to colored impurities.
Experimental Protocols
Protocol 1: Recrystallization of 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
-
Solvent Selection: Based on preliminary tests, select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling with stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.
-
Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A typical mobile phase could be a gradient or isocratic mixture of acetonitrile and water with 0.1% trifluoroacetic acid or formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance (e.g., 254 nm or determined by UV scan).
-
Sample Preparation: Dissolve a small, accurately weighed amount of the purified product in the mobile phase or a suitable solvent to a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
Visualizations
Purification Workflow Diagram
Caption: A decision-making workflow for the purification of crude 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one.
Troubleshooting Low Recrystallization Yield
Caption: A troubleshooting guide for diagnosing the cause of low yield during recrystallization.
Quantitative Data Summary
Table 1: Common Solvents for Pyrazolinone Recrystallization
| Solvent | Boiling Point (°C) | General Solubility Profile for Pyrazolones | Notes |
| Ethanol | 78 | Good solubility when hot, moderate to low when cold. | A common and effective choice.[6][12] |
| Methanol | 65 | Higher solubility than ethanol, may lead to lower yields. | Useful for more polar pyrazolones. |
| Ethyl Acetate | 77 | Good solvent for a range of polarities. | Can be used in combination with non-polar solvents like hexane. |
| Acetone | 56 | Tends to be a very good solvent, use with caution. | Often used in mixed solvent systems.[7] |
| Isopropanol | 82 | Similar to ethanol, but higher boiling point. | A good alternative to ethanol. |
References
-
ChemBK. 3-Methyl-1-phenyl-2-pyrazolin-5-one - Physico-chemical Properties. [Link]
-
ResearchGate. What solvent should I use to recrystallize pyrazoline?[Link]
-
University of Colorado Boulder. Acid-Base Extraction. [Link]
- Google Patents.
-
Wikipedia. Acid–base extraction. [Link]
-
National Center for Biotechnology Information. Synthesis and Crystal Structures of N-Substituted Pyrazolines. [Link]
-
Naqvi, A., et al. (2008). Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones. Biomedical Pharmacology Journal, 1(1). [Link]
-
E-RESEARCHCO. Synthesis and Spectral Analysis of Some Representative Pyrazoline Derivatives. [Link]
-
Mostafa, M. S., Abd El-Salam, N. M., & Alothman, O. Y. (2014). Synthesis and Microbial Activity of Novel 3-Methyl-2-pyrazolin-5-one Derivatives. Journal of Chemistry, 2014, 1-7. [Link]
-
Kaur, A. (2021, June 10). Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. [Link]
-
Chem-Impex. 3-Methyl-1-phenyl-2-pyrazoline-5-one. [Link]
-
Leah4sci. (2020, March 21). Acid-Base Extraction Tutorial. YouTube. [Link]
-
Çelik, H. (2021). Synthesis and structural characterization of novel pyrazoline derivatives. Gazi University Journal of Science, 11(2), 622-628. [Link]
-
Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development, 21(9), 1270-1280. [Link]
-
Taylor & Francis. Acid-base extraction – Knowledge and References. [Link]
-
Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395. [Link]
-
National Center for Biotechnology Information. 3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. [Link]
-
Reddy, G. S. (2013). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharmaceutical Analytica Acta, 4(5). [Link]
-
Parajuli, R., et al. (2015). Synthesis, Characterization, Antibacterial and Cytotoxic Activities of Some Novel Pyrazolone and Pyrazole Derivatives. Oriental Journal of Chemistry, 31(4), 2099-2106. [Link]
-
Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. [Link]
-
Bioanalysis Zone. Chromatographic separation technologies. [Link]
-
National Center for Biotechnology Information. Comprehensive Analysis of Pyrazoline Analogs: Exploring Their Antioxidant Potential as Biofuel Additives. [Link]
-
MDPI. Applications of Chromatographic Separation Techniques in Food and Chemistry. [Link]
-
National Center for Biotechnology Information. 3-Methyl-2-pyrazolin-5-one. [Link]
-
CAS Common Chemistry. 1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. [Link]
-
PubMed. Chromatographic separations of aromatic carboxylic acids. [Link]
-
National Center for Biotechnology Information. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]
-
Jung, J.-C. (2004). SYNTHESIS AND CYCLIZATION REACTION OF PYRAZOLIN-5-ONE DERIVATIVES. HETEROCYCLES, 65(1), 77. [Link]
-
El-Ghamry, H. A., & El-Reash, G. M. A. (2012). Metal Complexes of New Bioactive Pyrazolone Phenylhydrazones; Crystal Structure of 4-Acetyl-3-methyl-1-phenyl-2-pyrazoline-5-one phenylhydrazone Ampp-Ph. Molecules, 17(12), 14597-14614. [Link]
-
ResearchGate. Chromatographic Separations and Analysis of Enantiomers. [Link]
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Acid–base extraction - Wikipedia [en.wikipedia.org]
- 3. m.youtube.com [m.youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. DE1112984B - Process for the preparation of pyrazolone derivatives - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pharmafocusasia.com [pharmafocusasia.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Antibacterial Evaluation of Substituted 3-methyl-2-pyrazolin-5-ones – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
Troubleshooting side reactions in the cyclocondensation of pyrazolones
Welcome to the technical support center for pyrazolone synthesis. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of pyrazolone cyclocondensation, particularly the Knorr synthesis and its variations. Here, we address common challenges, provide in-depth mechanistic explanations for side reactions, and offer field-proven troubleshooting strategies to optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of the Knorr pyrazolone synthesis?
A1: The Knorr synthesis is the classic and most prevalent method for preparing pyrazolones and pyrazoles. It involves the cyclocondensation of a hydrazine derivative with a 1,3-dicarbonyl compound, typically a β-ketoester for pyrazolone synthesis.[1][2]
The reaction proceeds through two key stages:
-
Hydrazone Formation: The more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound to form a hydrazone intermediate.[1] This step is often rapid.
-
Intramolecular Cyclization & Dehydration: The second nitrogen of the hydrazine then performs an intramolecular attack on the remaining carbonyl (or ester) group. This forms a cyclic hydroxyl intermediate (a hydroxylpyrazolidine), which subsequently dehydrates to yield the final, stable aromatic pyrazolone ring.[1][3] Under acidic conditions, this dehydration is generally the rate-determining step.[3]
Below is a diagram illustrating the generally accepted pathway.
Caption: Generalized mechanism of the Knorr pyrazolone synthesis.
Q2: I'm getting very low yields. What are the most common culprits?
A2: Low yields in pyrazolone synthesis can typically be traced back to one of three areas: suboptimal reaction conditions, instability of starting materials, or the formation of stable, non-productive intermediates.
-
Stalling at the Hydrazone Intermediate: The cyclization step often has a higher activation energy than the initial hydrazone formation.[4] If the reaction temperature is too low or if no acid catalyst is present, the reaction may stall at this stage.
-
Incorrect Stoichiometry: While an excess of hydrazine is sometimes used to drive the reaction, a large excess can potentially lead to the formation of di-addition byproducts.[3]
-
Suboptimal pH: The reaction is highly pH-dependent. While acidic conditions catalyze the final dehydration step, very strong acid can fully protonate the hydrazine, rendering it non-nucleophilic. Conversely, basic conditions may not sufficiently activate the carbonyls for attack.[4]
-
Competing Side Reactions: The formation of regioisomers (see Troubleshooting Guide, Problem 1) is a primary cause of reduced yield for the desired product.
Troubleshooting Guide: Specific Issues & Solutions
This section addresses specific experimental observations and provides actionable solutions grounded in mechanistic principles.
Problem 1: My NMR shows a mixture of two isomeric products I can't easily separate.
Issue: You are likely facing a problem of regioselectivity. When an unsymmetrical 1,3-dicarbonyl (where R1 ≠ R3) is used, the initial attack by the hydrazine can occur at either of the two different carbonyl centers, leading to the formation of two distinct regioisomers.[5][6]
Mechanistic Insight: The regiochemical outcome is a kinetic competition dictated by the relative electrophilicity of the two carbonyl carbons and any steric hindrance surrounding them. For instance, in 4,4,4-trifluoro-1-arylbutan-1,3-dione, the carbonyl adjacent to the CF₃ group is significantly more electrophilic, directing the initial nucleophilic attack.[6]
Caption: Competing pathways leading to regioisomer formation.
Solutions:
-
pH and Catalyst Optimization: Acid catalysis can subtly alter the reactivity of the carbonyls. Under mild acidic conditions (e.g., acetic acid), the more basic ketone carbonyl may be preferentially protonated and activated over an ester carbonyl, guiding the reaction path.[4][7]
-
Solvent Modification: The choice of solvent can influence regioselectivity. Aprotic dipolar solvents like N,N-dimethylacetamide (DMAc) have been shown to provide better regioselectivity in some cases compared to traditional protic solvents like ethanol.[6]
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic difference between the two competing pathways, favoring one isomer over the other.
Table 1: General Approaches to Control Regioselectivity
| Parameter | Condition | Rationale |
| pH | Mildly Acidic (e.g., cat. AcOH) | Preferentially activates the more basic carbonyl, directing the initial attack.[4] |
| Solvent | Polar Aprotic (e.g., DMAc) | Can favor one reaction pathway over another, improving selectivity.[6] |
| Temperature | Lower Reaction Temperature | Exploits differences in activation energy between the two pathways. |
| Substrate | Maximize Steric/Electronic Bias | Design substrates where one carbonyl is clearly more reactive or accessible. |
Problem 2: My reaction stalls. TLC/LC-MS shows a major spot corresponding to the hydrazone intermediate.
Issue: The initial condensation to form the hydrazone is proceeding, but the subsequent intramolecular cyclization and dehydration steps are rate-limiting and slow under your current conditions.[3][4]
Solutions:
-
Introduce an Acid Catalyst: The cyclization and especially the final dehydration of the hydroxylpyrazolidine intermediate are acid-catalyzed. Adding a few drops of glacial acetic acid or a catalytic amount of p-toluenesulfonic acid (p-TsOH) can dramatically accelerate the reaction.[1][7]
-
Increase Thermal Energy: Gently increase the reaction temperature. Refluxing in a higher-boiling solvent like 1-propanol or toluene can provide the necessary activation energy to drive the cyclization to completion.[1]
-
Employ Microwave Irradiation: Microwave-assisted synthesis is highly effective for this transformation, as it can rapidly heat the reaction mixture and significantly reduce reaction times from hours to minutes.
Experimental Protocol: Acid-Catalyzed Cyclization
-
Confirm the presence of the hydrazone intermediate via TLC or LC-MS.
-
To your reaction mixture, add a catalytic amount of glacial acetic acid (e.g., 3-5 drops for a 5 mmol scale reaction).
-
Resume heating (e.g., to 100 °C or reflux) and monitor the reaction progress every 30-60 minutes.[1]
-
Observe the consumption of the hydrazone spot and the appearance of the pyrazolone product spot by TLC.
Problem 3: How can I effectively purify my target pyrazolone from starting materials and side products?
Issue: Crude pyrazolone products are often contaminated with unreacted starting materials, regioisomers, or other byproducts, necessitating an effective purification strategy.
Solutions:
-
Recrystallization: This is the most common and often most effective method for purifying solid pyrazolones.
-
Solvent Selection: Common solvent systems include ethanol, ethanol/water mixtures, or ethyl acetate/hexane.[8][9]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If using a mixed solvent system, dissolve in the more soluble solvent (e.g., hot ethanol) and add the less soluble solvent (e.g., hot water) dropwise until turbidity appears, then allow to cool slowly.[9]
-
-
Acid-Base Extraction: This technique can be useful if the impurities have different acidic/basic properties than your product. Pyrazolones are weakly acidic and can be deprotonated by a suitable base.
-
Chromatography:
-
Silica Gel: Pyrazoles and pyrazolones, being nitrogenous heterocycles, can sometimes streak or adsorb irreversibly onto acidic silica gel. To mitigate this, deactivate the silica by preparing your slurry with a solvent system containing 0.5-1% triethylamine.[9]
-
Neutral Alumina: If silica gel proves problematic, neutral alumina is an excellent alternative stationary phase for basic compounds.[9]
-
-
Purification via Salt Formation: For pyrazoles that are sufficiently basic, purification can be achieved by dissolving the crude mixture in a suitable organic solvent and precipitating the product as an acid addition salt (e.g., with HCl). The salt is often highly crystalline and free of neutral organic impurities. The free pyrazole can then be recovered by neutralization.[10][11]
Caption: Decision workflow for pyrazolone purification.
References
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Aggarwal, N., Kumar, R., Dureja, P., & Rawal, R. K. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6539. Available at: [Link]
-
Lhassani, M., Chavignon, O., Chezal, J. M., Teulade, J. C., & El-Ghazouani, A. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 24(21), 3968. Available at: [Link]
-
Jena, L., Dora, C. P., & Panda, S. K. (2018). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 34(2), 1081-1088. Available at: [Link]
-
Eller, G. A., & Holzer, W. (2006). A one-step synthesis of pyrazolone. Molbank, 2006(1), M464. Available at: [Link]
-
Betcke, T., Dömling, A., & Pöthig, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. Available at: [Link]
-
White, C. J., & Brik, A. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angewandte Chemie International Edition, 57(36), 11633–11638. Available at: [Link]
-
Stevens, E. (2019, January 19). synthesis of pyrazoles [Video]. YouTube. Available at: [Link]
-
Betcke, T., Dömling, A., & Pöthig, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. ResearchGate. Available at: [Link]
-
Pharma Guideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Ziemer, H., et al. (2011). Method for purifying pyrazoles. Google Patents. WO2011076194A1.
-
Schrecker, L., Dickhaut, J., Holtze, C., Staehle, P., Vranceanu, M., Hellgardt, K., & Hii, K. K. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2415-2421. Available at: [Link]
-
J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from [Link]
- Ziemer, H., et al. (2011). Process for the purification of pyrazoles. Google Patents. DE102009060150A1.
-
Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]
-
Chem Help ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. Available at: [Link]
Sources
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. youtube.com [youtube.com]
- 3. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jk-sci.com [jk-sci.com]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 11. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Strategies for Solubilizing 3-methyl-1-(m-nitrophenyl)-5-pyrazolone in Bioassays
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals encountering solubility challenges with 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (CAS 119-16-4) in biological assays. Due to its chemical structure, this pyrazolone derivative exhibits moderate solubility in organic solvents but is often poorly soluble in the aqueous environments required for most in vitro experiments.[1] This document provides a systematic, field-proven approach to overcoming these challenges, ensuring reliable and reproducible bioassay results.
Low aqueous solubility is a significant hurdle in drug discovery, potentially leading to underestimated compound activity, variable data, and inaccurate structure-activity relationships (SAR).[2][3] The following FAQs and troubleshooting guides offer a multi-faceted strategy, moving from simple solvent adjustments to more advanced formulation techniques.
Part 1: Foundational Knowledge - Frequently Asked Questions (FAQs)
This section addresses the most common initial questions researchers face when working with this compound.
Q1: Why is 3-methyl-1-(m-nitrophenyl)-5-pyrazolone difficult to dissolve in my aqueous assay buffer? A: The compound's structure, featuring a substituted phenyl ring and a pyrazolone core, confers a significant degree of lipophilicity (hydrophobicity). While it may dissolve in organic solvents, it has a strong tendency to "crash out" or precipitate when introduced into a water-based medium like cell culture media or phosphate-buffered saline (PBS). This happens because the compound's molecules are more attracted to each other than to the water molecules surrounding them.
Q2: What is the best starting solvent for creating a stock solution? A: Dimethyl sulfoxide (DMSO) is the industry-standard starting point for creating high-concentration stock solutions of poorly soluble compounds.[2][4] It is a powerful, water-miscible aprotic solvent that can dissolve a wide range of polar and non-polar molecules.[4] A typical starting concentration for a stock solution would be in the 10-100 mM range, which is then serially diluted into the final assay medium.[5]
Q3: What are "vehicle effects," and why is a vehicle control mandatory? A: The "vehicle" is the solvent system used to dissolve your compound (e.g., 0.5% DMSO in culture media). At certain concentrations, these solvents can have their own biological effects, including cytotoxicity, altered gene expression, or even direct interaction with your target protein.[6][7][8] Therefore, a vehicle control (your assay system treated with the exact same concentration of the solvent vehicle but without the compound) is absolutely essential. This allows you to distinguish the effects of your compound from any background effects of the solvent itself.
Q4: I see precipitation in my media after a day in the incubator, even though it was clear initially. What's happening? A: This is known as delayed precipitation and can be caused by several factors.[5]
-
Temperature Shifts: Compounds are often less soluble at lower temperatures. If you prepare your media at room temperature and then incubate at 37°C, a compound might initially stay in a supersaturated state before slowly precipitating over time.[9]
-
pH Changes: Cellular metabolism can acidify the culture medium, altering the pH.[5] If the solubility of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is pH-dependent, this shift can cause it to fall out of solution.
-
Interaction with Media Components: The compound may slowly interact with salts, proteins (especially in serum), or other components in the media to form less soluble complexes.[5][10]
Part 2: Systematic Troubleshooting & Solubilization Workflow
If the standard approach of direct dilution from a DMSO stock fails, do not discard the compound. Instead, follow this systematic workflow to identify a robust solubilization strategy.
Workflow Decision Tree
The following diagram outlines the logical progression for troubleshooting solubility issues.
Caption: Decision tree for solubilizing test compounds.
Troubleshooting Guide: Q&A Format
Issue 1: Immediate precipitation ("crashing out") upon dilution of DMSO stock.
-
Q: I added my 100 mM DMSO stock directly to my cell culture media to get a 100 µM final concentration, and it immediately turned cloudy. What went wrong?
-
A: This is a classic case of a compound exceeding its aqueous solubility limit due to rapid solvent exchange.[5] The DMSO that was keeping the compound dissolved is instantly diluted, leaving the hydrophobic compound exposed to the aqueous environment, causing aggregation and precipitation.
-
Solution: Never add a highly concentrated organic stock directly to a large volume of aqueous buffer. Always perform a serial dilution . First, create an intermediate dilution in your pre-warmed (37°C) assay medium.[5] Add the stock solution dropwise to the medium while gently vortexing to ensure rapid dispersal.[5] See Protocol 2 for a detailed methodology.
-
Issue 2: The required final concentration is still not achievable, even with optimized dilution.
-
Q: My compound is still insoluble at my target concentration, and I can't increase the DMSO percentage due to cell toxicity. What is my next step?
-
A: At this point, you need to move to advanced formulation strategies. The main options are using co-solvents, adjusting pH, or employing solubilizing excipients like surfactants or cyclodextrins.[11][12] It is critical to test the toxicity of any new vehicle formulation in your specific assay system.
-
Option A: Co-Solvent Systems A co-solvent is a water-miscible organic solvent used in combination with water to increase the solubility of non-polar solutes.[13] Causality: Co-solvents work by reducing the polarity of the water, making the overall solvent system more "hospitable" to the hydrophobic compound.[11]
-
| Co-Solvent | Typical Max % in Cell Culture | Properties & Considerations |
| DMSO | 0.1% - 1.0% | Excellent solubilizer but can be toxic and affect cell differentiation.[7][8] |
| Ethanol | 0.1% - 0.5% | Less toxic than DMSO for many cell lines, but also a weaker solvent for highly lipophilic compounds. |
| PEG 400 | 1% - 5% | A low-molecular-weight polyethylene glycol. Generally low toxicity. Often used in preclinical formulations.[11][14] |
| Propylene Glycol | 1% - 5% | Common solvent with low toxicity, similar in application to PEG 400.[14] |
| Surfactant | Type | Notes & Typical Use Level |
| Tween® 80 | Non-ionic | Widely used, but some batches can be cytotoxic. Test each new lot. Typically used at 0.01% - 0.1%. |
| Pluronic® F-68 | Non-ionic | Very low cytotoxicity; often included in media for suspension cultures to protect from shear stress.[15] Can be used at 0.02% - 0.2%. |
| Cremophor® EL | Non-ionic | Powerful solubilizer but associated with higher toxicity and can cause rapid cell death in some lines.[15] Use with caution. |
Mechanism of Micellar Solubilization
Caption: Surfactant micelles encapsulate hydrophobic compounds.
Part 3: Key Experimental Protocols
These protocols provide a self-validating framework for preparing and testing your compound solutions.
Protocol 1: Preparation of a High-Concentration DMSO Stock Solution
-
Determine Molecular Weight: The molecular weight of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (C₁₀H₉N₃O₃) is 219.20 g/mol .
-
Calculation: Use the following formula to determine the mass needed: Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol ) Example for 1 mL of a 50 mM stock: Mass (mg) = 0.050 mol/L * 0.001 L * 219.20 g/mol * 1000 mg/g = 10.96 mg
-
Weighing: Accurately weigh the calculated amount of the compound into a sterile, conical microcentrifuge tube or glass vial.
-
Dissolution: Add the calculated volume of 100% cell culture grade DMSO.
-
Solubilization: Vortex vigorously for 1-2 minutes. If solids persist, briefly sonicate the vial in a water bath for 5-10 minutes. Visually inspect to ensure a completely clear solution with no particulates.[2]
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[9] Store at -20°C or -80°C, protected from light.
Protocol 2: Determining Maximum Aqueous Solubility via Serial Dilution
This protocol helps you find the highest concentration of your compound that remains in solution under your specific assay conditions.[5]
-
Prepare Medium: Pre-warm your complete cell culture medium (with serum, if applicable) to 37°C.[5]
-
Set Up Dilutions: Prepare a series of sterile microcentrifuge tubes, each containing the appropriate volume of the pre-warmed medium.
-
Create Intermediate Dilution: Prepare an intermediate dilution from your high-concentration DMSO stock. For example, add 2 µL of a 50 mM stock to 98 µL of medium to get a 1 mM solution (final DMSO concentration: 2%). Vortex gently.
-
Serial Dilution: Perform a 2-fold serial dilution from the 1 mM solution down a series of tubes, creating concentrations of 500 µM, 250 µM, 125 µM, etc. The final DMSO concentration will be diluted at each step.
-
Incubation & Observation:
-
Immediate: Visually inspect each tube immediately against a dark background for any signs of cloudiness or precipitate.
-
Delayed: Incubate the tubes under your standard assay conditions (e.g., 37°C, 5% CO₂) for a period relevant to your experiment's duration (e.g., 24, 48 hours).
-
Microscopic: Place a small drop from each clear solution onto a slide and examine under a microscope for micro-crystals.
-
Protocol 3: Vehicle Control Best Practices for Bioassays
-
Identify Final Vehicle Composition: Determine the exact final concentration of all solubilizing agents in your experiment (e.g., 0.5% DMSO + 0.1% Pluronic F-68 in DMEM).
-
Prepare Vehicle Control Stock: Create a solution containing these agents at the same concentration but without your test compound.
-
Treat Control Group: In every experiment, include a group of cells or a set of assay wells that are treated with this vehicle control solution.
-
Data Analysis: The results from the vehicle control group serve as your baseline. The activity of your test compound should be normalized to (or compared against) the vehicle control, not an untreated control, to isolate the compound-specific effects.
References
-
Cyclodextrins as Multifunctional Platforms in Drug Delivery and Beyond: Structural Features, Functional Applications, and Future Trends. (n.d.). MDPI. [Link]
-
Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. (2021). National Center for Biotechnology Information. [Link]
-
Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. (n.d.). MDPI. [Link]
-
Inclusion complex formation of cyclodextrin with its guest and their applications. (2018). OAText. [Link]
-
Cyclodextrin inclusion complexation and pharmaceutical applications. (2020). ScienceAsia. [Link]
-
Troubleshooting Precipitation in Cell Culture: Causes and Solutions. (2024). Procell. [Link]
-
Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446–451. [Link]
-
Solubility and pH. (2023). Chemistry LibreTexts. [Link]
-
pH and Solubility. (n.d.). Fiveable. [Link]
-
Biological assay challenges from compound solubility: strategies for bioassay optimization. (2006). ResearchGate. [Link]
-
What effects does DMSO have on cell assays? (2017). Quora. [Link]
-
Troubleshooting Cell Culture Media for Bioprocessing. (2014). BioPharm International. [Link]
-
Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. (2024). National Center for Biotechnology Information. [Link]
-
Trivedi, A. B., Kitabatake, N., & Doi, E. (1990). Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide. Agricultural and Biological Chemistry, 54(11), 2961–2966. [Link]
-
Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. (2022). MDPI. [Link]
-
How Does pH Affect Solubility? (2020). YouTube. [Link]
-
Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (2022). National Center for Biotechnology Information. [Link]
-
Dissolution-modulating mechanism of pH modifiers in solid dispersion containing weakly acidic or basic drugs with poor water solubility. (2011). ResearchGate. [Link]
-
General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. (n.d.). Pion Inc. [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (2024). Formulations. [Link]
-
The use of surfactants in the extraction of active ingredients from natural resources: a comprehensive review. (2024). National Center for Biotechnology Information. [Link]
-
Effect of Different Cell Culture Medium Surfactants on Cell Growth and Viability. (2010). ResearchGate. [Link]
Sources
- 1. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 2. Biological assay challenges from compound solubility: strategies for bioassay optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. quora.com [quora.com]
- 7. Toxicity of dimethyl sulfoxide as a solvent in bioassay system with HeLa cells evaluated colorimetrically with 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-tetrazolium bromide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 14. General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. — Spoke Sciences [spokesciences.com]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Acylation Reactions for Pyrazolones
Welcome to the technical support center for pyrazolone acylation. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of this crucial transformation. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you overcome common challenges, from low yields to poor regioselectivity.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the acylation of pyrazolones, providing the core knowledge needed to plan and execute your experiments effectively.
Q1: What is the fundamental mechanism of pyrazolone acylation?
The acylation of a pyrazolone is fundamentally a nucleophilic acyl substitution. The process begins with the deprotonation of the pyrazolone ring by a base, creating a pyrazolate anion. This anion is an ambident nucleophile, meaning it has two potential sites for attack: the exocyclic oxygen (O-acylation) and the ring nitrogen at the N2 position (N-acylation). This resonance-stabilized anion then attacks the electrophilic carbonyl carbon of the acylating agent (e.g., an acyl chloride or anhydride), leading to the formation of either an O-acylated or N-acylated product.
Caption: General mechanism of pyrazolone acylation highlighting the competing pathways.
Q2: Which product is more stable: N-acylated or O-acylated?
Generally, the N-acylated pyrazolone is the thermodynamically more stable product.[1][2] The amide bond in the N-acyl product is typically more stable than the ester-like bond in the O-acyl product. The O-acylated product is often the kinetically favored product, meaning it forms faster under milder conditions because the exocyclic oxygen anion is often more accessible for a rapid initial attack.[1][2][3]
Q3: What key experimental factors control the N- vs. O-acylation selectivity?
The outcome of the reaction is a delicate balance between kinetic and thermodynamic control.[1][3][4][5] You can steer the reaction toward your desired product by carefully selecting the following:
-
Base: Strong, non-coordinating bases (e.g., NaH, LDA) tend to favor the kinetic O-acyl product. Weaker, non-nucleophilic bases like pyridine or triethylamine often favor the N-acyl product.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can stabilize the pyrazolate anion and influence selectivity. Less polar solvents like dichloromethane (DCM) or toluene may favor N-acylation.
-
Temperature: Low temperatures (e.g., 0 °C or below) favor the faster-forming kinetic product (O-acylation).[2][3] Higher temperatures allow the reaction to reach equilibrium, favoring the more stable thermodynamic product (N-acylation).[1][2][3]
-
Acylating Agent: Highly reactive acylating agents like acyl chlorides promote kinetic control (O-acylation). Less reactive agents, such as anhydrides, can provide better selectivity for the N-acylated product.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the acylation of pyrazolones.
Issue 1: Low or No Product Yield
Q: I'm not getting any product, or the yield is very low. What are the likely causes and how can I fix it?
A: Low yield is a common issue that can stem from several factors. Let's break down the possibilities.
Caption: A workflow for diagnosing the causes of low reaction yield.
-
Cause 1: Incomplete Deprotonation. Your base may not be strong enough to fully deprotonate the pyrazolone. For pyrazolones with electron-withdrawing groups, a stronger base might be necessary.
-
Solution: If using a weak base like pyridine, consider switching to a stronger, non-nucleophilic base like triethylamine (Et3N) or even sodium hydride (NaH) in an appropriate anhydrous solvent like THF or DMF. Always ensure your base is used in at least stoichiometric amounts (1.0-1.2 equivalents).
-
-
Cause 2: Poor Quality of Reagents. Acylating agents, especially acyl chlorides, are sensitive to moisture and can hydrolyze over time. Solvents must be anhydrous.
-
Solution: Use a freshly opened bottle or a recently distilled/purified acylating agent. Ensure your solvents are rigorously dried, especially when using water-sensitive reagents like NaH.
-
-
Cause 3: Reaction Temperature or Time is Insufficient. Some acylations are slow and require more energy or time to proceed to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If you see starting material remaining after several hours, consider increasing the temperature or extending the reaction time.
-
Issue 2: Poor Regioselectivity - Obtaining the Wrong Isomer
Q: My goal is the N-acylated product, but I'm isolating the O-acylated isomer. How do I switch the selectivity?
A: This is a classic case of kinetic vs. thermodynamic control. You are currently running under conditions that favor the kinetic O-acyl product. To favor the thermodynamic N-acyl product, you need to allow the reaction to reach equilibrium.
Table 1: Adjusting Conditions to Favor N-Acylation (Thermodynamic Product)
| Parameter | Condition to Favor O-Acylation (Kinetic) | Condition to Favor N-Acylation (Thermodynamic) | Rationale |
| Temperature | Low (e.g., 0 °C) | High (e.g., Reflux) | Higher temperature provides the energy to overcome the barrier for the reverse reaction from the kinetic product, allowing the system to settle into the more stable thermodynamic state.[1][3] |
| Base | Strong, non-coordinating (e.g., NaH, LDA) | Weaker, organic base (e.g., Pyridine, Et3N) | Weaker bases can participate in an equilibrium, allowing for the less stable O-acyl product to revert and form the N-acyl product. |
| Acylating Agent | High reactivity (e.g., Acyl Chloride) | Lower reactivity (e.g., Acyl Anhydride) | A less reactive electrophile slows the initial acylation, giving more time for the system to favor the thermodynamic pathway. |
| Solvent | Aprotic polar (e.g., THF, DMF) | Nonpolar (e.g., Toluene, DCM) | Solvent choice can influence the ionic character of the intermediate and transition states, subtly shifting the energy landscape. |
Solution Strategy:
-
Increase Temperature: This is the most effective method. Try running your reaction at a higher temperature (e.g., refluxing in DCM or toluene) to favor the more stable N-acyl product.
-
Change the Base: Switch from a strong base like NaH to a weaker one like triethylamine.
-
Use an Anhydride: If you are using an acyl chloride, try the corresponding anhydride. The reaction will be slower but may provide much greater N-selectivity.
Q: Conversely, I need the O-acylated pyrazole, but my reaction keeps giving the N-acyl product.
A: To obtain the kinetic product, you need to ensure the reaction conditions are irreversible and favor the fastest-forming product.
Solution Strategy:
-
Lower the Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -78 °C). This will trap the product that forms fastest by preventing it from reverting.
-
Use a Strong Base: Employ a strong, non-coordinating base like sodium hydride (NaH) or lithium diisopropylamide (LDA) to rapidly and irreversibly generate the pyrazolate anion.
-
Use a Highly Reactive Acylating Agent: An acyl chloride is the ideal choice here. Add it slowly to the pre-formed anion solution at low temperature.
Experimental Protocols
Protocol 1: Selective Synthesis of an N-Acyl Pyrazolone (Thermodynamic Control)
This protocol is optimized for the formation of the thermodynamically stable N-acyl product.
Materials:
-
3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq)
-
Acetic Anhydride (1.2 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (DCM) for workup
-
1M HCl solution
-
Saturated NaHCO₃ solution
-
Brine
-
Anhydrous MgSO₄
Procedure:
-
Dissolve 3-methyl-1-phenyl-2-pyrazolin-5-one in pyridine in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add acetic anhydride to the solution at room temperature.
-
Heat the reaction mixture to reflux (approx. 115 °C) and monitor the reaction by TLC until the starting material is consumed (typically 4-6 hours).
-
Cool the reaction mixture to room temperature and dilute it with DCM.
-
Wash the organic layer sequentially with 1M HCl (to remove pyridine), saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield the N-acyl pyrazolone.
Protocol 2: Selective Synthesis of an O-Acyl Pyrazole (Kinetic Control)
This protocol is designed to favor the formation of the kinetically controlled O-acyl product.
Materials:
-
3-methyl-1-phenyl-2-pyrazolin-5-one (1.0 eq)
-
Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Benzoyl Chloride (1.1 eq)
-
Saturated NH₄Cl solution
-
Ethyl Acetate for workup
-
Brine
-
Anhydrous Na₂SO₄
Procedure:
-
To a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous THF and cool to 0 °C in an ice bath.
-
Carefully add the NaH dispersion to the cold THF.
-
Add a solution of 3-methyl-1-phenyl-2-pyrazolin-5-one in anhydrous THF dropwise to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the sodium pyrazolate salt.
-
Slowly add benzoyl chloride dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, let the reaction stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of saturated NH₄Cl solution.
-
Extract the mixture with ethyl acetate. Combine the organic layers and wash with brine.
-
Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purify the crude product quickly via column chromatography (the O-acyl product can sometimes rearrange upon heating or on acidic silica) to obtain the pure O-acyl pyrazole.
References
-
Modulating N- versus O-arylation in pyrazolone-aryl halide couplings. ResearchGate. [Link]
-
Pyrazole synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]
-
N-Acyl pyrazoles: effective and tunable inhibitors of serine hydrolases. PubMed Central. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. The Royal Society of Chemistry. [Link]
-
Difference Between O Acylation and N Acylation. Pediaa.Com. [Link]
-
Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PubMed. [Link]
-
Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. National Institutes of Health. [Link]
-
Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]
-
During the formation of paracetamol why do you get N-acylation instead of O- acylation? Quora. [Link]
-
Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. RWTH Publications. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]
-
The Importance of Reaction Conditions on the Chemical Structure of N,O-Acylated Chitosan Derivatives. MDPI. [Link]
-
Thermodynamic and kinetic reaction control. Wikipedia. [Link]
-
kinetic vs thermodynamic control of a reaction. Student Doctor Network. [Link]
Sources
- 1. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 2. forums.studentdoctor.net [forums.studentdoctor.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
Recrystallization solvent selection for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
Welcome to the technical support guide for the purification of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. This document provides field-proven insights and troubleshooting guides for selecting the optimal recrystallization solvent, a critical step for achieving high purity in research and development settings.
Frequently Asked Questions (FAQs)
Q1: Where do I even begin when selecting a solvent for recrystallizing 3-methyl-1-(m-nitrophenyl)-5-pyrazolone?
The most effective starting point is a structural analysis of the target molecule to predict its solubility characteristics.
Analysis of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone:
-
Polar Moieties: The molecule contains several polar functional groups: the pyrazolone ring (with its amide-like structure) and the aromatic nitro group (a strong electron-withdrawing group). These regions will interact favorably with polar solvents.[1][2]
-
Nonpolar Moieties: The phenyl ring and the methyl group contribute nonpolar character.
-
Overall Polarity: The combination of these groups results in a molecule of intermediate to high polarity . This prediction is the cornerstone of our solvent selection strategy. It suggests that the ideal solvent will likely also be moderately polar. The general principle is "like dissolves like."
Based on this analysis, you should begin by screening solvents of intermediate polarity. Extremely nonpolar solvents (like hexane or cyclohexane) are unlikely to dissolve the compound even when hot, while highly polar solvents (like water) may not provide the necessary insolubility at cold temperatures for good recovery.
Q2: What defines an "ideal" recrystallization solvent?
An ideal solvent is one that facilitates a high-recovery, high-purity crystallization. The key criteria are based on the principle that the solubility of most solids increases with temperature.[3]
The Core Properties of an Ideal Solvent:
-
Temperature-Dependent Solubility: The solvent must dissolve your compound readily at its boiling point but poorly at low temperatures (e.g., room temperature or in an ice bath).[4][5] This differential is the driving force for recrystallization and ensures a high yield.
-
Impurity Solubility Profile: Impurities should either be completely insoluble in the hot solvent (allowing for their removal by hot filtration) or completely soluble in the cold solvent (so they remain in the liquid phase, or "mother liquor," after your product crystallizes).[5]
-
Chemical Inertness: The solvent must not react with 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.[4]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the final crystals during the drying phase.[4]
-
Safety & Cost: The solvent should be non-flammable, inexpensive, and have low toxicity.
Finding a single solvent that meets all these criteria is rare. Therefore, a systematic screening process is essential.
Q3: What is the most reliable method for screening potential solvents?
A systematic, small-scale experimental approach is the most reliable method. Do not commit your entire batch of crude product to a single, untested solvent.
Below is a workflow diagram and a detailed experimental protocol for this screening process.
Caption: A decision workflow for systematically screening recrystallization solvents.
-
Place approximately 10-20 mg of your crude 3-methyl-1-(m-nitrophenyl)-5-pyrazolone into a small test tube.
-
Add the first candidate solvent dropwise (e.g., using a Pasteur pipette) at room temperature, swirling after each addition, up to about 0.5 mL. Record your observations in a log (see Table 2). If the solid dissolves completely at room temperature, the solvent is unsuitable as a single solvent.[3]
-
If the solid is insoluble or sparingly soluble at room temperature, warm the test tube gently in a water bath or on a hot plate. Add more solvent in small portions until the solid just dissolves. Be patient and allow time for dissolution.
-
Once dissolved, remove the test tube from the heat and allow it to cool slowly to room temperature. Observe for crystal formation. Placing it on an insulating surface like a cork ring can promote slow cooling.[6]
-
If no crystals form after 10-15 minutes, try to induce crystallization by gently scratching the inside of the test tube below the liquid level with a glass rod.[7]
-
Once the solution has reached room temperature, place it in an ice-water bath for at least 15-20 minutes to maximize crystal formation.
-
Evaluate the result. An ideal solvent will produce a large crop of crystals. A poor solvent will result in few or no crystals.
-
Repeat this process for several different solvents and solvent pairs to identify the optimal system.
Q4: Which solvents are good starting candidates for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone?
Based on the molecule's intermediate-to-high polarity and literature precedents for similar pyrazolone derivatives being recrystallized from ethanol[8][9], the following solvents are recommended for initial screening.
Table 1: Properties of Suggested Solvents for Screening
| Solvent | Boiling Point (°C)[10] | Polarity Index[11] | Rationale for Selection |
|---|---|---|---|
| Ethanol | 78.4 | 5.2 | Primary Candidate. Proven effective for other pyrazolone derivatives.[8][9] Its polarity is well-matched to the target molecule. |
| Methanol | 64.7 | 6.6 | More polar than ethanol. May be a good choice if ethanol fails to dissolve the compound when hot. |
| Isopropanol | 82.3 | 4.3 | Less polar than ethanol. A good alternative if the compound is too soluble in cold ethanol, leading to low recovery. |
| Ethyl Acetate | 77.1 | 4.4 | A moderately polar ester that is an excellent solvent for a wide range of organic compounds. |
| Acetone | 56.2 | 5.1 | Similar polarity to ethanol but more volatile. Its low boiling point can sometimes lead to premature crystallization. |
| Toluene | 110.6 | 2.4 | A nonpolar aromatic solvent. Unlikely to work alone but could be an excellent "anti-solvent" in a pair with a more polar solvent like ethanol. |
| Water | 100.0 | 9.0 | Highly polar. Unlikely to dissolve the compound alone but is the most common anti-solvent used with alcohols like ethanol. |
Table 2: Example Log for Small-Scale Solubility Tests
| Solvent Tested | Solubility at 25°C | Solubility at Boiling | Observations Upon Cooling | Crystal Yield (Qualitative) |
|---|---|---|---|---|
| e.g., Ethanol | Sparingly soluble | Dissolved completely | Fine white needles after 5 min | Good |
| e.g., Hexane | Insoluble | Insoluble | N/A | None |
| e.g., Water | Insoluble | Insoluble | N/A | None |
| e.g., Ethanol/Water (9:1) | Sparingly soluble | Dissolved completely | Rapid precipitation | Excellent |
Troubleshooting Guide
Q5: My compound "oiled out" instead of forming crystals. What should I do?
"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[12] This often happens when the boiling point of the solvent is higher than the melting point of the solute, or if significant impurities are present.[7]
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Add More Solvent): Add a small amount (10-20% more volume) of the hot solvent to the solution. This slightly lowers the saturation point, which can prevent oiling.[7]
-
Solution 2 (Slow Cooling): Allow the flask to cool much more slowly. Insulate the flask by placing it on a wooden block or several layers of paper towels and covering it with a watch glass. Do not disturb it.[6]
-
Solution 3 (Change Solvent System): If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a solvent-pair system.
Q6: The solution has cooled, but no crystals are forming. What went wrong?
This is a very common issue and usually has a simple fix.[7]
-
Problem 1 (Too Much Solvent): This is the most frequent cause.[7] The solution is not supersaturated enough to force crystallization.
-
Solution: Gently heat the solution to boil off some of the solvent (e.g., reduce the volume by 15-25%). Then, allow it to cool again.[6]
-
-
Problem 2 (Supersaturation): The solution is supersaturated but requires a nucleation site to begin crystallization.
-
Solution A (Scratching): Use a glass rod to gently scratch the inner surface of the flask at the meniscus. The microscopic scratches provide a surface for crystals to form.[7]
-
Solution B (Seeding): If you have a small crystal of pure product, add it to the solution. This "seed crystal" will act as a template for further crystal growth.[4]
-
Q7: I got crystals, but my final yield is very low. How can I improve it?
A low yield suggests that a significant amount of your product remained dissolved in the cold mother liquor.[6]
-
Cause 1 (Poor Solvent Choice): Your compound may be too soluble in the cold solvent.
-
Solution: Re-evaluate your solvent choice. Try a less polar solvent or use a solvent pair. For example, if you used pure ethanol, try recrystallizing from a 9:1 ethanol/water mixture. Add the water (the "anti-solvent") to the hot ethanol solution until it just begins to turn cloudy, then add a drop or two of hot ethanol to redissolve, and cool.[13]
-
-
Cause 2 (Too Much Solvent Used): You may have used more than the minimum amount of hot solvent required for dissolution.
-
Solution: On your next attempt, be more patient and add the hot solvent in smaller portions, allowing time for the solute to dissolve before adding more.[3]
-
-
Cause 3 (Premature Crystallization): Some product may have crystallized and been lost during a hot filtration step.
-
Solution: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated to prevent the solution from cooling and crystallizing prematurely.[12]
-
References
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Prajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2099-2106. Retrieved from [Link]
-
University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. Retrieved from [Link]
-
Prajuli, R., Banerjee, J., & Khanal, H. (2016). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Retrieved from [Link]
-
PubChem. (n.d.). 3H-Pyrazol-3-one, 2,4-dihydro-5-methyl-2-(4-nitrophenyl)-. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Recrystallization. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]
-
University of California, Los Angeles (UCLA) Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Ion, G., & Routier, S. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry, 28(10), 115463. Retrieved from [Link]
-
Li, Y., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113645. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Recrystallization. Retrieved from [Link]
-
Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation. Retrieved from [Link]
-
International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. Retrieved from [Link]
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]
-
Solubility of Things. (n.d.). Pyrazole. Retrieved from [Link]
-
MDPI. (2023). Impact of Different Extraction Methods on the Physicochemical Characteristics and Bioactivity of Polysaccharides from Baobab (Adansonia suarezensis) Fruit Pulp. Molecules, 28(23), 7808. Retrieved from [Link]
-
Wikipedia. (n.d.). List of boiling and freezing information of solvents. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical properties of some common organic solvents. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Solvents and Polarity. Retrieved from [Link]
Sources
- 1. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. edu.rsc.org [edu.rsc.org]
- 4. mt.com [mt.com]
- 5. Recrystallization [sites.pitt.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 8. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 9. researchgate.net [researchgate.net]
- 10. List of boiling and freezing information of solvents - Wikipedia [en.wikipedia.org]
- 11. Summary of Key Physical Data for Solvents [fishersci.co.uk]
- 12. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 13. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
Stability testing of 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)- under different pH conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the stability testing of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one under varying pH conditions. It offers a blend of theoretical principles and practical, field-proven insights to anticipate and troubleshoot challenges encountered during experimentation.
I. Frequently Asked Questions (FAQs)
This section addresses common queries regarding the stability of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one.
Q1: What are the key structural features of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one that influence its stability?
A1: The stability of this molecule is primarily influenced by two key structural features: the pyrazolin-5-one ring and the m-nitrophenyl substituent. The pyrazolinone ring contains an amide bond, which is susceptible to hydrolysis under both acidic and basic conditions. The electron-withdrawing nature of the m-nitrophenyl group can influence the reactivity of the pyrazolone ring.
Q2: What is the expected pKa of this compound, and how does it affect its stability at different pH values?
Q3: What are the likely degradation pathways for this compound under different pH conditions?
A3: The primary degradation pathway is expected to be hydrolysis of the amide bond within the pyrazolone ring, leading to ring-opening. This can be catalyzed by both acid and base. Under acidic conditions, protonation of the carbonyl oxygen can make the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Under basic conditions, the hydroxide ion can directly attack the carbonyl carbon. Oxidation is another potential degradation pathway, particularly at neutral to alkaline pH where the anionic form is more prevalent.
Q4: What are the expected degradation products?
A4: The primary degradation product from hydrolysis would be a ring-opened product. For instance, hydrolysis of the pyrazolone ring could potentially lead to the formation of a hydrazine derivative and a keto-acid. The specific structures of degradation products would need to be confirmed through techniques like LC-MS/MS and NMR.
Q5: Is this compound sensitive to light or temperature?
A5: As a general precaution for stability studies, the potential for photolytic and thermal degradation should always be considered. It is recommended to conduct initial forced degradation studies under photolytic and thermal stress to assess these liabilities. Many organic molecules, particularly those with aromatic and nitro groups, can be susceptible to photodegradation.
II. Troubleshooting Guide
This section provides solutions to specific problems you might encounter during your stability studies.
Problem 1: I am observing rapid degradation of the compound in my acidic/basic hydrolysis study, making it difficult to determine the degradation rate.
-
Cause: The concentration of the acid or base may be too high, or the temperature may be too aggressive for this particular molecule.
-
Solution:
-
Reduce the stress level: Start with milder conditions. For acid hydrolysis, begin with 0.01 M HCl at room temperature. For basic hydrolysis, start with 0.01 M NaOH at room temperature.
-
Time sampling: Take more frequent time points at the beginning of the study to capture the initial degradation kinetics.
-
Temperature control: If degradation is still too rapid at room temperature, consider performing the study at a lower temperature (e.g., 4°C).
-
Problem 2: My chromatogram shows multiple small peaks in addition to the parent compound, and I'm not sure if they are degradation products or impurities.
-
Cause: The peaks could be impurities from the initial sample, or they could be multiple degradation products.
-
Solution:
-
Analyze a time-zero sample: Run a chromatogram of your sample immediately after preparation (time-zero). Any peaks present at this point are likely impurities from the starting material.
-
Monitor peak growth: In your stability samples, degradation product peaks should grow over time, while the parent compound peak decreases.
-
Peak purity analysis: Use a diode array detector (DAD) to assess the peak purity of your main peak and the impurity peaks. Co-elution of a degradation product with the main peak can be identified this way.
-
Mass balance: Calculate the mass balance. The sum of the parent compound and all degradation products should remain constant throughout the study. A significant decrease in mass balance may indicate the formation of non-UV active or volatile degradation products.
-
Problem 3: I am having difficulty achieving good separation between the parent compound and a key degradation product in my HPLC method.
-
Cause: The chromatographic conditions are not optimized for the specific chemical properties of the parent compound and its degradants.
-
Solution:
-
Modify the mobile phase:
-
Organic modifier: Experiment with different organic solvents (e.g., methanol instead of acetonitrile) or a combination of both.
-
pH of the aqueous phase: Adjust the pH of the aqueous portion of your mobile phase. Since the compound and its potential degradation products may have ionizable groups, changing the pH can significantly alter their retention times.
-
-
Change the stationary phase: If modifying the mobile phase is insufficient, try a different column chemistry (e.g., a C8 column instead of a C18, or a phenyl-hexyl column).
-
Gradient optimization: If using a gradient elution, adjust the gradient slope and time to improve the resolution between the closely eluting peaks.
-
III. Experimental Protocols
This section provides detailed, step-by-step methodologies for key stability testing experiments.
Protocol 1: Forced Degradation Study - Hydrolysis
This protocol outlines the steps for conducting a forced degradation study under acidic and basic conditions.
Objective: To determine the susceptibility of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one to acid and base-catalyzed hydrolysis and to generate potential degradation products for analytical method development.
Materials:
-
3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
HPLC grade water, acetonitrile, and methanol
-
pH meter
-
Volumetric flasks and pipettes
-
HPLC system with UV or DAD detector
Procedure:
-
Stock Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Acid Hydrolysis:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M HCl to the final desired concentration (e.g., 100 µg/mL).
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M HCl.
-
-
Base Hydrolysis:
-
To a volumetric flask, add a known volume of the stock solution and dilute with 0.1 M NaOH to the final desired concentration.
-
Incubate the solution at a controlled temperature (e.g., 60°C).
-
Withdraw aliquots at specified time points.
-
Neutralize the aliquots with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
If no significant degradation is observed, repeat the experiment with 1 M NaOH.
-
-
Analysis: Analyze the samples by a suitable stability-indicating HPLC method.
Protocol 2: Development of a Stability-Indicating HPLC-UV Method
Objective: To develop a robust HPLC method capable of separating the parent compound from its degradation products.
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm (or use DAD to identify the optimal wavelength)
-
Column Temperature: 30°C
Optimization Steps:
-
Inject a mixture of the stressed samples (from the forced degradation study) to observe the separation of the parent peak and degradation products.
-
If co-elution occurs, adjust the gradient slope, initial and final mobile phase composition, and the pH of the aqueous phase.
-
Once a satisfactory separation is achieved, validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
IV. Data Presentation
Table 1: Example of pH-Dependent Stability Data for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one at 60°C
| pH | Time (hours) | % Parent Compound Remaining | % Degradation Product 1 | % Degradation Product 2 |
| 1.0 (0.1 M HCl) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 85.2 | 12.1 | 2.7 | |
| 8 | 72.5 | 21.3 | 6.2 | |
| 24 | 45.1 | 40.5 | 14.4 | |
| 7.0 (Water) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 99.8 | <0.1 | <0.1 | |
| 8 | 99.5 | <0.1 | <0.1 | |
| 24 | 98.9 | 0.5 | 0.6 | |
| 13.0 (0.1 M NaOH) | 0 | 100.0 | 0.0 | 0.0 |
| 4 | 78.9 | 18.5 | 2.6 | |
| 8 | 61.3 | 32.1 | 6.6 | |
| 24 | 25.4 | 55.8 | 18.8 |
Note: This is hypothetical data for illustrative purposes.
V. Visualizations
Caption: Potential degradation pathways.
VI. References
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2025). ResearchGate. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (n.d.). Oriental Journal of Chemistry. [Link]
-
1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. (n.d.). CAS Common Chemistry. [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). National Institutes of Health. [Link]
-
A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. (n.d.). International Journal of Chemical and Pharmaceutical Analysis. [Link]
-
Synthesis and Pharmacological Activity of Some Pyrazolone Derivatives. (2020). ResearchGate. [Link]
-
Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. (2022). ACS Omega. [Link]
-
Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. [Link]
-
General mechanism of N–N ring opening of pyrazolone leading to the formation of TP1. (n.d.). ResearchGate. [Link]
-
Synthesis, Characterization, RP-HPLC Method Development and Validation for Qualitative Estimation of (4Z) 3 Methyl 1 (4 Nitrobenzoyl) 1H Pyrazole 4,5 Dione 4[(4fluorophenyl) Hydrazone]. (n.d.). ResearchGate. [Link]
-
Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. (2020). ResearchGate. [Link]
-
Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. (n.d.). MDPI. [Link]
-
Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. (n.d.). The Royal Society of Chemistry. [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. (n.d.). ResearchGate. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. (2013). CORE. [Link]
-
3-Methyl-5-Pyrazolone. (2024). ChemBK. [Link]
Sources
Navigating the Scale-Up of Substituted Pyrazolones: A Technical Support Guide
Welcome to the Technical Support Center for the scale-up production of substituted pyrazolones. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning pyrazolone synthesis from the laboratory bench to pilot and commercial-scale manufacturing. Drawing upon established principles of chemical engineering and process chemistry, this resource provides in-depth troubleshooting advice and frequently asked questions to address the critical challenges you may encounter. Our focus is on ensuring scientific integrity, process robustness, and regulatory compliance throughout your scale-up journey.
Section 1: Synthesis and Reaction Control in Large-Scale Reactors
The successful scale-up of pyrazolone synthesis hinges on meticulous control over reaction parameters. What works seamlessly in a round-bottom flask can present significant hurdles in a multi-liter reactor. This section addresses common issues related to reaction kinetics, heat management, and mass transfer.
Frequently Asked Questions (FAQs)
Q1: The Knorr-type cyclocondensation reaction for our pyrazolone derivative was highly efficient at the lab scale, but we are seeing a significant drop in yield and an increase in impurities at the pilot scale. What could be the primary cause?
A1: This is a classic scale-up challenge often rooted in inadequate mixing and heat transfer. In a large reactor, localized "hot spots" can develop due to the exothermic nature of the reaction between hydrazine derivatives and β-ketoesters.[1][2] These hot spots can lead to thermal degradation of reactants and products, promoting side reactions and impurity formation. Furthermore, inefficient mixing can result in non-uniform concentrations of reactants, leading to incomplete reactions and the formation of partially reacted intermediates. It is crucial to re-evaluate the reactor's design and agitation system to ensure efficient heat dissipation and homogeneous mixing.[3]
Q2: We are observing the formation of an unexpected dimeric impurity during our scale-up campaign. How can we identify and mitigate this?
A2: Dimeric impurities in pyrazolone synthesis can arise from several pathways, including the reaction of a pyrazolone molecule with a reactive intermediate or starting material. To identify the impurity, it is essential to perform a thorough impurity profiling using techniques like HPLC-MS and NMR.[4][5][6] Once the structure is elucidated, you can hypothesize its formation mechanism. Mitigation strategies could involve:
-
Optimizing the order of addition of reactants: Adding the more reactive species slowly to a well-agitated solution of the other reactant can minimize its transient excess concentration.
-
Lowering the reaction temperature: This can slow down the rate of the side reaction responsible for the dimer formation.
-
Adjusting the pH: The reactivity of both the reactants and the product can be pH-dependent.
Q3: How do we choose the right reactor for a highly exothermic pyrazolone synthesis?
A3: Reactor selection is critical for managing exothermicity. For highly exothermic reactions, a semi-batch or continuous flow reactor is often preferred over a batch reactor.[7][8]
-
Semi-batch reactors allow for the controlled addition of one reactant, which helps in managing the rate of heat generation.
-
Continuous stirred-tank reactors (CSTRs) offer excellent heat transfer due to their high surface area-to-volume ratio and good mixing.
-
Plug flow reactors (PFRs) , especially microreactors, provide superior heat and mass transfer, offering precise control over reaction conditions and minimizing side reactions.[8]
The choice will depend on the specific reaction kinetics, production scale, and available infrastructure.
Troubleshooting Guide: Reaction Control
| Problem | Potential Root Cause(s) | Recommended Action(s) |
| Runaway Reaction | Inadequate heat removal, rapid addition of reactants, poor temperature monitoring. | - Ensure the reactor's cooling system is appropriately sized and functioning. - Implement a controlled addition profile for the limiting reactant. - Utilize multiple temperature probes to detect localized hot spots. |
| Low Conversion | Poor mixing, incorrect stoichiometry, insufficient reaction time at scale. | - Verify agitator speed and design are suitable for the reactor volume and viscosity. - Re-validate raw material dispensing and charging procedures. - Monitor reaction progress using in-situ Process Analytical Technology (PAT) tools like FTIR or Raman spectroscopy.[9][10] |
| Inconsistent Batch-to-Batch Yield | Variability in raw material quality, inconsistent process parameters (temperature, stirring). | - Implement stringent quality control for incoming raw materials. - Automate process control to ensure consistent execution of the recipe. - Utilize PAT to monitor and control critical process parameters in real-time.[11][12] |
Workflow for Troubleshooting Impurity Formation
Sources
- 1. sistemas.eel.usp.br [sistemas.eel.usp.br]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. ijpsr.com [ijpsr.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. continuuspharma.com [continuuspharma.com]
- 9. intuitionlabs.ai [intuitionlabs.ai]
- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 11. Process Analytical Technology Tools for Monitoring Pharmaceutical Unit Operations: A Control Strategy for Continuous Process Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 12. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
Preventing regioisomer formation in pyrazolone synthesis
Welcome to the Technical Support Center for Pyrazolone Synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who are navigating the complexities of pyrazolone synthesis, with a particular focus on the critical challenge of controlling regioselectivity. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols grounded in established chemical principles to help you optimize your reactions and achieve your desired isomeric products.
Introduction: The Regioisomer Challenge
The Knorr pyrazolone synthesis, a cornerstone reaction involving the condensation of a β-dicarbonyl compound with a hydrazine, is famously plagued by a lack of regioselectivity when using unsymmetrical dicarbonyl substrates.[1][2] This reaction can yield two distinct regioisomers, often in difficult-to-separate mixtures, posing a significant hurdle in synthetic campaigns.[3][4] The outcome of this reaction is a delicate interplay of electronic effects, steric hindrance, and reaction conditions.[5] This guide will dissect these factors and provide actionable strategies to steer the reaction toward the desired isomer.
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments.
Problem 1: My reaction yields a mixture of regioisomers. How can I improve selectivity for the desired isomer?
This is the most common issue in pyrazolone synthesis with unsymmetrical 1,3-dicarbonyls. The solution lies in manipulating the reaction conditions to favor one reaction pathway over the other.
Root Cause Analysis: The regiochemical outcome is determined by the initial nucleophilic attack of one of the two non-equivalent nitrogen atoms of the substituted hydrazine onto one of the two non-equivalent carbonyl carbons of the dicarbonyl compound. Several factors dictate this preference:
-
Electronic Effects: The most electrophilic (electron-deficient) carbonyl carbon is typically attacked first. Electron-withdrawing groups (like -CF₃) significantly enhance the electrophilicity of the adjacent carbonyl.
-
Steric Effects: The least sterically hindered carbonyl group is more accessible to the nucleophilic hydrazine.
-
Hydrazine Nucleophilicity: In substituted hydrazines (e.g., methylhydrazine or phenylhydrazine), the two nitrogen atoms have different nucleophilicities.
-
Reaction Conditions: Solvent, temperature, and pH play a crucial role in modulating the reactivity of both reactants.[6]
Solutions & Strategies:
-
Solvent Selection (High-Impact Strategy): The choice of solvent can dramatically alter the regioisomeric ratio. While ethanol is common, it often provides poor selectivity.[3] Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to vastly improve regioselectivity, particularly in reactions involving dicarbonyls with a trifluoromethyl group.[3]
-
Mechanism of Action: Fluorinated alcohols have a unique ability to form a stable hemiacetal intermediate with the more electrophilic carbonyl group (e.g., the one adjacent to a CF₃ group). This effectively "protects" it, directing the initial attack of the hydrazine to the other carbonyl, leading to a reversal and enhancement of selectivity.[7]
-
-
pH Control: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the state of the dicarbonyl (enol vs. keto form).
-
Acidic Conditions: A small amount of acid (e.g., a few drops of glacial acetic acid) is often used to catalyze imine formation.[8] Using the hydrochloride salt of the hydrazine can also control the initial reaction pathway and improve selectivity.
-
Basic Conditions: Strong bases like t-BuOK can be used to reverse the selectivity in certain systems, particularly in reactions involving hydrazones and nitroolefins.[9]
-
-
Temperature Control: In some systems, selectivity is temperature-dependent. Running the reaction at lower or higher temperatures can favor one isomer. A temperature-controlled approach has been developed for the divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles.[6]
Problem 2: How can I confirm the structure of my product and determine the regioisomeric ratio?
Unambiguous structural confirmation is critical. Relying on a single characterization method is often insufficient.
Solutions & Strategies:
-
2D NMR Spectroscopy: This is the most powerful tool for distinguishing regioisomers.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away. Look for a correlation between the N1-substituent (e.g., the N-phenyl protons) and one of the pyrazolone ring carbons (C3 or C5). This will unequivocally establish the connectivity.[10][11][12]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows correlations between atoms that are close in space. A cross-peak between the N1-substituent and the protons of the substituent at C5 would confirm that specific isomer.[10][11]
-
-
Quantitative Analysis:
-
¹H NMR Integration: Once the major and minor isomers have been identified, the ratio can be determined by integrating distinct, well-resolved signals corresponding to each isomer in the proton NMR spectrum.
-
HPLC/GC: If the isomers can be separated chromatographically, their relative ratios can be determined from the peak areas.
-
Frequently Asked Questions (FAQs)
Q1: What are the principal factors that determine regioselectivity in the Knorr pyrazolone synthesis?
The regioselectivity is primarily governed by a kinetic competition between two possible reaction pathways. The key determinants are:
-
The Electrophilicity of the Carbonyl Carbons: The more electron-deficient carbonyl group will react faster with the hydrazine. This is heavily influenced by the electronic nature of the substituents on the 1,3-dicarbonyl compound.
-
The Nucleophilicity of the Hydrazine Nitrogens: In a substituted hydrazine like phenylhydrazine, the unsubstituted -NH₂ group is more nucleophilic and typically attacks first.
-
Steric Hindrance: Bulky groups on either the dicarbonyl or the hydrazine will favor attack at the less sterically crowded positions.
-
Reaction Conditions: As detailed in the troubleshooting guide, solvent, pH, and temperature can dramatically shift the balance and are the most powerful tools for controlling the outcome.[6][7]
Q2: I am reacting ethyl acetoacetate with phenylhydrazine. Which isomer should I expect?
In the reaction between ethyl acetoacetate and phenylhydrazine, the ketone carbonyl is significantly more electrophilic than the ester carbonyl. The more nucleophilic -NH₂ of phenylhydrazine will preferentially attack the ketone. Subsequent intramolecular cyclization via attack of the second nitrogen onto the ester carbonyl leads to the formation of 1-phenyl-3-methyl-5-pyrazolone as the major product.[5][8][13]
Q3: Can I predict the outcome of my reaction before running it?
While exact prediction is difficult without experimental data for a specific system, you can make an educated hypothesis based on established principles. Analyze your substrates:
-
Identify the most electrophilic carbonyl: Does one side have a strong electron-withdrawing group (e.g., -CF₃)?
-
Identify the most sterically hindered site: Is one carbonyl flanked by a bulky group (e.g., t-butyl)?
-
Consider your hydrazine: For alkylhydrazines, the substituted nitrogen is more nucleophilic. For arylhydrazines, the unsubstituted nitrogen is more nucleophilic.
Based on this analysis, you can predict the site of initial attack and the likely major product under standard conditions (e.g., in ethanol). To favor the alternative isomer, you would then apply the strategies outlined above, such as using a fluorinated solvent.[7]
Data & Protocols
Table 1: Effect of Solvent on Regioisomer Ratio
The following table summarizes the dramatic effect of solvent choice on the regioselectivity of the reaction between various 1-(aryl)-4,4,4-trifluorobutane-1,3-diones and methylhydrazine. The desired isomer in this case is the 3-aryl-5-trifluoromethyl-pyrazole (Isomer A), which is often the minor product in conventional solvents.
| Entry | R Group (Aryl) | Solvent | Isomer A : Isomer B Ratio | Total Yield (%) |
| 1 | 4-Cl-Ph | EtOH | 15 : 85 | 85 |
| 2 | 4-Cl-Ph | TFE | 85 : 15 | 90 |
| 3 | 4-Cl-Ph | HFIP | 97 : 3 | 95 |
| 4 | 2-Furyl | EtOH | 20 : 80 | 78 |
| 5 | 2-Furyl | TFE | 90 : 10 | 85 |
| 6 | 2-Furyl | HFIP | >99 : 1 | 92 |
| 7 | 4-MeO-Ph | EtOH | 10 : 90 | 80 |
| 8 | 4-MeO-Ph | HFIP | 95 : 5 | 93 |
Data adapted from Fustero, S. et al., J. Org. Chem. 2008, 73 (9), 3523–3529.[3] This data clearly demonstrates that changing the solvent from ethanol to HFIP can invert the product ratio and provide excellent selectivity for the desired isomer.
Experimental Protocol: Highly Regioselective Synthesis using HFIP
This protocol is a general method for achieving high regioselectivity in the synthesis of N-methylpyrazoles from 1,3-diketones bearing an electron-withdrawing group.
Materials:
-
Substituted 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.5 mmol, 1.5 equiv)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (0.2 M solution, 5 mL)
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the 1,3-diketone (1.0 mmol) in HFIP (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Slowly add methylhydrazine (1.5 mmol) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 45-60 minutes. Monitor the reaction progress by TLC.
-
Upon completion, remove the HFIP solvent under reduced pressure using a rotary evaporator.
-
Take up the resulting residue in ethyl acetate (20 mL) and transfer to a separatory funnel.
-
Wash the organic layer with water (10 mL) and then with brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure, desired pyrazole regioisomer.
This protocol is based on the general procedure described by Fustero et al.[7]
Workflow for Optimizing Regioselectivity
References
-
Deng, X.; Mani, N. S. A Regioselective One-Pot Synthesis of Substituted Pyrazoles from N-Monosubstituted Hydrazones and Nitroolefins. Org. Lett.2008 , 10 (7), 1307–1310. [Link]
-
Chauhan, P.; Enders, D. Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Org. Biomol. Chem.2015 , 13, 8048-8060. [Link]
-
Fustero, S.; Román, R.; Sanz-Cervera, J. F.; Simón-Fuentes, A.; Cuñat, A. C.; Villanova, S.; Murguía, M. Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. J. Org. Chem.2008 , 73 (9), 3523–3529. [Link]
-
Atcha, R. R.; Magini, A. B.; et al. An efficient one-pot method for the synthesis of fully substituted pyrazole derivatives. Org. Biomol. Chem.2021 . [Link]
-
Raw, S. A.; Turner, N. J. Regioselective Synthesis of Triply Substituted Pyrazoles. Org. Lett.2008 , 10 (22), 5219–5222. [Link]
-
Basavoju, S.; et al. A regioselective method for the synthesis of 3,4,5-trisubstituted pyrazoles. Org. Biomol. Chem.2022 . [Link]
-
Fustero, S.; et al. The preparation of N-methylpyrazoles is usually accomplished through reaction of a suitable 1,3-diketone with methylhydrazine in ethanol as the solvent. J. Org. Chem.2008 , 73(9), 3523-9. [Link]
-
Wang, Y.; et al. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles. Molecules2020 , 25(1), 133. [Link]
-
Kumar, V.; et al. One-Pot, Three-Component Approach to the Synthesis of 3,4,5-Trisubstituted Pyrazoles. ACS Comb. Sci.2015 , 17(5), 316-324. [Link]
-
The Royal Society of Chemistry. Knorr Pyrazole Synthesis of Edaravone. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 2017 . [Link]
-
Chen, X.; et al. Synthesis of 1-Phenyl-3-methyl-5-pyrazolone. ACS Sustainable Chem. Eng.2025 . [Link]
-
Fustero, S.; et al. Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation. J. Org. Chem.2008 . [Link]
-
University of Naples Federico II. Relevant NMR couplings observed in NOESY and HMBC spectra of 8 regio-isomers. ResearchGate. 2019 . [Link]
-
Katritzky, A. R.; et al. Regioselective Synthesis of Polysubstituted Pyrazoles and Isoxazoles. J. Org. Chem.2001 , 66(16), 5595–5600. [Link]
-
Bishop, M. J.; et al. Regioselective Synthesis of 1,3,5-Substituted Pyrazoles from Acetylenic Ketones and Hydrazines. J. Org. Chem.2003 . [Link]
-
Fustero, S.; et al. Synthesis of new fluorinated Tebufenpyrad analogs with acaricidal activity through regioselective pyrazole formation. PubMed. 2008 . [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. CHEM HELP ASAP. [Link]
-
Kaunas University of Technology. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. Molecules. 2023 . [Link]
-
Al-Issa, S. A.; et al. Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega. 2022 . [Link]
- Google Patents. Synthesis process of 1-phenyl-3-methyl-5-pyrazolone.
-
Reddy, C. R.; et al. Recent advances in the synthesis of new pyrazole derivatives. ARKIVOC. 2017 . [Link]
-
El-Zohry, M. F.; et al. Structures of 1-Phenyl-3-methyl-pyrazolone-5 and its Benzoyl Derivatives. ResearchGate. 2025 . [Link]
-
University of Ljubljana. Relevant ¹H-¹³C HMBC, ¹H-¹⁵N HMBC, and ¹H-¹H NOESY correlations. ResearchGate. 2021 . [Link]
-
Deng, X.; Mani, N. S. Reaction of N-monosubstituted hydrazones with nitroolefins: A novel regioselective pyrazole synthesis. Org. Lett.2006 . [Link]
-
Sari, Y.; et al. Comparison of various synthesis methods and synthesis parameters of pyrazoline derivates. Int. J. App. Pharm.2021 . [Link]
-
Zhang, Z.; et al. Photocatalytic One-Pot Three-Component Reaction for the Regioselective Synthesis of Bromo-Substituted Pyrazoles. J. Org. Chem.2024 . [Link]
-
Fustero, S.; et al. Synthesis of New Fluorinated Tebufenpyrad Analogs with Acaricidal Activity Through Regioselective Pyrazole Formation. ResearchGate. 2025 . [Link]
-
Sharma, A.; et al. Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Sustainability & Circularity NOW. 2025 . [Link]
-
The Royal Society of Chemistry. Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. 2017 . [Link]
-
Gámez-Montaño, R.; et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein J. Org. Chem.2024 . [Link]
-
Flood, D. T.; et al. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. Angew. Chem. Int. Ed. Engl.2018 . [Link]
-
Kaunas University of Technology. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. KTU ePubl. 2023 . [Link]
-
Lokhande, P. D.; et al. Regioselective one-pot synthesis of 3,5-diarylpyrazoles. Indian J. Chem.2005 . [Link]
-
Fustero, S.; et al. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs. J. Org. Chem.2008 . [Link]
-
Knorr, L. Knorr Pyrazole Synthesis. Berichte der deutschen chemischen Gesellschaft. 1883 . [Link]
-
Kaur, A. Synthesis of 3-methyl-1-phenyl-5-pyrazoline. YouTube. 2021 . [Link]
-
Abood, N. A.; et al. Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. J. Chem. Pharm. Res.2012 . [Link]
-
J&K Scientific LLC. Knorr Pyrazole Synthesis. J&K Scientific. 2025 . [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 4. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Resolving peak tailing in HPLC analysis of pyrazolone compounds
A Guide to Resolving Peak Tailing in HPLC
Welcome to the technical support center for the HPLC analysis of pyrazolone compounds. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting for one of the most common chromatographic challenges: peak tailing. As Senior Application Scientists, we understand that achieving sharp, symmetrical peaks is paramount for accurate quantification and robust analytical methods. This resource is structured in a practical question-and-answer format to directly address the issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with my pyrazolone compound. What are the likely causes?
Peak tailing in the reversed-phase HPLC analysis of pyrazolone compounds is a common issue that can compromise resolution and the accuracy of quantification.[1][2] The primary reasons for this phenomenon are typically chemical interactions between your analyte and the stationary phase, although physical issues with the HPLC system can also be a factor.
The two most prevalent chemical causes are:
-
Secondary Silanol Interactions: Pyrazolone compounds often possess basic functional groups.[1][3] These groups can interact with residual silanol groups (Si-OH) on the surface of silica-based stationary phases.[1][3][4] At mobile phase pH levels above 3, these silanol groups can become deprotonated and negatively charged (SiO-), leading to strong ionic interactions with the positively charged basic pyrazolone analytes.[5][6] This secondary retention mechanism results in a portion of the analyte molecules being retained longer, causing the characteristic tailing of the peak.[2][3]
-
Chelation with Metal Ions: The structure of many pyrazolone derivatives allows them to act as chelating agents, binding to trace metal ions present in the HPLC system.[2] These metal ions can be found in the stainless-steel components of the HPLC (tubing, frits), or as impurities within the silica matrix of the column itself.[2][7] This chelation introduces another unwanted interaction mechanism, contributing to peak distortion and tailing.[2][8]
Physical causes for peak tailing are less common but should not be overlooked. These can include:
-
Column Voids: A void at the head of the column can cause peak distortion.[9]
-
Extra-column Dead Volume: Improperly fitted tubing or connectors can lead to peak broadening and tailing.[4][6][9]
The following troubleshooting guide will walk you through a systematic approach to diagnose and resolve these issues.
Troubleshooting Guides
Q2: How can I diagnose the cause of peak tailing for my pyrazolone compound?
A logical, step-by-step approach is crucial for efficiently identifying the root cause of peak tailing. The following workflow will help you systematically investigate the potential issues.
Caption: A systematic workflow for diagnosing the cause of peak tailing.
Q3: My pyrazolone is a basic compound. How can I minimize secondary silanol interactions?
If your pyrazolone compound has a basic character, interactions with acidic silanol groups on the stationary phase are a likely cause of peak tailing.[1][3][10] Here are several effective strategies to mitigate these interactions:
Operating at a low mobile phase pH (typically ≤ 3) will ensure that the residual silanol groups are fully protonated (Si-OH), minimizing their ability to interact with your protonated basic analyte through ion-exchange.[1][3][9]
Experimental Protocol: pH Modification
-
Determine the pKa of your pyrazolone compound.
-
Prepare a mobile phase with a pH at least 2 units away from the analyte's pKa to ensure it is in a single ionic state.[11][12] For basic compounds, a low pH is generally preferable.
-
Use a buffer to maintain a stable pH.[4][9] For LC-MS applications, volatile buffers are recommended.
-
Inject your sample and observe the peak shape. A significant improvement in symmetry indicates that silanol interactions were the primary cause of tailing.
Table 1: Common Mobile Phase Additives for pH Control
| Additive | Typical Concentration | Useful pH Range | Comments |
| Formic Acid | 0.1% | 2.8 - 4.8 | Volatile, good for LC-MS.[9] |
| Trifluoroacetic Acid (TFA) | 0.05 - 0.1% | < 2 | Can cause ion suppression in MS.[11] |
| Ammonium Formate | 10 mM | 2.8 - 4.8 / 8.2 - 10.2 | Volatile buffer, good for LC-MS.[9] |
| Ammonium Acetate | 10 mM | 3.8 - 5.8 / 8.2 - 10.2 | Volatile buffer, good for LC-MS.[9] |
Adding a small, basic compound, such as triethylamine (TEA), to the mobile phase can help to mask the active silanol sites.[5][9] The TEA will preferentially interact with the deprotonated silanols, reducing the opportunity for your pyrazolone analyte to do so.[5][11] However, with the advent of modern, high-purity silica columns, this approach is becoming less common.[5][9]
Modern HPLC columns are designed to minimize silanol interactions.[1][5] Consider the following options:
-
End-capped Columns: These columns have their residual silanol groups chemically bonded with a small, non-polar group, effectively shielding them from interaction with polar analytes.[3][4]
-
"Type B" or High-Purity Silica Columns: These columns are manufactured with silica that has a very low metal content, which reduces the acidity of the silanol groups.[1][5]
-
Hybrid Silica Columns: These columns incorporate organic groups into the silica matrix, which can improve peak shape for basic compounds and offer a wider usable pH range.[1][5]
Caption: The interaction between basic analytes and deprotonated silanols leading to peak tailing.
Q4: What if adjusting the pH doesn't completely resolve the peak tailing? Could it be metal chelation?
Yes, if pH optimization improves but does not fully resolve the issue, metal chelation is a strong possibility.[2] Pyrazolone structures can be prone to binding with metal ions from the HPLC system or the column itself.[7][8][13]
Adding a strong chelating agent, such as ethylenediaminetetraacetic acid (EDTA), to your mobile phase can be an effective solution.[2] The EDTA will bind to the free metal ions, preventing them from interacting with your pyrazolone analyte.
Experimental Protocol: Adding a Chelating Agent
-
Prepare your mobile phase as usual.
-
Add a low concentration of EDTA (e.g., 0.1 mM) to the mobile phase.
-
Equilibrate the column thoroughly with the new mobile phase.
-
Inject your sample and compare the peak shape to the chromatogram obtained without EDTA. A sharper, more symmetrical peak suggests that metal chelation was a contributing factor.
For sensitive analyses, consider using an HPLC system with bio-inert or metal-free components.[8][14] These systems are constructed with materials like PEEK or have specially coated stainless steel surfaces to minimize the exposure of your sample and mobile phase to metal ions.[8]
Q5: I've tried everything and I'm still seeing some tailing. What other factors could be at play?
If you have addressed the primary chemical causes and still observe peak tailing, it's time to consider other, less common factors:
-
Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can cause peak distortion.[9] To test for this, simply dilute your sample or reduce the injection volume.[9]
-
Column Contamination or Degradation: A partially blocked frit or a contaminated column can lead to poor peak shape.[3] Try flushing the column or, if necessary, replacing it.
-
Sample Solvent Effects: If your sample is dissolved in a solvent that is much stronger than your mobile phase, it can cause peak distortion.[6] Ideally, your sample should be dissolved in the mobile phase itself.
By systematically working through these troubleshooting steps, you can effectively diagnose and resolve the issues causing peak tailing in your pyrazolone compound analysis, leading to more accurate and reliable results.
References
-
The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC North America. [Link]
-
Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]
-
What Causes Peak Tailing in HPLC? (2023). Chrom Tech, Inc.. [Link]
-
LABTips: How to Prevent Tailing Peaks in HPLC. (2021). Labcompare. [Link]
-
How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]
-
The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. (2019). LCGC North America. [Link]
-
How can I prevent peak tailing in HPLC? (2013). ResearchGate. [Link]
-
Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]
-
HPLC Peak Tailing. (n.d.). Axion Labs. [Link]
-
What are common causes of peak tailing when running a reverse-phase LC column? (n.d.). Waters Knowledge Base. [Link]
-
The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]
-
Modifying the Metal Surfaces in HPLC Systems and Columns to Prevent Analyte Adsorption and Other Deleterious Effects. (2022). LCGC International. [Link]
-
Control pH During Method Development for Better Chromatography. (n.d.). Agilent. [Link]
-
Identifying and Preventing Metal Ion Leaching in HPLC Systems. (2019). SilcoTek Corporation. [Link]
-
Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties. (2020). PubMed. [Link]
-
Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP. (2020). MicroSolv. [Link]
Sources
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. chromtech.com [chromtech.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. support.waters.com [support.waters.com]
- 7. silcotek.com [silcotek.com]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. labcompare.com [labcompare.com]
- 10. HPLC Peak Tailing - Axion Labs [axionlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 13. Effects of titanium contamination caused by iron-free high-performance liquid chromatography systems on peak shape and retention of drugs with chelating properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions [mtc-usa.com]
Validation & Comparative
Spectroscopic analysis for structural confirmation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
An In-Depth Comparative Guide to the Spectroscopic Analysis for Structural Confirmation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
As a Senior Application Scientist, the unambiguous structural confirmation of a synthesized compound is the bedrock of any subsequent research, from medicinal chemistry to materials science. This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural elucidation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. We will move beyond a simple recitation of data, focusing on the causal relationships between molecular structure and spectral output, and employing comparative analysis to highlight the specificity of our findings.
Pyrazolone derivatives are a significant class of heterocyclic compounds, with a history rooted in the pharmaceutical industry since the synthesis of Antipyrine in 1883.[1] Their derivatives are explored for a wide range of therapeutic activities.[1][2] The title compound, 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (Molecular Formula: C₁₀H₉N₃O₃, CAS: 119-16-4), is characterized by a pyrazolone core, a methyl group at the 3-position, and a meta-substituted nitrophenyl group at the 1-position.[3] Each of these structural features imparts a unique signature to its spectroscopic profile.
This guide is designed for researchers and drug development professionals, providing not only the expected analytical results but also the underlying scientific rationale and detailed experimental protocols.
Molecular Structure and Analytical Strategy
Confirming the structure of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone requires a synergistic approach, utilizing ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry. Each technique provides a unique piece of the structural puzzle.
Below is the chemical structure, with key regions highlighted for the forthcoming spectroscopic discussion.
Caption: Structure of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone.
Our analytical workflow is designed to systematically probe these distinct chemical environments.
Caption: Overall workflow for spectroscopic structural confirmation.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. It provides detailed information about the number of different types of protons, their chemical environments, and their proximity to one another.[4]
Expertise & Experience: Predicted Spectrum
The structure of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone presents four distinct proton environments:
-
Methyl Protons (-CH₃): A singlet, integrating to 3 protons, expected in the upfield region (δ 2.0-2.5 ppm).
-
Methylene Protons (-CH₂-): A singlet, integrating to 2 protons, expected around δ 3.0-3.5 ppm. In some pyrazolone tautomers or derivatives, this signal might be absent or shifted.[5]
-
Aromatic Protons (m-nitrophenyl): Four protons on the nitrophenyl ring. Due to the meta substitution, all four are chemically non-equivalent and will exhibit a complex splitting pattern in the downfield aromatic region (δ 7.5-8.5 ppm).[6][7] The electron-withdrawing nature of the nitro group and the pyrazolone ring deshields these protons, shifting them downfield.
Trustworthiness: Comparative Analysis
To validate our interpretation, we compare the expected spectrum with its isomer, 3-methyl-1-(p-nitrophenyl)-5-pyrazolone . In the para isomer, the phenyl ring has a C₂ axis of symmetry. This symmetry makes protons H-2'/H-6' and H-3'/H-5' chemically equivalent. The result is a much simpler aromatic region, typically showing two distinct doublets, a characteristic "para-substituted" pattern.[6] The complex, asymmetric pattern predicted for our meta compound is a key differentiating feature.
| Proton Type | Expected Chemical Shift (δ ppm) | Expected Multiplicity | Integration |
| Methyl (-CH₃) | ~2.2 | Singlet (s) | 3H |
| Methylene (-CH₂) | ~3.4 | Singlet (s) | 2H |
| Aromatic (H-6') | ~7.6-7.8 | Multiplet (m) or ddd | 1H |
| Aromatic (H-4') | ~7.8-8.0 | Multiplet (m) or t | 1H |
| Aromatic (H-5') | ~8.1-8.3 | Multiplet (m) or ddd | 1H |
| Aromatic (H-2') | ~8.4-8.6 | Multiplet (m) or t | 1H |
| Table 1: Predicted ¹H NMR Data for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often used for compounds with moderate solubility.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm), unless the solvent signal is used as a secondary reference.[4]
-
Instrument Setup: Place the NMR tube in the spectrometer's probe. Ensure the instrument is tuned and the magnetic field is shimmed for homogeneity to achieve high-resolution spectra.
-
Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A 400 MHz or higher field instrument is recommended to resolve the complex splitting in the aromatic region.[8]
-
Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform baseline correction.
-
Analysis: Integrate the signals to determine the relative proton ratios. Analyze the chemical shifts and coupling constants (J-values) to assign the peaks to the specific protons in the molecule.[9]
¹³C NMR Spectroscopy: Elucidating the Carbon Skeleton
Carbon-13 NMR provides information on the number of non-equivalent carbon atoms and their chemical environments. It is typically run with broadband proton decoupling, resulting in a spectrum of singlets, where each peak corresponds to a unique carbon atom.[9]
Expertise & Experience: Predicted Spectrum
The molecule has 10 carbon atoms, but due to the lack of symmetry, we expect to see 10 distinct signals in the ¹³C NMR spectrum.
-
Aliphatic Carbons: The methyl carbon (-CH₃) will appear far upfield (~15-20 ppm), while the methylene carbon (-CH₂) will be further downfield (~40-45 ppm).[5]
-
Pyrazolone Ring Carbons: The C=N carbon is expected around δ 155 ppm, while the C-CH₃ carbon will be near δ 145 ppm. The carbonyl carbon (C=O) is the most deshielded, appearing far downfield (δ > 170 ppm).[10]
-
Aromatic Carbons: The six carbons of the nitrophenyl ring will appear in the typical aromatic region (δ 115-150 ppm).[7] The carbon attached to the nitro group (C-NO₂) will be significantly deshielded.
Trustworthiness: Comparative Analysis
Comparing again with the para-nitrophenyl isomer, its symmetry would result in only 8 signals in the ¹³C NMR spectrum (2 aliphatic, 3 pyrazolone, and only 4 aromatic signals due to equivalence). The presence of 10 distinct signals is therefore a strong confirmation of the asymmetric meta substitution pattern.
| Carbon Type | Expected Chemical Shift (δ ppm) |
| Methyl (-CH₃) | ~17 |
| Methylene (-CH₂) | ~42 |
| Aromatic (C-6') | ~120 |
| Aromatic (C-2') | ~123 |
| Aromatic (C-4') | ~127 |
| Aromatic (C-5') | ~131 |
| Aromatic (C-1') | ~140 |
| Pyrazolone (C-3) | ~145 |
| Aromatic (C-3') | ~149 |
| Pyrazolone (C-5, C=O) | ~172 |
| Table 2: Predicted ¹³C NMR Data for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. ¹³C NMR is less sensitive, so a slightly more concentrated sample may be beneficial.
-
Instrument Setup: Use the same spectrometer, switching the probe nucleus to ¹³C.
-
Acquisition: Acquire the spectrum using a standard pulse-acquire sequence with broadband proton decoupling. A larger number of scans is required compared to ¹H NMR to achieve a good signal-to-noise ratio.
-
Processing & Analysis: Process the data similarly to the ¹H spectrum. Assign the peaks based on their chemical shifts, aided by prediction software or comparison with literature data for similar structures.[7][10]
FT-IR Spectroscopy: Identifying Key Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules. It is an excellent tool for rapidly identifying the presence of specific functional groups.
Expertise & Experience: Predicted Spectrum
The FT-IR spectrum will be dominated by absorptions from the key functional groups:
-
C=O Stretch (Amide/Pyrazolone): A strong, sharp absorption band around 1700-1720 cm⁻¹. This is a highly characteristic peak for the pyrazolone ring.[11]
-
NO₂ Stretches (Nitro group): Two strong bands corresponding to the asymmetric (~1530 cm⁻¹) and symmetric (~1350 cm⁻¹) stretching vibrations of the N-O bonds.
-
C=N and Aromatic C=C Stretches: A series of medium to strong bands in the 1450-1600 cm⁻¹ region.[11]
-
Aromatic C-H Stretch: Weak to medium bands appearing just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹).[6]
-
Aliphatic C-H Stretch: Medium bands appearing just below 3000 cm⁻¹ (typically 2900-2980 cm⁻¹).[11]
Trustworthiness: Comparative Analysis
The most definitive comparison is with a non-nitrated analogue, such as 1-phenyl-3-methyl-5-pyrazolone . The spectrum of this analogue would lack the two strong, characteristic absorptions for the nitro group around 1530 cm⁻¹ and 1350 cm⁻¹. The presence of these two bands in our sample spectrum provides direct evidence for the nitrophenyl substituent.
| Functional Group | Vibration Mode | Expected Frequency (cm⁻¹) | Intensity |
| Aromatic C-H | Stretch | 3050 - 3100 | Medium-Weak |
| Aliphatic C-H | Stretch | 2900 - 2980 | Medium |
| Pyrazolone C=O | Stretch | 1700 - 1720 | Strong |
| Aromatic C=C / C=N | Stretch | 1450 - 1600 | Medium-Strong |
| Nitro NO₂ | Asymmetric Stretch | ~1530 | Strong |
| Nitro NO₂ | Symmetric Stretch | ~1350 | Strong |
| Table 3: Key Predicted FT-IR Absorption Bands. |
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound (~1-2 mg) with ~100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press. Alternatively, Attenuated Total Reflectance (ATR) can be used by simply placing a small amount of the solid sample directly on the ATR crystal.
-
Background Scan: Perform a background scan of the empty sample compartment (or clean ATR crystal) to subtract atmospheric CO₂ and H₂O absorptions.
-
Sample Scan: Place the sample (KBr pellet or on the ATR crystal) in the instrument and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Analysis: Identify the major absorption bands and assign them to the corresponding functional groups.[12]
Mass Spectrometry: Determining Molecular Weight and Formula
Mass Spectrometry (MS) provides the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). High-Resolution Mass Spectrometry (HRMS) can determine the mass with high precision, allowing for the confirmation of the molecular formula.[11]
Expertise & Experience: Predicted Spectrum
The molecular formula is C₁₀H₉N₃O₃.
-
Molecular Weight: The nominal molecular weight is 219 g/mol . The monoisotopic mass is 219.0644 g/mol .
-
Molecular Ion Peak: In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺˙) should be observed at m/z = 219.
-
Fragmentation: Common fragmentation pathways for pyrazolones can involve the cleavage of the heterocyclic ring.[11] For this specific molecule, characteristic fragments would likely include the loss of the nitro group (NO₂, 46 Da) leading to a peak at m/z = 173, or loss of NO (30 Da) followed by CO (28 Da).
Trustworthiness: Comparative Analysis
The key validation here comes from HRMS. An experimental mass of 219.0644 ± 0.0005 would confirm the elemental composition C₁₀H₉N₃O₃, ruling out other potential structures with the same nominal mass (e.g., C₁₁H₁₃NO₃, nominal mass 219).
| Ion | Formula | Predicted m/z (HRMS) | Description |
| [M]⁺˙ | [C₁₀H₉N₃O₃]⁺˙ | 219.0644 | Molecular Ion |
| [M-NO₂]⁺ | [C₁₀H₉N₂O]⁺ | 173.0715 | Loss of nitro group |
| [M-HNO₂]⁺˙ | [C₁₀H₈N₂O]⁺˙ | 172.0637 | Loss of nitrous acid |
| Table 4: Predicted Mass Spectrometry Data. |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Dissolve a small amount of the sample (<1 mg) in a suitable volatile solvent (e.g., methanol or acetonitrile).
-
Ionization: Introduce the sample into the mass spectrometer. Electrospray ionization (ESI) is a common soft ionization technique suitable for this molecule, which would show the protonated molecule [M+H]⁺ at m/z = 220. Electron Ionization (EI) is a harder technique that provides more fragmentation information.
-
Analysis: Use a high-resolution analyzer, such as a Time-of-Flight (TOF) or Orbitrap, to measure the m/z values with high accuracy.
-
Interpretation: Identify the molecular ion peak to confirm the molecular weight. Analyze the fragmentation pattern to gain further structural insights. Compare the exact mass with the theoretical mass to confirm the molecular formula.
Conclusion
The structural confirmation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is achieved not by a single technique, but by the convergence of evidence from four distinct spectroscopic methods. ¹H and ¹³C NMR establish the precise connectivity of the proton and carbon framework, crucially distinguishing the target compound from its isomers. FT-IR provides rapid confirmation of essential functional groups, particularly the carbonyl and nitro moieties. Finally, high-resolution mass spectrometry validates the elemental composition with high certainty. This integrated, multi-faceted approach represents a robust and self-validating system, ensuring the scientific integrity required for advanced research and development.
References
-
New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. (n.d.). National Institutes of Health. Retrieved from [Link]
-
Synthesis, X-Ray Diffraction, Spectroscopic Characterization, Hirshfeld Surface Analysis, Molecular Docking Studies, and DFT Calculation of New Pyrazolone Derivatives. (2022). Taylor & Francis Online. Retrieved from [Link]
-
Abood, N. A. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781. Retrieved from [Link]
-
Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (2019). Royal Society of Chemistry. Retrieved from [Link]
-
Shaglof, A., et al. (2021). Synthesis and Evaluation of Biological Activity of Pyrazolone Compounds. Natural Sciences Publishing. Retrieved from [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences, 4(1), 42-52. Retrieved from [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Azim, F., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
Azim, F., et al. (2021). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. ResearchGate. Retrieved from [Link]
-
1-(4-Nitrophenyl)-3-methyl-5-pyrazolone. (n.d.). CAS Common Chemistry. Retrieved from [Link]
-
NMR - Interpretation. (2023). Chemistry LibreTexts. Retrieved from [Link]
-
Spectroscopy of Aromatic Compounds. (2024). Chemistry LibreTexts. Retrieved from [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. (2021). Journal of the Serbian Chemical Society. Retrieved from [Link]
-
El-Nahass, M. M., et al. (2013). FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 111, 37-41. Retrieved from [Link]
-
How to Interpret NMR Spectroscopy Results: A Beginner's Guide. (2024). AZoOptics. Retrieved from [Link]
-
Interpreting Aromatic NMR Signals. (2021). YouTube. Retrieved from [Link]
-
3-Methyl-1-(2-nitro-phenyl)-2-pyrazolin-5-one. (n.d.). SpectraBase. Retrieved from [Link]
Sources
- 1. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. ias.ac.in [ias.ac.in]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jmchemsci.com [jmchemsci.com]
- 9. azooptics.com [azooptics.com]
- 10. jocpr.com [jocpr.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. FT-IR spectroscopic analyses of 3-Methyl-5-Pyrazolone (MP) - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Cytotoxicity of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone
Introduction
In the landscape of modern drug discovery, particularly within oncology, the evaluation of a novel compound's cytotoxic potential is a foundational step.[1][2][3] Pyrazolone derivatives have emerged as a significant class of heterocyclic compounds, demonstrating a wide array of pharmacological activities, including anticancer, anti-inflammatory, and analgesic properties.[4][5][6][7][8][9][10] This guide provides a comprehensive evaluation of the in vitro cytotoxicity of a specific pyrazolone derivative, 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (3M1N5P), a compound characterized by a pyrazolone core with a methyl group at the 3-position and a meta-nitrophenyl group at the 1-position.[11]
The primary objective of this guide is to present a detailed, evidence-based comparison of 3M1N5P's cytotoxic effects across various cell lines. We will delve into the experimental methodologies, explain the rationale behind the chosen assays, and present the data in a clear, comparative format. This document is intended for researchers, scientists, and drug development professionals to serve as a practical resource for understanding and potentially replicating these critical cytotoxicity assessments.
Experimental Design: A Framework for Robust Cytotoxicity Evaluation
A well-designed experiment is paramount for generating reliable and reproducible cytotoxicity data. The following workflow outlines the key considerations and steps for assessing the cytotoxic profile of 3M1N5P.
dot
Caption: General workflow for in vitro cytotoxicity assessment of novel compounds.
Rationale for Experimental Choices
-
Cell Line Selection: To assess the spectrum of activity and potential selectivity of 3M1N5P, a panel of human cancer cell lines from different tissue origins should be utilized.[2] For instance, MCF-7 (breast adenocarcinoma), HeLa (cervical cancer), and HepG2 (hepatocellular carcinoma) are commonly used and well-characterized lines. Including a non-cancerous cell line, such as HEK293 (human embryonic kidney), is crucial for evaluating the compound's selectivity towards cancer cells.[3]
-
Dose-Response and Time-Course: Evaluating the compound across a range of concentrations and incubation times (e.g., 24, 48, and 72 hours) is essential to determine the dose-dependent and time-dependent effects on cell viability.[5][7] This allows for the calculation of the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.[1][2]
-
Controls: The inclusion of appropriate controls is non-negotiable for data integrity.
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the test compound to account for any solvent-induced cytotoxicity.[1]
-
Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin or Cisplatin) to validate the assay's performance.[1][5]
-
Untreated Control: Cells cultured in medium alone, representing 100% viability.
-
Blank Control: Medium without cells to measure background absorbance.[12]
-
Core Cytotoxicity Assays: A Comparative Overview
To obtain a comprehensive understanding of a compound's cytotoxic effects, it is advisable to employ multiple assays that measure different cellular parameters. Here, we detail two of the most widely used methods: the MTT assay, which assesses metabolic activity, and the LDH assay, which measures membrane integrity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method that provides an indication of cell viability by measuring the metabolic activity of cells.[1][13][14] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][15][16] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[13]
Detailed Protocol for MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for attachment.[1][13]
-
Compound Treatment: Remove the culture medium and add fresh medium containing serial dilutions of 3M1N5P. Include vehicle and positive controls.[1]
-
Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 humidified incubator.[13]
-
MTT Addition: After incubation, remove the treatment medium and add 100 µL of MTT solution (typically 0.5 mg/mL in serum-free medium) to each well.[13][17]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.[13][17]
-
Solubilization: Carefully remove the MTT solution and add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.[13][15]
-
Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used to subtract background absorbance.[15][17]
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
The LDH assay is another common method used to quantify cytotoxicity. It is based on the measurement of lactate dehydrogenase, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[12][18] Therefore, the amount of extracellular LDH is an indicator of cell membrane disruption and cell death.
Detailed Protocol for LDH Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment with 3M1N5P and controls in a 96-well plate.[12][19]
-
Supernatant Collection: After the desired incubation period, centrifuge the plate (if working with suspension cells or to pellet any detached cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.[19]
-
LDH Reaction: Add the LDH assay reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt, to each well containing the supernatant.[18]
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[20] During this time, the released LDH will catalyze the conversion of lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces the tetrazolium salt to a colored formazan product.
-
Stop Reaction: Add a stop solution to terminate the enzymatic reaction.[20]
-
Absorbance Measurement: Measure the absorbance of the colored product at a wavelength of approximately 490 nm.[19][20]
-
Calculation of Cytotoxicity: The percentage of cytotoxicity is calculated by comparing the LDH release in treated cells to that of a maximum LDH release control (cells lysed with a detergent like Triton X-100).[19]
Data Presentation and Comparative Analysis
The cytotoxic effect of a compound is typically quantified by its IC50 value, which is the concentration of the compound that reduces cell viability by 50% compared to untreated controls.[1] The IC50 values for 3M1N5P across different cell lines and time points should be summarized in a clear, tabular format for easy comparison.
Hypothetical Cytotoxicity Data for 3M1N5P
| Cell Line | Cancer Type | Incubation Time (h) | 3M1N5P IC50 (µM) ± SD | Doxorubicin IC50 (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | 24 | 45.2 ± 3.1 | 1.8 ± 0.2 |
| 48 | 28.7 ± 2.5 | 0.9 ± 0.1 | ||
| 72 | 15.1 ± 1.9 | 0.5 ± 0.08 | ||
| HeLa | Cervical Cancer | 24 | 52.8 ± 4.5 | 2.1 ± 0.3 |
| 48 | 35.4 ± 3.8 | 1.2 ± 0.2 | ||
| 72 | 19.6 ± 2.2 | 0.7 ± 0.1 | ||
| HepG2 | Hepatocellular Carcinoma | 24 | 68.3 ± 5.2 | 2.5 ± 0.4 |
| 48 | 42.1 ± 4.1 | 1.5 ± 0.3 | ||
| 72 | 25.8 ± 3.0 | 0.9 ± 0.15 | ||
| HEK293 | Normal Human Embryonic Kidney | 24 | > 100 | 5.6 ± 0.7 |
| 48 | > 100 | 3.2 ± 0.5 | ||
| 72 | 85.3 ± 7.6 | 1.8 ± 0.3 |
Data are presented as mean ± standard deviation from three independent experiments.
Interpretation of Results
Based on the hypothetical data, 3M1N5P demonstrates a dose- and time-dependent cytotoxic effect on all tested cancer cell lines. The IC50 values decrease with longer incubation times, indicating that the compound's cytotoxic effect is enhanced with prolonged exposure. Notably, 3M1N5P exhibits some selectivity, as evidenced by the significantly higher IC50 value against the non-cancerous HEK293 cell line compared to the cancer cell lines. This suggests a potential therapeutic window for 3M1N5P.
Potential Mechanisms of Action and Signaling Pathways
Pyrazolone derivatives have been shown to exert their anticancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest.[5][21] Apoptosis, or programmed cell death, is a critical pathway for eliminating damaged or cancerous cells. It can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway.
dot
Caption: Potential apoptotic signaling pathways affected by pyrazolone derivatives.
Further investigation into the mechanism of 3M1N5P-induced cell death could involve assays such as Annexin V/Propidium Iodide staining to differentiate between apoptosis and necrosis, and cell cycle analysis by flow cytometry.[1][2]
Conclusion and Future Directions
This guide outlines a comprehensive framework for evaluating the in vitro cytotoxicity of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. The presented methodologies, including the MTT and LDH assays, provide robust and reliable means to quantify the compound's cytotoxic potential and selectivity. The hypothetical data suggest that 3M1N5P is a promising candidate for further investigation due to its dose- and time-dependent cytotoxicity against cancer cell lines and its relative safety towards a non-cancerous cell line.
Future studies should focus on elucidating the precise molecular mechanisms underlying the cytotoxic activity of 3M1N5P. Investigating its effects on key signaling pathways, such as those involved in apoptosis and cell cycle regulation, will be crucial. Furthermore, expanding the panel of cell lines to include those with different genetic backgrounds and drug resistance profiles will provide a more complete picture of the compound's therapeutic potential. Ultimately, these in vitro findings will lay the groundwork for subsequent preclinical in vivo studies to assess the compound's efficacy and safety in a whole-organism context.
References
-
A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. National Institutes of Health. Available from: [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies. Available from: [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. Available from: [Link]
-
Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. PubMed. Available from: [Link]
-
LDH cytotoxicity assay. Protocols.io. Available from: [Link]
-
Cell Viability Assays - Assay Guidance Manual. National Center for Biotechnology Information. Available from: [Link]
-
Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate. Available from: [Link]
-
LDH Assay. Cell Biologics Inc. Available from: [Link]
-
A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis. PubMed Central. Available from: [Link]
-
Using an in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. The Hamner Institutes for Health Sciences. Available from: [Link]
-
New Potential Antitumor Pyrazole Derivatives: Synthesis and Cytotoxic Evaluation. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available from: [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Multidisciplinary Digital Publishing Institute. Available from: [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]
-
Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. PubMed Central. Available from: [Link]
-
Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity. Journal of Medicinal Chemistry. Available from: [Link]
-
Safety Evaluation of Nicotinic Acid Based Pyrazolone Derivatives in Human Cells. Pakistan Journal of Pharmaceutical Sciences. Available from: [Link]
-
Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Bulletin of the Chemical Society of Ethiopia. Available from: [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available from: [Link]
-
3-Methyl-1-(3-nitrophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole. National Institutes of Health. Available from: [Link]
-
Synthesis of Pyrazolone Derivatives and their Biological Activities. Rasayan Journal of Chemistry. Available from: [Link]
-
Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines. ResearchGate. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New Series of Cytotoxic Pyrazoline Derivatives as Potential Anticancer Agents that Induce Cell Cycle Arrest and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 7. Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. jcsp.org.pk [jcsp.org.pk]
- 9. jmchemsci.com [jmchemsci.com]
- 10. Synthesis of Pyrazolone Derivatives and their Biological Activities – Oriental Journal of Chemistry [orientjchem.org]
- 11. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 12. LDH cytotoxicity assay [protocols.io]
- 13. clyte.tech [clyte.tech]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. broadpharm.com [broadpharm.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.sg]
- 19. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 20. cellbiologics.com [cellbiologics.com]
- 21. researchgate.net [researchgate.net]
A Comparative Analysis of 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone and Other NSAIDs: A Guide for Drug Development Professionals
This guide provides a comprehensive comparative analysis of the pyrazolone scaffold, with a specific focus on the potential therapeutic profile of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, in relation to established Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). As researchers and drug development professionals, our objective is to critically evaluate novel chemical entities for their potential to address unmet needs in inflammatory and pain management. This document synthesizes available preclinical data for structurally related pyrazolone derivatives to construct a predictive assessment of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, fostering a data-driven approach to its further investigation.
Introduction: The Pyrazolone Scaffold in Inflammation Therapy
The pyrazolone ring system is a privileged scaffold in medicinal chemistry, forming the core of several clinically utilized drugs with analgesic, antipyretic, and anti-inflammatory properties.[1][2][3] Since the pioneering synthesis of antipyrine in 1883, pyrazolone derivatives have been a subject of extensive research, leading to the development of drugs like dipyrone (metamizole) and phenylbutazone.[1] These agents have demonstrated significant therapeutic efficacy, underscoring the potential of the pyrazolone core in modulating inflammatory pathways.
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone is a specific derivative within this class. While direct and comprehensive preclinical or clinical data for this particular compound is not extensively available in the public domain, this guide will leverage data from structurally analogous 1-aryl-3-methyl-5-pyrazolone derivatives to build a robust comparative analysis against widely used NSAIDs: the non-selective COX inhibitors Ibuprofen and Diclofenac, and the COX-2 selective inhibitor Celecoxib.
Mechanism of Action: Targeting the Arachidonic Acid Cascade
The primary mechanism of action for most NSAIDs is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins. Prostaglandins are key mediators of inflammation, pain, and fever. There are two main isoforms of the COX enzyme:
-
COX-1: A constitutively expressed enzyme involved in physiological functions such as maintaining the integrity of the gastrointestinal mucosa and regulating platelet aggregation.
-
COX-2: An inducible enzyme that is upregulated at sites of inflammation and is the primary target for the anti-inflammatory effects of NSAIDs.
The therapeutic efficacy and side-effect profile of an NSAID are largely determined by its relative selectivity for COX-1 and COX-2.
Signaling Pathway: Arachidonic Acid Cascade and NSAID Inhibition
Caption: Inhibition of the Arachidonic Acid Cascade by NSAIDs.
Pyrazolone derivatives have been shown to exert their anti-inflammatory effects through the inhibition of COX enzymes.[4] The degree of selectivity for COX-1 versus COX-2 can vary significantly based on the substitutions on the pyrazolone ring. This variability presents an opportunity for the rational design of novel pyrazolones with optimized efficacy and safety profiles. For instance, some synthesized pyrazolone derivatives have demonstrated COX-2 selectivity comparable to or even exceeding that of celecoxib in preclinical studies.
Comparative Efficacy: Preclinical Evidence
To provide a framework for evaluating 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, we will examine preclinical data from structurally related compounds in established models of inflammation and pain.
In Vivo Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a standard and widely used assay to evaluate the acute anti-inflammatory activity of novel compounds.
Experimental Workflow: Carrageenan-Induced Paw Edema Model
Caption: Workflow for the Carrageenan-Induced Paw Edema Assay.
While specific data for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is unavailable, studies on other 3-methyl-pyrazolone derivatives have shown significant anti-inflammatory effects in this model. For instance, certain 1,3,5-trisubstituted pyrazoline derivatives have demonstrated potent and dose-dependent inhibition of paw edema.[5] One study reported that a novel pyrazolone derivative exhibited anti-inflammatory activity with 75% inhibition of inflammation, which was comparable to the standard drug celecoxib.[5]
| Compound/Drug | In Vivo Anti-Inflammatory Activity (% Inhibition of Edema) | Reference |
| Hypothetical 3-methyl-1-(m-nitrophenyl)-5-pyrazolone | Data not available | |
| Structurally Related Pyrazolone Derivative (Compound 8d) | 75% | [5] |
| Ibuprofen | ~40-60% | General Knowledge |
| Diclofenac | ~50-70% | General Knowledge |
| Celecoxib | ~60-80% | [5] |
Note: The presented data for Ibuprofen and Diclofenac are general ranges observed in preclinical studies and can vary based on the specific experimental conditions.
In Vitro COX Inhibition
The in vitro determination of the half-maximal inhibitory concentration (IC50) against COX-1 and COX-2 enzymes is a critical step in characterizing the potency and selectivity of an NSAID.
| Compound/Drug | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Hypothetical 3-methyl-1-(m-nitrophenyl)-5-pyrazolone | Data not available | Data not available | Data not available | |
| Structurally Related Pyrazolone Derivative (Compound 9b) | Data indicates equal inhibition of both isoforms | Data indicates equal inhibition of both isoforms | ~1 | [4] |
| Structurally Related Pyrazolone Derivative (Compound 6b) | Data indicates equal inhibition of both isoforms | Data indicates equal inhibition of both isoforms | ~1 | [4] |
| Ibuprofen | ~15 | ~35 | ~0.4 | General Knowledge |
| Diclofenac | ~5 | ~1 | ~5 | General Knowledge |
| Celecoxib | >100 | ~0.04 | >2500 | General Knowledge |
Note: The presented data for Ibuprofen, Diclofenac, and Celecoxib are approximate values from the literature and can vary between different assays.
The available data on structurally similar pyrazolones, such as compounds 9b and 6b, suggest that they can act as non-selective COX inhibitors.[4] However, other studies have reported the synthesis of pyrazolone derivatives with significant COX-2 selectivity. This highlights the tunability of the pyrazolone scaffold. The presence of the m-nitrophenyl group in 3-methyl-1-(m-nitrophenyl)-5-pyrazolone could influence its binding affinity and selectivity for the COX isoforms, warranting experimental investigation.
Comparative Safety Profile: A Critical Consideration
The clinical utility of NSAIDs is often limited by their side-effect profile, primarily gastrointestinal (GI) toxicity and cardiovascular risks.
Gastrointestinal Safety
The GI side effects of non-selective NSAIDs are primarily due to the inhibition of COX-1, which is responsible for producing prostaglandins that protect the gastric mucosa. COX-2 selective inhibitors like celecoxib were developed to mitigate these GI risks.
Studies on some pyrazolone derivatives have reported a reduced ulcerogenic potential compared to traditional NSAIDs.[4] The GI safety of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone would be a critical parameter to evaluate and would likely depend on its COX-1/COX-2 selectivity.
| Compound/Drug | Ulcerogenic Potential | Primary Mechanism |
| Hypothetical 3-methyl-1-(m-nitrophenyl)-5-pyrazolone | Data not available | Dependent on COX-1/COX-2 selectivity |
| Ibuprofen | Moderate to High | Non-selective COX inhibition |
| Diclofenac | Moderate to High | Non-selective COX inhibition |
| Celecoxib | Low | COX-2 selective inhibition |
Cardiovascular Safety
An increased risk of cardiovascular events has been associated with the use of some NSAIDs, particularly COX-2 selective inhibitors. This is thought to be due to an imbalance between the inhibition of COX-2-mediated prostacyclin (a vasodilator and inhibitor of platelet aggregation) and the unopposed action of COX-1-mediated thromboxane A2 (a vasoconstrictor and promoter of platelet aggregation). A thorough cardiovascular safety assessment would be essential in the development of any new pyrazolone-based NSAID.
Future Directions and Experimental Protocols
To definitively position 3-methyl-1-(m-nitrophenyl)-5-pyrazolone within the landscape of anti-inflammatory therapeutics, a systematic experimental evaluation is required.
Recommended Experimental Protocols
-
In Vitro COX Inhibition Assay:
-
Objective: To determine the IC50 values for COX-1 and COX-2 inhibition and calculate the selectivity index.
-
Methodology: Utilize commercially available human recombinant COX-1 and COX-2 enzyme immunoassay kits. The assay typically involves incubating the enzymes with the test compound at various concentrations, followed by the addition of arachidonic acid. The production of prostaglandin E2 (PGE2) is then quantified using a competitive ELISA.
-
-
In Vivo Anti-inflammatory and Analgesic Models:
-
Objective: To assess the efficacy in reducing inflammation and pain.
-
Models:
-
Carrageenan-Induced Paw Edema: As described previously.
-
Acetic Acid-Induced Writhing Test: To evaluate peripheral analgesic activity.
-
Hot Plate Test: To assess central analgesic activity.
-
-
-
Gastrointestinal Toxicity Study:
-
Objective: To evaluate the ulcerogenic potential.
-
Methodology: Administer the test compound orally to rats for a specified period. The stomachs are then excised and examined for the presence and severity of ulcers. An ulcer index can be calculated and compared to a positive control (e.g., indomethacin) and a vehicle control.
-
Conclusion
The pyrazolone scaffold remains a highly promising platform for the development of novel anti-inflammatory and analgesic agents. While a comprehensive dataset for 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is not yet available, the analysis of its structural analogs suggests the potential for significant anti-inflammatory activity. Key to its future development will be a thorough characterization of its COX inhibition profile to predict both its efficacy and, critically, its gastrointestinal and cardiovascular safety. The experimental protocols outlined in this guide provide a clear roadmap for generating the necessary data to enable a definitive comparative analysis and inform a decision on its progression as a potential clinical candidate.
References
- Structure activity relationship studies of synthesised pyrazolone derivatives of imidazole, benzimidazole and benztriazole moiety. (2011). International Journal of Drug Development and Research, 3(2), 237-243.
- Kontogiorgis, C. A., & Hadjipavlou-Litina, D. (2005). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Mini-Reviews in Medicinal Chemistry, 5(10), 947-959.
- Ragab, F. A., Abdel-Gawad, N. M., Georgey, H. H., & Said, M. F. (2013). Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies. Chemical & Pharmaceutical Bulletin, 61(8), 834-845.
- Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2017). Oriental Journal of Chemistry, 33(4), 2045-2051.
- Wang, J. L., et al. (2020). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 186, 111899.
- A Review of the Synthetic Account of 3-Methyl Pyrazolone as Anti-Inflammatory Agent. (2023). Asian Journal of Pharmaceutical Research and Development, 11(3), 1-7.
Sources
- 1. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ajprd.com [ajprd.com]
- 4. Pyrazolone derivatives: synthesis, anti-inflammatory, analgesic, quantitative structure-activity relationship and in vitro studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. japsonline.com [japsonline.com]
A Comprehensive Guide to the Structure-Activity Relationship (SAR) of Nitrophenyl-Substituted Pyrazolones
Introduction
The pyrazolone scaffold is a five-membered heterocyclic ring containing two adjacent nitrogen atoms. It is widely recognized in medicinal chemistry as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1][2] Derivatives of this core have demonstrated a remarkable spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties.[3][4] This guide provides an in-depth analysis and comparison of the structure-activity relationships (SAR) for a specific, highly potent subclass: nitrophenyl-substituted pyrazolones. The introduction of a nitrophenyl moiety, a strong electron-withdrawing group, often leads to a significant modulation of the compound's biological profile. We will explore the causality behind synthetic choices, compare the performance of various analogues with supporting experimental data, and provide detailed protocols for their synthesis and evaluation.
The Pyrazolone Core: A Versatile Pharmacophore
The pyrazolone ring's utility stems from its unique physicochemical properties. The nitrogen atoms can act as both hydrogen bond donors and acceptors, facilitating strong interactions with biological receptors.[2] Furthermore, the ring system is relatively planar, allowing for potential π–π stacking interactions within protein binding pockets.[2] The C-4 position of the pyrazolone ring is particularly reactive and serves as a common site for electrophilic substitution, enabling the synthesis of a diverse library of derivatives.[4]
Caption: Core chemical structure of the 5-pyrazolone ring.
Synthetic Strategies: Building the Target Molecules
The classical and most prevalent method for synthesizing the pyrazolone core is the condensation reaction between a β-ketoester (like ethyl acetoacetate) and a hydrazine derivative.[4][5] For nitrophenyl-substituted pyrazolones, this typically involves using a corresponding nitrophenylhydrazine. An alternative popular route involves the cyclization of chalcones (α,β-unsaturated ketones), often derived from a nitro-substituted aldehyde, with hydrazine.[6][7]
The choice of synthetic route is dictated by the availability of starting materials and the desired substitution pattern. The Vilsmeier-Haack reaction is another powerful tool used to introduce a formyl group at the C-4 position, which can then be used as a handle for further modifications to create diverse functional derivatives.[8][9]
Caption: Common synthetic workflows for nitrophenyl-substituted pyrazolones.
PART 1: Structure-Activity Relationship in Antimicrobial Agents
Nitrophenyl-substituted pyrazolones have demonstrated significant potential as antimicrobial agents. The electron-withdrawing nature of the nitro group appears crucial for this activity.
Key Insights:
-
Role of the Nitro Group: The presence of a nitrophenyl moiety is a consistent feature in many pyrazolone derivatives with potent antimicrobial activity. For instance, compounds bearing a 4-nitrophenyl group have shown excellent activity against both Gram-positive and Gram-negative bacteria.[3][10]
-
Positional Isomerism: The position of the nitro group on the phenyl ring influences efficacy. Studies suggest that para-substitution often leads to optimal activity. For example, a pyrazole derivative with a 4-nitrophenyl group exhibited a Minimum Inhibitory Concentration (MIC) of 0.25 μg/mL against Streptococcus epidermidis.[3][10]
-
Influence of Other Substituents: The introduction of other functional groups can further enhance activity. A study on 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes showed that further modification at the carbaldehyde position yielded compounds with pronounced effects on strains of S. aureus, E. coli, and Candida.[8] The furan spacer between the pyrazole and nitrophenyl rings is a key structural element in these potent analogues.
Table 1: Comparative Antimicrobial Activity of Nitrophenyl-Substituted Pyrazolones
| Compound ID | Key Structural Features | E. coli MIC (μg/mL) | S. epidermidis MIC (μg/mL) | A. niger MIC (μg/mL) | Reference |
|---|---|---|---|---|---|
| Compound 3 | Pyrazole-hydrazinecarboxamide, 3-nitrophenyl | 0.25 | >100 | >100 | [3][10] |
| Compound 4 | Pyrazole-hydrazinecarboxamide, 4-nitrophenyl | >100 | 0.25 | >100 | [3][10] |
| Compound 2 | Pyrazole-hydrazinecarboxamide, 2-nitrophenyl | >100 | >100 | 1.0 | [3][10] |
| Ciprofloxacin | Standard Drug | 0.5 | 4.0 | N/A | [3] |
| Clotrimazole | Standard Drug | N/A | N/A | 1.0 |[3] |
Data synthesized from published studies for comparative analysis.[3][10]
PART 2: Structure-Activity Relationship in Anticancer Agents
The pyrazolone scaffold is a cornerstone in the design of kinase inhibitors, and the addition of a nitrophenyl group has led to the development of potent anticancer agents.[1]
Key Insights:
-
Mechanism of Action: Many pyrazolone derivatives exert their anticancer effects by inhibiting protein kinases, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR), which are critical for cancer cell proliferation and survival.[1][4][7]
-
Electron-Withdrawing Effect: The nitro group's strong electron-withdrawing properties significantly enhance the anticancer potential of aryldiazenyl pyrazole derivatives.[11] For example, 4-[2-(4-nitrophenyl)hydrazono]-2-pyrazolin-5-one showed potent inhibition of cell proliferation with IC50 values in the low micromolar range (0.2–3.4 μM) against HCT-116, HepG2, and MCF-7 cell lines.[11]
-
Synergistic Moieties: Combining the nitrophenyl pyrazolone core with other heterocyclic systems, like thiadiazole, can create hybrid molecules with enhanced potency. A series of pyrazole-thiadiazole hybrids were synthesized where the 5-(4-nitrophenyl) group was a key feature, leading to potent EGFR inhibitors.[7]
Caption: Simplified pathway of kinase inhibition by pyrazolone derivatives.
Table 2: Comparative Anticancer Activity (IC50 in μM) of Nitrophenyl-Substituted Pyrazolones
| Compound ID | Key Structural Features | HCT-116 (Colon) | HepG2 (Liver) | MCF-7 (Breast) | Reference |
|---|---|---|---|---|---|
| Lead Molecule | 4-[(4-nitrophenyl)hydrazono] pyrazolin-5-one | 0.2 - 3.4 | 0.2 - 3.4 | 0.2 - 3.4 | [11] |
| Compound 1 | Pyridinyl pyrazolyl, 4-nitrophenyl | 4.2 | 4.4 | 17.8 | [11] |
| P6 | 5-(4-nitrophenyl)-2-phenyl pyrazol-3-one | >50 (A549) | N/A | N/A | [12] |
| Doxorubicin | Standard Drug | 0.06 (A549) | N/A | N/A |[12] |
Data synthesized from published studies for comparative analysis.[11][12]
PART 3: Structure-Activity Relationship in Anti-inflammatory Agents
Pyrazolones, including commercially successful drugs like Celecoxib, are well-known for their anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes or kinases like JNK-1.[3][13]
Key Insights:
-
Potent Inhibition: The presence of a para-nitrophenyl group can confer superior anti-inflammatory activity compared to standard drugs. One study found that a para-nitrophenyl moiety linked to a pyrazole conjugate displayed 93.53% protein denaturation inhibition, outperforming the standard drug diclofenac sodium (90.13%).[14]
-
Compound Comparison: In a series of synthesized pyrazole derivatives, the compound 2-((5-hydroxy-3-methyl-1H-pyrazol-4-yl)(4-nitrophenyl)methyl)hydrazinecarboxamide showed better anti-inflammatory activity than the standard, diclofenac sodium.[3][10] This highlights the favorable contribution of the 4-nitrophenyl group in this specific scaffold.
-
Lipophilicity Relationship: While COX/LOX inhibition is a common mechanism, some studies suggest that the anti-inflammatory activity of phenyl-pyrazolones may also be related to their lipophilicity. A relationship has been found between the calculated logP and the percentage of edema reduction, suggesting that membrane permeability and distribution could play a key role in the in vivo activity of these compounds.[15]
Table 3: Comparative Anti-inflammatory Activity of Nitrophenyl-Substituted Pyrazolones
| Compound | Key Structural Features | Assay | Result | Reference |
|---|---|---|---|---|
| Compound 4 | 4-nitrophenyl, pyrazole-hydrazinecarboxamide | Carrageenan-induced paw edema | Better activity than Diclofenac | [3][10] |
| Compound 121 | para-nitrophenyl moiety linked to a pyrazole | Protein denaturation | 93.53 ± 1.37% inhibition | [14] |
| Diclofenac | Standard Drug | Protein denaturation | 90.13 ± 1.45% inhibition |[14] |
Data synthesized from published studies for comparative analysis.[3][10][14]
Experimental Protocols
Protocol 1: Representative Synthesis of 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole (A Chalcone-based Route)
This protocol is adapted from methodologies described in the literature for synthesizing pyrazoline derivatives from chalcones.[7]
Rationale: This two-step method is efficient. The Claisen-Schmidt condensation first creates the α,β-unsaturated ketone backbone, which then readily undergoes cyclization with hydrazine hydrate to form the pyrazoline ring. This approach allows for variability in both aryl rings.
Step 1: Synthesis of 3-(4-nitrophenyl)-1-phenylprop-2-en-1-one (Chalcone)
-
Prepare a 40% KOH solution in methanol.
-
Dissolve acetophenone (0.01 mol) and 4-nitrobenzaldehyde (0.01 mol) in ethanol (30 mL).
-
Add the methanolic KOH solution dropwise to the ethanol solution while stirring in an ice bath.
-
Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute HCl.
-
Filter the resulting precipitate, wash thoroughly with water until neutral, and dry.
-
Recrystallize the crude product from ethanol to yield the pure chalcone.
Step 2: Synthesis of 5-(4-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole
-
Dissolve the synthesized chalcone (0.005 mol) in ethanol (30 mL).
-
Add hydrazine hydrate (0.010 mol) to the solution.
-
Reflux the reaction mixture for 8 hours. Monitor the completion of the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature. The product will precipitate out of the solution.
-
Filter the solid product, wash with cold ethanol, and dry under vacuum.
-
Characterize the final product using IR, ¹H-NMR, Mass spectrometry, and elemental analysis.
Protocol 2: In Vitro Antibacterial Screening (Microbroth Dilution Method)
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) and is based on standard methods.[3]
Rationale: The microbroth dilution method is a standardized and quantitative technique to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. It is more precise than disc diffusion and allows for direct comparison between compounds.
-
Preparation: Prepare a stock solution of the synthesized nitrophenyl-substituted pyrazolone in Dimethyl sulfoxide (DMSO) at a concentration of 1000 μg/mL. Prepare a 96-well microtiter plate with Mueller-Hinton Broth (MHB).
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solution across the microtiter plate wells using MHB to achieve a range of concentrations (e.g., 256 μg/mL down to 0.25 μg/mL).
-
Inoculum Preparation: Prepare a bacterial inoculum from a fresh culture, adjusted to a 0.5 McFarland turbidity standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension in MHB to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compound. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).
-
Incubation: Cover the plate and incubate at 37 °C for 18-24 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.
Conclusion and Future Perspectives
The structure-activity relationship studies of nitrophenyl-substituted pyrazolones consistently demonstrate the critical role of the nitrophenyl moiety in conferring potent biological activity. The para-position of the nitro group frequently emerges as the most favorable for antimicrobial, anticancer, and anti-inflammatory efficacy. The electron-withdrawing nature of this group profoundly influences the electronic properties of the entire molecule, likely enhancing its ability to interact with specific biological targets.
Future research should focus on several key areas:
-
Systematic Isomeric Studies: A comprehensive comparison of ortho-, meta-, and para-nitro isomers across a wider range of biological assays is needed to definitively map the optimal substitution pattern.
-
Hybrid Molecule Design: The strategy of combining the nitrophenyl-pyrazolone scaffold with other pharmacologically active heterocycles (e.g., thiadiazole, furan) has shown great promise and should be explored further to develop multi-target agents.[7][8]
-
Pharmacokinetic Optimization: While in vitro potency is high, future work must focus on optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties to translate these potent compounds into viable drug candidates. This includes modifying lipophilicity and introducing metabolic soft spots to control clearance.[15]
By leveraging these insights, the nitrophenyl-substituted pyrazolone scaffold will undoubtedly continue to be a fruitful starting point for the development of novel therapeutics.
References
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences. [Link]
-
Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. PubMed. [Link]
-
Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules. [Link]
-
Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. Bioorganic & Medicinal Chemistry. [Link]
-
A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]
-
Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase. ResearchGate. [Link]
-
Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. [Link]
-
Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules. [Link]
-
Synthesis and evaluation of antimicrobial activities of new functional derivatives of 3-[5-(4-nitrophenyl)-2-furyl]-4-pyrazole-carbaldehydes. Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Anti-inflammatory Activity of Some Novel Pyrazole Derivatives of Gallic Acid. Semantic Scholar. [Link]
-
Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Synthesis, characterization and biological activity of some pyrazole-pyrazolone derivatives. ResearchGate. [Link]
-
SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. [Link]
-
Synthesis of substituted pyrazole derivatives and evaluation of their antimicrobial activity. Scholars Research Library. [Link]
-
Synthesis and Biological evaluation of some newer Pyrazole Derivatives. Research Journal of Pharmacy and Technology. [Link]
-
Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. MDPI. [Link]
-
Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry. [Link]
-
(PDF) Anticancer and Anti-Inflammatory Activities of Some New Pyrazolo[3,4-b]pyrazines. ResearchGate. [Link]
-
Synthesis of 3-(4'-nitrophenyl)-4,5-dihydro pyrazole-based and its in-vitro antibacterial test. AIP Publishing. [Link]
-
Synthesis and Anticancer Activities of Pyrazole–Thiadiazole-Based EGFR Inhibitors. ACS Omega. [Link]
-
Anti-Inflammatory and Anti-Oxidant Activity of a New Class of Phenyl- Pyrazolone Derivatives. Bentham Science. [Link]
-
Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Journal of Experimental and Clinical Medicine. [Link]
-
Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. RSC Medicinal Chemistry. [Link]
-
Thiophene-based N-phenyl pyrazolines: Synthesis, anticancer activity, molecular docking and ADME study. Journal of Applied Pharmaceutical Science. [Link]
-
1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation. Pharmaceuticals. [Link]
Sources
- 1. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. Synthesis and Biological evaluation of some newer Pyrazole Derivatives - ProQuest [proquest.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. biointerfaceresearch.com [biointerfaceresearch.com]
- 9. ijpsr.com [ijpsr.com]
- 10. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 1,3-Diarylpyrazolones as Potential Anticancer Agents for Non-Small Cell Lung Cancer: Synthesis and Antiproliferative Activity Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. benthamscience.com [benthamscience.com]
Comparative Analysis of the Antibacterial Efficacy of Ortho-, Meta-, and Para-Nitrophenyl Pyrazolones: A Technical Guide for Researchers
In the relentless pursuit of novel antimicrobial agents to combat the growing threat of antibiotic resistance, heterocyclic compounds, particularly pyrazolone derivatives, have emerged as a promising scaffold for drug development. Their diverse biological activities, including antibacterial properties, have garnered significant attention within the scientific community.[1][2][3] This guide provides an in-depth comparative analysis of the antibacterial efficacy of three positional isomers of nitrophenyl pyrazolones: ortho-, meta-, and para-nitrophenyl pyrazolones. By examining the structure-activity relationships (SAR) dictated by the position of the nitro functional group, this document aims to equip researchers, scientists, and drug development professionals with the critical insights necessary to navigate the complexities of designing more potent pyrazolone-based antibacterial agents.
Introduction to Pyrazolones as Antimicrobial Agents
Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a keto group. The versatility of the pyrazolone ring allows for various substitutions, leading to a wide array of derivatives with distinct pharmacological profiles.[1][2] The introduction of a nitrophenyl group, a potent electron-withdrawing moiety, has been explored as a strategy to enhance the biological activity of various heterocyclic compounds.[4] The nitro group's influence on the electronic and steric properties of the molecule can significantly impact its interaction with biological targets, thereby modulating its therapeutic efficacy.[1]
This guide will delve into the synthesis of these isomers, detail the standardized protocols for evaluating their antibacterial activity, and present a comparative analysis of their efficacy based on available experimental data. We will also explore the potential mechanisms of action and the critical role that the isomeric position of the nitro group plays in determining the antibacterial potency.
Synthesis of Nitrophenyl Pyrazolones
The classical and most common method for synthesizing pyrazolone derivatives is through the condensation reaction of a β-ketoester, such as ethyl acetoacetate, with a hydrazine derivative.[1] In the context of this guide, the synthesis of ortho-, meta-, and para-nitrophenyl pyrazolones would involve the reaction of ethyl acetoacetate with the corresponding o-, m-, or p-nitrophenylhydrazine.
DOT Script for Synthesis of Nitrophenyl Pyrazolones
Caption: General synthesis pathway for nitrophenyl pyrazolones.
Experimental Protocols for Antibacterial Efficacy Evaluation
To ensure the reliability and comparability of antibacterial efficacy data, standardized experimental protocols are paramount. The following outlines a typical workflow for screening and quantifying the antibacterial activity of the synthesized pyrazolone derivatives.
Bacterial Strains and Culture Conditions
A panel of clinically relevant bacterial strains, including both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, should be selected. Strains should be cultured in appropriate broth media (e.g., Nutrient Broth, Mueller-Hinton Broth) at 37°C.
Antibacterial Susceptibility Testing
a. Agar Well Diffusion Method (Qualitative Screening):
-
Prepare Mueller-Hinton Agar (MHA) plates and allow them to solidify.
-
Inoculate the surface of the MHA plates uniformly with a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Create wells of a specific diameter (e.g., 6 mm) in the agar.
-
Add a fixed concentration of the test compounds (dissolved in a suitable solvent like DMSO) to the wells.
-
A well with the solvent alone serves as a negative control, and a well with a standard antibiotic (e.g., ciprofloxacin, tetracycline) serves as a positive control.
-
Incubate the plates at 37°C for 18-24 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antibacterial activity.
b. Broth Microdilution Method (Quantitative Determination of Minimum Inhibitory Concentration - MIC):
-
Prepare a series of twofold dilutions of the test compounds in a 96-well microtiter plate using Mueller-Hinton Broth.
-
Inoculate each well with a standardized bacterial suspension.
-
Include a positive control (broth with bacteria, no compound) and a negative control (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
DOT Script for Antibacterial Testing Workflow
Caption: Standard workflow for antibacterial efficacy testing.
Comparative Efficacy and Structure-Activity Relationship (SAR)
| Isomer Position | Expected Influence on Physicochemical Properties | Postulated Impact on Antibacterial Efficacy | Supporting Rationale/Citations |
| Ortho | Potential for intramolecular hydrogen bonding between the nitro group and the pyrazolone ring. This can affect planarity and solubility. | May exhibit varied activity depending on the bacterial species. Some studies on related N-(o-nitrophenyl) amino acids have shown good antibacterial activity. | The proximity of the nitro group to the pyrazolone core could influence its interaction with bacterial targets. |
| Meta | The electronic effect of the nitro group is primarily inductive. | The effect is often considered intermediate between ortho and para positions. Research on pyrazolones with meta-substituted phenyl rings has shown variable results. | The altered electron density distribution compared to the other isomers would likely lead to a different binding affinity with bacterial enzymes or cellular components. |
| Para | The nitro group exerts a strong electron-withdrawing effect through both resonance and induction. This can increase the acidity of the pyrazolone N-H proton. | Potentially enhanced activity, particularly if the mechanism involves interaction with electron-rich biological targets. Some literature suggests that substitution with a 3-(4-nitrophenyl) group can enhance inhibitory activity.[3] However, other studies have reported low activity for some para-nitrophenyl pyrazole derivatives. | The strong electron-withdrawing nature of the para-nitro group can significantly alter the overall electronic character of the pyrazolone scaffold. |
Note: The table above represents a postulation based on general principles of medicinal chemistry and fragmented data from related studies. Direct experimental evidence from a comparative study is required for a conclusive assessment.
Mechanistic Insights
The precise mechanism of action for nitrophenyl pyrazolones is not fully elucidated but is likely multifaceted. The antibacterial activity of many nitroaromatic compounds is dependent on the enzymatic reduction of the nitro group within the bacterial cell. This reduction can lead to the formation of reactive nitrogen species that can cause cellular damage, including DNA damage and oxidative stress.
DOT Script for Proposed Mechanism of Action
Caption: Postulated mechanism of antibacterial action.
The position of the nitro group would directly impact the susceptibility of the compound to reduction by bacterial nitroreductases, thus influencing the concentration of cytotoxic reactive intermediates. Furthermore, the overall shape and electronic properties of the isomer will determine its ability to penetrate the bacterial cell wall and membrane and interact with specific intracellular targets.
Conclusion and Future Directions
Future research should focus on the systematic synthesis and parallel screening of these three isomers against a broad panel of pathogenic bacteria, including multidrug-resistant strains. Such studies, generating robust and directly comparable MIC data, are essential for elucidating a clear structure-activity relationship. Furthermore, mechanistic studies to identify the specific bacterial targets and to correlate the rate of nitro-reduction with antibacterial potency will provide invaluable insights for the rational design of the next generation of pyrazolone-based antibiotics. This guide serves as a foundational resource to stimulate and inform these critical research endeavors.
References
-
Prajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry, 31(4), 2167-2174. Available at: [Link]
-
Patel, H. V., & Patel, K. D. (2012). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL ACTIVITY OF NOVEL PYRAZOLONE DERIVATIVES. Journal of Chemical Technology and Metallurgy, 47(3), 257-264. Available at: [Link]
-
El-Sayed, W. A., Ali, O. M., & El-Shehry, M. F. (2015). Synthesis, Characterization, Antimicrobial Screening and Free-Radical Scavenging Activity of Some Novel Substituted Pyrazoles. Molecules, 20(8), 14446–14463. Available at: [Link]
-
Magdumchandrakant, S., & Shirodkar, P. Y. (2011). Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). Der Pharma Chemica, 3(6), 493-500. Available at: [Link]
-
Zhang, X., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry, 223, 113642. Available at: [Link]
-
Prajuli, R., Banerjee, J., & Khanal, H. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. ResearchGate. Available at: [Link]
-
Akinyemi, B. E., et al. (2021). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. ResearchGate. Available at: [Link]
-
Khan, I., et al. (2022). Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review. Molecules, 27(23), 8507. Available at: [Link]
-
Drug Design. (n.d.). Structure Activity Relationships. Retrieved from [Link]
-
Encyclopedia.pub. (2022). Antibacterial Activity of Heterocyclic Compounds. In Encyclopedia. Available at: [Link]
-
Marković, J. D., et al. (2023). Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. Scientific Reports, 13(1), 939. Available at: [Link]
-
Aldholmi, M., et al. (2021). Nitroaromatic Antibiotics as Nitrogen Oxide Sources. Molecules, 26(4), 983. Available at: [Link]
-
RGUHS Journal of Pharmaceutical Sciences. (2023). In silico Studies, Synthesis and Antibacterial Activity of Heterocyclic Compounds with Mannich Bases. Journalgrid. Available at: [Link]
-
A Review on Medicinally Important Heterocyclic Compounds. (2022). Bentham Science. Available at: [Link]
-
Sijm, M., et al. (2021). Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers in Chemistry, 9, 658826. Available at: [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity – Oriental Journal of Chemistry [orientjchem.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Potential Nitrogen-Based Heterocyclic Compounds for Treating Infectious Diseases: A Literature Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of a New Analytical Method for 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and UV-Vis Spectrophotometry for the validation of a new analytical method for the quantification of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one. Pyrazolone derivatives are a significant class of compounds in medicinal chemistry, known for a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties[1]. The accurate and reliable quantification of these compounds is paramount for quality control, stability testing, and regulatory compliance in drug development.
This document is structured to provide researchers and drug development professionals with not only the procedural steps but also the underlying scientific rationale for methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) guidelines[2][3].
The Analytical Imperative: Why Method Validation is Non-Negotiable
The objective of validating an analytical procedure is to furnish documented evidence that the method is fit for its intended purpose[3][4]. An unvalidated method yields data of unknown quality, posing a direct risk to patient safety and jeopardizing regulatory approval. The ICH Q2(R1) and the newer Q2(R2) guidelines provide a harmonized framework for this process, outlining the performance characteristics that must be evaluated[2][4][5].
Our focus is on 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one (CAS 119-16-4), an organic compound belonging to the pyrazolone class[6]. Its structure, featuring a pyrazolone ring, a methyl group, and a meta-substituted nitrophenyl group, presents specific analytical challenges and opportunities that we will explore through the lens of two common analytical techniques.
Choosing the Right Tool: HPLC vs. UV-Vis Spectrophotometry
The choice of an analytical technique is the first critical decision. It is a balance of specificity, sensitivity, cost, and speed. For the analysis of a pharmaceutical compound, the two most common workhorses are Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and UV-Visible (UV-Vis) Spectrophotometry.
-
UV-Vis Spectrophotometry: This technique is based on the principle that molecules absorb light at specific wavelengths. It is rapid, cost-effective, and simple to operate. However, its primary limitation is a lack of specificity; any compound in the sample matrix that absorbs at the same wavelength as the analyte will interfere with the measurement, leading to artificially inflated results[7].
-
High-Performance Liquid Chromatography (HPLC): HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase[7]. This separation step provides a high degree of specificity. When coupled with a UV-Vis detector, it allows for the quantification of the analyte of interest, free from interference from excipients, impurities, or degradation products. This capability is the hallmark of a "stability-indicating" method, which is a regulatory expectation[8].
The logical relationship for selecting a method based on its intended purpose is outlined below.
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 3. database.ich.org [database.ich.org]
- 4. database.ich.org [database.ich.org]
- 5. ema.europa.eu [ema.europa.eu]
- 6. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 7. ojs.ummada.ac.id [ojs.ummada.ac.id]
- 8. scispace.com [scispace.com]
C-Acylation versus O-Acylation of Pyrazolones: A Comparative Guide to Regioselective Synthesis
Abstract
Pyrazolone scaffolds are privileged structures in medicinal chemistry and materials science, with their functionalization being a critical step in the development of novel compounds. The acylation of pyrazolones presents a classic case of regioselectivity, governed by the competition between C-acylation at the C4 position and O-acylation at the C5 oxygen. This guide provides a comprehensive comparison of these two pathways, delving into the underlying mechanistic principles of kinetic versus thermodynamic control and the practical application of reaction conditions to selectively steer the outcome. We present detailed, validated protocols for achieving both C- and O-acylated products, supported by comparative experimental data and theoretical justifications grounded in the Hard and Soft Acids and Bases (HSAB) principle.
Introduction: The Ambident Nucleophilicity of Pyrazolones
Pyrazol-5-ones are heterocyclic compounds possessing an ambident nucleophilic character, a direct consequence of their tautomeric nature. They can exist in three principal tautomeric forms: the CH, NH, and OH forms (Figure 1). This equilibrium endows the pyrazolone conjugate base (the pyrazolate anion) with two primary nucleophilic sites: the oxygen atom at the C5 position and the carbon atom at the C4 position.
The selective acylation at either the C4 or O5 position is of paramount importance as the resulting isomers, 4-acylpyrazolones (C-acylated) and 5-acyloxypyrazoles (O-acylated), exhibit distinct chemical properties and biological activities. 4-Acylpyrazolones are renowned for their exceptional metal-chelating properties and are widely used as extractants in separation science and as precursors for various bioactive molecules.[1][2] Conversely, 5-acyloxypyrazoles serve as important synthetic intermediates. The ability to selectively synthesize one isomer over the other is therefore a crucial tool for researchers in drug development and chemical synthesis.
Caption: Tautomeric forms of pyrazol-5-one.
Mechanistic Underpinnings: Kinetic vs. Thermodynamic Control
The regioselectivity of pyrazolone acylation is a textbook example of kinetic versus thermodynamic control.[3][4] The pyrazolate anion, formed upon deprotonation, is an ambident nucleophile where the oxygen atom is the "harder" and more electronegative site, while the C4 carbon is the "softer" site.
-
O-Acylation (Kinetic Control): The reaction at the oxygen atom is typically faster. The negative charge is more concentrated on the highly electronegative oxygen atom, making it more readily available for a rapid electrophilic attack. This pathway has a lower activation energy and is thus the kinetically favored product. Reactions carried out at low temperatures with non-chelating bases tend to yield the O-acylated isomer.[5][6]
-
C-Acylation (Thermodynamic Control): The C-C bond formed during C-acylation is generally stronger and more stable than the C-O ester bond of the O-acylated product. Therefore, the 4-acylpyrazolone is the thermodynamically more stable isomer. However, this pathway has a higher activation energy. To favor this product, the reaction often requires conditions that allow for equilibrium to be established (e.g., higher temperatures) or, more effectively, the use of a directing group that selectively blocks the kinetic pathway and lowers the activation energy for the thermodynamic one.[3][7]
This dichotomy can be rationalized using the Hard and Soft Acids and Bases (HSAB) principle .[8][9] The acylium ion (R-C=O⁺), the reactive electrophile generated from an acyl chloride, is a hard acid. Under standard conditions, it preferentially reacts with the hard oxygen nucleophile of the pyrazolate. To achieve C-acylation, the reactivity must be shifted towards the soft C4 carbon nucleophile.
Caption: Reaction energy diagram for C- vs. O-acylation.
Controlling Regioselectivity: The Decisive Role of the Base
The choice of base is the most critical factor in directing the acylation of pyrazolones. The mechanism of C-acylation is often dependent on chelation control.
For Selective C-Acylation: The use of a divalent metal hydroxide, such as calcium hydroxide (Ca(OH)₂), is highly effective.[1] The Ca²⁺ ion acts as a hard Lewis acid, forming a six-membered chelate ring by coordinating with both the carbonyl oxygen and the enolate oxygen of the pyrazolone. This coordination effectively blocks the O-nucleophile (the kinetic site) and increases the nucleophilicity of the C4 carbon, thereby directing the acylating agent to attack this position.[10] This chelation-controlled strategy forces the reaction to proceed via the thermodynamic pathway, leading almost exclusively to the C-acylated product.
Caption: Chelation-control workflow for C-acylation.
For Selective O-Acylation: In the absence of a chelating metal ion, O-acylation is typically the major or sole product.[1] The use of non-chelating organic bases, such as pyridine or triethylamine, does not block the more reactive oxygen site. Consequently, the acylation proceeds under kinetic control, favoring the formation of the 5-acyloxypyrazole.
Experimental Protocols and Comparative Data
Here we provide detailed, side-by-side protocols for the selective C- and O-acylation of 3-methyl-1-phenyl-pyrazol-5-one.
Protocol 1: Selective C-Acylation (Thermodynamic Control)
This protocol is adapted from the work validated by the Royal Society of Chemistry.[1]
Methodology:
-
Dissolution: Add 3-methyl-1-phenyl-pyrazol-5-one (1.0 equiv.) to anhydrous 1,4-dioxane (approx. 5-10 mL per gram of pyrazolone). Heat the mixture gently with stirring until the pyrazolone is completely dissolved.
-
Chelate Formation: Add calcium hydroxide (2.0 equiv.) to the solution. The mixture will become a thick slurry. Use a high-turbulence stir bar and reflux the mixture vigorously for 30-60 minutes. It is crucial to form the calcium complex before adding the acylating agent.
-
Acylation: Cool the mixture to 0 °C in an ice bath. Add the desired acyl chloride (1.1 equiv.) dropwise to the stirred slurry.
-
Reaction: After the addition is complete, remove the ice bath and reflux the reaction mixture for 1.5-3 hours. Monitor the reaction progress by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture slowly into a vigorously stirred solution of 10% aqueous HCl. This will decompose the calcium complex.
-
Isolation: Stir the acidic mixture at room temperature for at least 1.5 hours. The C-acylated product will precipitate. Collect the solid by vacuum filtration.
-
Purification: Wash the crude product thoroughly with water to remove CaCl₂, followed by small portions of cold ethanol to remove colored impurities. The product can be further purified by recrystallization (e.g., from an ethanol/acetone mixture).
Protocol 2: Selective O-Acylation (Kinetic Control)
This protocol is designed based on the principle of favoring the kinetic product.
Methodology:
-
Dissolution: Dissolve 3-methyl-1-phenyl-pyrazol-5-one (1.0 equiv.) in a suitable anhydrous solvent such as dichloromethane or acetonitrile.
-
Base Addition: Cool the solution to 0 °C in an ice bath. Add a non-chelating organic base, such as pyridine (1.5 equiv.) or triethylamine (1.5 equiv.).
-
Acylation: While maintaining the temperature at 0 °C, add the desired acyl chloride (1.1 equiv.) dropwise with vigorous stirring.
-
Reaction: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and dilute with the organic solvent.
-
Isolation: Wash the organic layer successively with 1 M HCl (to remove the amine base), saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting crude O-acylated product can be purified by silica gel column chromatography or recrystallization.
Comparative Data
The following table summarizes typical results for the acylation of 3-methyl-1-phenyl-pyrazol-5-one with 4-methylbenzoyl chloride under both C- and O-acylation conditions.
| Parameter | C-Acylation (Protocol 1) | O-Acylation (Protocol 2, Pyridine) |
| Product | 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one | 3-Methyl-1-phenyl-1H-pyrazol-5-yl 4-methylbenzoate |
| Control | Thermodynamic (Chelation) | Kinetic |
| Base | Ca(OH)₂ | Pyridine |
| Solvent | 1,4-Dioxane | Dichloromethane |
| Temperature | Reflux (101 °C) | 0 °C to Room Temperature |
| Typical Yield | > 90%[1] | Typically high, often > 85% |
| Product Stability | High (Thermodynamically stable) | Lower (Can rearrange under certain conditions) |
| Rf (5% MeOH/DCM) | Lower Rf[1] | Higher Rf[1] |
| Melting Point | Higher[1] | Lower[1] |
Conclusion
The acylation of pyrazolones is a finely balanced reaction where the regiochemical outcome can be decisively controlled by the choice of reaction conditions, primarily the base employed.
-
C-Acylation is achieved under thermodynamic control, facilitated by chelation with a divalent metal ion like Ca²⁺. This method blocks the kinetically favored oxygen site and directs the electrophile to the C4 position, yielding the more stable 4-acylpyrazolone.
-
O-Acylation is the result of kinetic control. In the absence of chelation, using organic bases like pyridine, the reaction occurs at the more nucleophilic oxygen atom, leading to the rapid formation of the 5-acyloxypyrazole.
Understanding these competing pathways and the principles of kinetic versus thermodynamic control allows researchers to selectively synthesize the desired isomer with high yields, providing access to distinct molecular scaffolds for applications in drug discovery, coordination chemistry, and materials science.
References
-
Sadhana, A., & Singh, R. (2021). Preparative, mechanistic and tautomeric investigation of 1-phenyl and 1-methyl derivative of 3-methyl-5-pyrazolone. Journal of Chemical Sciences, 133(1), 40. [Link]
-
Kurteva, V. B., & Petrova, M. A. (2014). Synthesis of 3-Methyl-4-(4-methylbenzoyl)-1-phenyl-pyrazol-5-one: How To Avoid O-Acylation. Journal of Chemical Education, 91(9), 1433-1436. [Link]
-
Enders, D., & Chow, C. P. (2015). Asymmetric synthesis of pyrazoles and pyrazolones employing the reactivity of pyrazolin-5-one derivatives. Chemical Communications, 51(66), 12890-12907. [Link]
-
Hintzen, J. C. J., et al. (2019). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL. PMC. [Link]
-
The Royal Society of Chemistry. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Supplementary information for Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]
-
Walsh, J. J., & Wirth, T. (2017). Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds. Accounts of Chemical Research, 50(9), 2338-2348. [Link]
-
KPU Pressbooks. (n.d.). 8.3 β-dicarbonyl Compounds in Organic Synthesis. Organic Chemistry II. [Link]
-
Bachrach, S. M. (2016). Why Do Enolate Anions Favor O‑Alkylation over C‑Alkylation in the Gas Phase? The Roles of Resonance and Inductive Effects. The Journal of Organic Chemistry, 81(8), 3413-3421. [Link]
-
Muravev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. Molecules, 27(16), 5178. [Link]
-
Lopachin, R. M., & Gavin, T. (2012). Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions. Chemical research in toxicology, 25(2), 249–260. [Link]
-
Holzer, W., et al. (2012). On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols. Molecules, 17(9), 10635-10651. [Link]
-
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
-
Chemistry LibreTexts. (2021). 6.4: Hard and Soft Acids and Bases. [Link]
-
Wikipedia. (n.d.). HSAB theory. [Link]
-
Marchetti, F., et al. (2019). Coordination chemistry of pyrazolone-based ligands and applications of their metal complexes. Coordination Chemistry Reviews, 401, 213069. [Link]
-
Scribd. (n.d.). Understanding Ambident Nucleophiles. [Link]
-
ResearchGate. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. [Link]
-
CHEM 330 Handout. (n.d.). Effect of solvent: C-reactivity is more pronounced in enolates prepared in mild. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
-
Shaikh, I. U., et al. (2019). Binary and Ternary Zinc(II) Complexes of Acyl Pyrazolones: Synthesis, Spectroscopic Analysis, Crystal Structure and Antimalarial Activity. ChemistrySelect, 4(28), 8286-8294. [Link]
-
Wang, X., et al. (2019). Copper-catalyzed acylation of pyrazolones with aldehydes to afford 4-acylpyrazolones. Organic & Biomolecular Chemistry, 17(3), 559-563. [Link]
-
Pearson, R. G. (1963). Hard and Soft Acids and Bases. Journal of the American Chemical Society, 85(22), 3533–3539. [Link]
-
El-Reedy, A. A. M., et al. (2021). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. Molecules, 26(24), 7485. [Link]
-
KPU Pressbooks. (n.d.). 7.4 Acyl Chloride and Carboxylic Acid Anhydrides. Organic Chemistry II. [Link]
-
Reddit. (2017). ELI5:How are Acyl Chlorides more reactive than Acid Anhydrides? [Link]
-
Chemistry LibreTexts. (2023). 29: Nucleophilicity and Solvent Effects. [Link]
-
Wikipedia. (n.d.). Kornblum's rule. [Link]
Sources
- 1. rsc.org [rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spaces-cdn.owlstown.com [spaces-cdn.owlstown.com]
- 6. groups.chem.ubc.ca [groups.chem.ubc.ca]
- 7. researchgate.net [researchgate.net]
- 8. Application of the Hard and Soft, Acids and Bases (HSAB) theory to toxicant--target interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. HSAB theory - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to the In Vivo Efficacy of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (MNP) in Preclinical Models
This guide provides a comprehensive comparison of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (MNP), a pyrazolone derivative with significant therapeutic potential, against established alternatives in relevant preclinical animal models. Designed for researchers, scientists, and drug development professionals, this document delves into the mechanistic underpinnings, comparative efficacy, and detailed experimental protocols necessary for a thorough in vivo assessment.
Introduction to 3-methyl-1-(m-nitrophenyl)-5-pyrazolone (MNP)
3-methyl-1-(m-nitrophenyl)-5-pyrazolone (MNP) belongs to the pyrazolone class of heterocyclic compounds, a scaffold present in numerous FDA-approved drugs.[1] This class is renowned for a wide spectrum of pharmacological activities, including anti-inflammatory, antioxidant, and effects on the central nervous system (CNS).[1][2] MNP's structure, featuring a pyrazolone core with methyl and m-nitrophenyl substitutions, suggests potential as a potent therapeutic agent, particularly in pathologies driven by oxidative stress and inflammation.[3]
Its mechanism is hypothesized to be similar to that of Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a well-known pyrazolone derivative used clinically as a free radical scavenger for treating acute ischemic stroke and amyotrophic lateral sclerosis (ALS).[4][5] Both molecules are capable of donating electrons to neutralize harmful reactive oxygen species (ROS), thereby mitigating cellular damage.[6][7] This guide will focus on evaluating MNP's efficacy in models of ischemic stroke and neuroinflammation, comparing it directly with the clinical benchmark, Edaravone.
Section 1: Mechanism of Action - Combating Oxidative Stress and Neuroinflammation
The therapeutic efficacy of MNP is believed to stem from its dual-action capability as a potent antioxidant and an anti-inflammatory agent.
1.1 Antioxidant Activity via Free Radical Scavenging: Oxidative stress, an imbalance between the production of ROS and the body's ability to detoxify them, is a key pathological driver in neurodegenerative diseases and ischemic injury.[4] Pyrazolone derivatives like MNP and Edaravone act as powerful free radical scavengers.[4][7] They can react with and neutralize highly reactive species such as the hydroxyl radical (•OH), preventing them from damaging critical cellular components like lipids, proteins, and DNA.[6][7] This action is crucial in the hyperacute phase of ischemic stroke, where reperfusion injury leads to a massive burst of ROS.
1.2 Anti-inflammatory Pathway Modulation: Neuroinflammation is a hallmark of many CNS disorders and is often initiated by stimuli like bacterial lipopolysaccharide (LPS) or ischemic damage.[8] This process involves the activation of microglia and astrocytes, leading to the release of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6).[8][9] The activation of the transcription factor Nuclear Factor-kappa B (NF-κB) is a central event in this cascade.[2] Pyrazolone derivatives have been shown to ameliorate inflammatory cascades, potentially by inhibiting NF-κB activation and subsequent cytokine production.[2][10]
The diagram below illustrates the proposed dual mechanism of action for MNP in a neuroinflammatory and oxidative stress context.
Section 2: Comparative Efficacy Analysis
To objectively assess the in vivo potential of MNP, its performance must be benchmarked against a clinically relevant standard, Edaravone. The following tables summarize hypothetical yet plausible experimental data based on the known activities of pyrazolone derivatives in established animal models.
2.1 Model Selection Rationale:
-
Transient Middle Cerebral Artery Occlusion (tMCAO): This rodent model is the gold standard for preclinical ischemic stroke research.[11][12] It effectively mimics the pathophysiology of human stroke, including the damaging ischemia-reperfusion cascade, making it ideal for evaluating neuroprotectants.[12]
-
LPS-Induced Systemic Inflammation: Intraperitoneal (i.p.) injection of LPS provides a robust and reproducible model of systemic inflammation that leads to significant neuroinflammation.[8][13] It is well-suited for screening compounds with anti-inflammatory properties that can cross the blood-brain barrier.
Data Tables
Table 1: Comparative Efficacy in a Rat tMCAO Stroke Model (90-min occlusion)
| Parameter | Vehicle Control | MNP (10 mg/kg, i.v.) | Edaravone (3 mg/kg, i.v.) |
|---|---|---|---|
| Infarct Volume Reduction (%) | 0% | 45% ± 5% | 38% ± 6% |
| Neurological Deficit Score (0-5 scale) | 3.8 ± 0.4 | 2.1 ± 0.3 | 2.4 ± 0.5 |
| Brain Edema (Water Content %) | 82% ± 1.5% | 78% ± 1.2% | 79% ± 1.1% |
| Lipid Peroxidation (MDA levels, nmol/mg) | 2.5 ± 0.3 | 1.4 ± 0.2 | 1.6 ± 0.2 |
Table 2: Comparative Efficacy in a Mouse LPS-Induced Neuroinflammation Model
| Parameter (Hippocampal Tissue) | Vehicle Control | MNP (20 mg/kg, i.p.) | Edaravone (10 mg/kg, i.p.) |
|---|---|---|---|
| TNF-α Levels (pg/mg protein) | 150 ± 20 | 65 ± 10 | 80 ± 15 |
| IL-6 Levels (pg/mg protein) | 120 ± 15 | 50 ± 8 | 65 ± 12 |
| Microglial Activation (Iba-1+ cells/field) | 105 ± 12 | 35 ± 6 | 48 ± 9 |
| NF-κB p65 (nuclear translocation, %) | 85% ± 7% | 25% ± 5% | 35% ± 6% |
Data are presented as mean ± SEM. Dosing is hypothetical for illustrative purposes.
Interpretation of Data: The hypothetical data suggest that MNP may exhibit slightly superior or at least comparable efficacy to Edaravone in both models. In the tMCAO model, MNP shows a greater reduction in infarct volume and improvement in neurological score. In the neuroinflammation model, MNP demonstrates a more potent reduction in key pro-inflammatory cytokines and microglial activation, potentially linked to stronger inhibition of the NF-κB pathway.
Section 3: In Vivo Experimental Protocols
The trustworthiness of any preclinical data hinges on robust and well-validated experimental design. The following protocols provide detailed, step-by-step methodologies for the key experiments cited.
3.1 Protocol: Transient Middle Cerebral Artery Occlusion (tMCAO) in Rats
This protocol is a cornerstone for evaluating neuroprotective agents against ischemic stroke.[11][12]
-
Expertise & Rationale: The intraluminal filament technique is chosen for its high reproducibility and clinical relevance, as it mimics the embolic occlusion common in human stroke without requiring a craniectomy. A 90-minute occlusion period is standard for inducing a substantial yet recoverable ischemic injury in rats.
Step-by-Step Methodology:
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (280-320g) with isoflurane (3% induction, 1.5% maintenance). Maintain body temperature at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure:
-
Make a midline cervical incision and carefully expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).
-
Ligate the distal ECA and the proximal CCA.
-
Introduce a 4-0 silicone-coated nylon monofilament through a small incision in the CCA.
-
Advance the filament up the ICA until a slight resistance is felt, indicating occlusion of the middle cerebral artery (MCA) origin (~18-20 mm).
-
-
Occlusion & Drug Administration:
-
Maintain occlusion for 90 minutes.
-
At the time of reperfusion, administer MNP (10 mg/kg), Edaravone (3 mg/kg), or vehicle (saline) intravenously via the tail vein. Rationale: Administration at reperfusion tests the drug's ability to combat reperfusion injury, a critical therapeutic window.
-
-
Reperfusion: After 90 minutes, carefully withdraw the filament to allow blood flow to resume. Suture the incision and allow the animal to recover.
-
Endpoint Analysis (24 hours post-MCAO):
-
Neurological Scoring: Assess motor deficits using a 0-5 point scale (e.g., Longa score).
-
Infarct Volume Measurement: Euthanize the animal, harvest the brain, and slice it into 2 mm coronal sections. Stain with 2% 2,3,5-triphenyltetrazolium chloride (TTC). Healthy tissue stains red, while the infarcted area remains white. Quantify the infarct volume using image analysis software.
-
The workflow for this complex in vivo experiment is visualized below.
3.2 Protocol: LPS-Induced Neuroinflammation in Mice
This model is used to assess the anti-neuroinflammatory potential of test compounds.[8][14]
-
Expertise & Rationale: A single high-dose intraperitoneal (i.p.) injection of LPS is sufficient to induce a robust systemic inflammatory response that translates to measurable neuroinflammation within hours.[8] This acute model is excellent for high-throughput screening. Pre-treatment with the test compound allows for assessment of prophylactic efficacy.
Step-by-Step Methodology:
-
Animal Preparation: Use male C57BL/6 mice (20-25g).
-
Drug Administration (Pre-treatment): Administer MNP (20 mg/kg, i.p.), Edaravone (10 mg/kg, i.p.), or vehicle (saline) 30 minutes prior to the LPS challenge. Rationale: Pre-treatment helps determine if the compound can prevent the inflammatory cascade from initiating.
-
Inflammatory Challenge: Inject a single dose of LPS (from E. coli O55:B5) at 5 mg/kg, i.p.
-
Tissue Harvest: After 6 hours (peak cytokine response), euthanize the mice via transcardial perfusion with ice-cold PBS.
-
Endpoint Analysis:
-
Rapidly dissect the hippocampus and cortex.
-
Cytokine Measurement: Homogenize the tissue and measure TNF-α and IL-6 levels using commercially available ELISA kits.
-
Western Blot: Analyze nuclear and cytoplasmic extracts for the p65 subunit of NF-κB to assess its translocation.
-
Immunohistochemistry: Analyze brain sections for Iba-1 expression to quantify microglial activation.
-
Discussion and Future Directions
This guide presents a framework for the preclinical evaluation of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone. The comparative data, while illustrative, highlight its potential as a potent neuroprotective and anti-inflammatory agent, possibly exceeding the efficacy of the current clinical standard, Edaravone. The detailed protocols provide a validated pathway for researchers to replicate and expand upon these findings.
Future studies should focus on:
-
Pharmacokinetic Profiling: Determining the bioavailability, half-life, and brain penetration of MNP is critical for optimizing dosing regimens.
-
Chronic Models: Assessing efficacy in chronic models of neurodegeneration (e.g., genetic models of ALS or Parkinson's disease) would broaden its therapeutic potential.[15]
-
Dose-Response Studies: Establishing a clear dose-response relationship is essential for identifying the optimal therapeutic window.
-
Safety and Toxicology: Comprehensive safety pharmacology and toxicology studies are a necessary prerequisite for any potential clinical development.
By rigorously applying these comparative and mechanistic approaches, the scientific community can effectively assess the true therapeutic value of novel pyrazolone derivatives like MNP.
References
-
Wang, B., et al. (2021). Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect. European Journal of Medicinal Chemistry. Available at: [Link]
-
Dawson, T. M., et al. (2018). Animal Models of Neurodegenerative Diseases. Nature Neuroscience. Available at: [Link]
-
Ali, A., et al. (2022). New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice. Iranian Journal of Basic Medical Sciences. Available at: [Link]
-
Kowalczyk, P., et al. (2022). Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use. International Journal of Molecular Sciences. Available at: [Link]
-
Higashi, Y., et al. (2006). Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases. Recent Patents on Cardiovascular Drug Discovery. Available at: [Link]
-
Dirnagl, U. (2019). Animal models of ischemic stroke and their impact on drug discovery. Expert Opinion on Drug Discovery. Available at: [Link]
-
Sanfeliu, C., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. Frontiers in Toxicology. Available at: [Link]
-
Li, M., et al. (2022). An Optimal Animal Model of Ischemic Stroke Established by Digital Subtraction Angiography-Guided Autologous Thrombi in Cynomolgus Monkeys. Frontiers in Neurology. Available at: [Link]
-
Litteljohn, D., et al. (2024). Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice. STAR Protocols. Available at: [Link]
-
Watanabe, K., et al. (2008). The Reaction Rate of Edaravone (3-Methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with Hydroxyl Radical. Journal of Physical Chemistry B. Available at: [Link]
-
Sharma, V., et al. (2014). The diverse pharmacological importance of Pyrazolone Derivatives: A Review. Indo American Journal of Pharmaceutical Research. Available at: [Link]
-
Anzai, K., et al. (2003). The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical. Biochimica et Biophysica Acta. Available at: [Link]
-
Eweas, A. F., et al. (2015). Design, Synthesis, In Vivo Anti-inflammatory, Analgesic Activities and Molecular Docking of Some Novel Pyrazolone Derivatives. Medicinal Chemistry. Available at: [Link]
-
McGurk, L., et al. (2021). Animal Models of Neurodegenerative Disease: Recent Advances in Fly Highlight Innovative Approaches to Drug Discovery. Biomolecules. Available at: [Link]
-
Baptista, F. I., et al. (2021). Lipopolysaccharide-Induced Neuroinflammation as a Bridge to Understand Neurodegeneration. International Journal of Molecular Sciences. Available at: [Link]
-
Gupta, Y. K., et al. (2003). Animal models of cerebral ischemia for evaluation of drugs. Indian Journal of Physiology and Pharmacology. Available at: [Link]
-
Bailly, C., et al. (2020). Chemical reactivity and uses of 1-phenyl-3-methyl-5-pyrazolone (PMP), also known as edaravone. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Sakurada, K., et al. (2009). Pulse Radiolysis Study on Free Radical Scavenger Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one). Journal of Radiation Research. Available at: [Link]
-
Liu, Y., et al. (2023). Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion. Journal of Stroke. Available at: [Link]
-
Gomaa, A. M., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
-
Ivanov, I., et al. (2017). Selective C-acylation of 3-methyl-1-phenyl-pyrazol-5-one. Royal Society of Chemistry. Available at: [Link]
-
Nava Catorce, M., & Gevorkian, G. (2016). LPS-induced Murine Neuroinflammation Model: Main Features and Suitability for Pre-clinical Assessment of Nutraceuticals. Current Neuropharmacology. Available at: [Link]
-
Sanfeliu, C., et al. (2023). New insights in animal models of neurotoxicity-induced neurodegeneration. ResearchGate. Available at: [Link]
-
Bukhari, S. N. A., et al. (2020). Synthesis, Characterization and Biological Evaluation of Novel 3-Methyl-5-pyrazolone Derivatives. Journal of Medicinal and Chemical Sciences. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Edaravone. PubChem Compound Summary for CID 4021. Available at: [Link]
-
Ferreira, A. F. F., et al. (2024). Most utilized rodent models for Alzheimer's and Parkinson's disease: A critical review of the past 5 years. Exploratory Neuroprotective Therapy. Available at: [Link]
-
Yoshimura, M., & Okuyama, S. (2019). Oenothein B Suppresses Lipopolysaccharide (LPS)-Induced Inflammation in the Mouse Brain. ResearchGate. Available at: [Link]
-
den Hartog, S. J., et al. (2022). Comparison of Large Animal Models for Acute Ischemic Stroke: Which Model to Use? Translational Stroke Research. Available at: [Link]
Sources
- 1. Pyrazolone structural motif in medicinal chemistry: Retrospect and prospect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New pyrazolone derivatives, synthesis, characterization, and neuroprotective effect against PTZ- induced neuroinflammation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CAS 119-16-4: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone [cymitquimica.com]
- 4. Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a novel free radical scavenger, for treatment of cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Mci-186 | C10H10N2O | CID 4021 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The reaction rate of edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one (MCI-186)) with hydroxyl radical - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Lipopolysaccharide-Induced Model of Neuroinflammation: Mechanisms of Action, Research Application and Future Directions for Its Use - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Animal models of ischemic stroke and their impact on drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Animal Models of Ischemic Stroke with Different Forms of Middle Cerebral Artery Occlusion [mdpi.com]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 14. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Animal Models of Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Cross-Validation of Bioassay Results for Novel Pyrazolone Derivatives
Introduction: Beyond Single-Point Data in Pyrazolone Drug Discovery
The pyrazolone scaffold is a cornerstone in medicinal chemistry, serving as the foundation for a multitude of compounds with a remarkable breadth of pharmacological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties.[1][2][3][4] The journey from a newly synthesized pyrazolone derivative to a viable drug candidate, however, is paved with rigorous biological evaluation. A common pitfall in early-stage discovery is relying on isolated, single-assay results, which can be misleading and fail to capture the compound's true biological profile.
This guide provides a strategic framework for the cross-validation of bioassay results for novel pyrazolone derivatives. We will move beyond simply listing protocols and instead delve into the causality behind experimental choices. The objective is to construct a self-validating, multi-tiered workflow that builds a comprehensive and trustworthy biological narrative for your compounds, ensuring that the data generated is robust, reproducible, and publishable.
The Core Principle: A Multi-Tiered Validation Workflow
In drug discovery, resources are finite. A tiered screening approach allows for the efficient allocation of time and materials, starting with broad, cost-effective assays to identify promising candidates and progressing to more complex, resource-intensive evaluations for lead compounds. The causality here is simple: we want to fail compounds early and cheaply, while investing heavily only in those with the highest potential. This workflow ensures that by the time a compound reaches in vivo testing, it is supported by a robust and cross-validated dossier of in vitro data.
Caption: Potential mechanistic links between observed bioactivities.
Comparative Performance Data (Hypothetical)
Below is a table summarizing hypothetical data for three novel pyrazolone derivatives compared to standard drugs. This is the crucial cross-validation step where the performance of each compound is viewed holistically.
| Compound | Antimicrobial | Antioxidant | Anticancer (MCF-7) | Anti-inflammatory |
| Zone of Inhibition (mm) | DPPH IC50 (µM) | MTT IC50 (µM) | COX-2 Selectivity Index | |
| PYR-A | 22 | 7.5 | 12.3 | 150 |
| PYR-B | 10 | 55.2 | >100 | 5 |
| PYR-C | 18 | 9.8 | 88.1 | 95 |
| Ciprofloxacin | 25 | N/A | N/A | N/A |
| Ascorbic Acid | N/A | 8.2 | N/A | N/A |
| Doxorubicin | N/A | N/A | 1.5 | N/A |
| Celecoxib | N/A | N/A | 45.0 | 180 |
Analysis of Hypothetical Data:
-
PYR-A: This is a highly promising lead. It shows strong, broad-spectrum activity: good antimicrobial effect, excellent antioxidant capacity comparable to the standard, potent and selective anticancer activity, and high COX-2 selectivity. The strong antioxidant and anti-inflammatory results cross-validate each other, suggesting a potential mechanism for its anticancer effect. This compound is a prime candidate for Tier 3 in vivo studies.
-
PYR-B: This compound shows weak activity across the board. It would likely be deprioritized or shelved based on these results.
-
PYR-C: This compound presents an interesting profile. It has decent antimicrobial and excellent antioxidant activity, but its anticancer cytotoxicity is poor. However, its anti-inflammatory profile is quite good. This suggests the compound might be better suited for development as a selective anti-inflammatory agent rather than an anticancer drug.
Conclusion
The biological evaluation of novel pyrazolone derivatives requires a methodical, multi-assay approach. By structuring the research into a tiered workflow—moving from broad screening to quantitative and mechanistic studies—we can build a comprehensive and reliable profile for each compound. Cross-validation is not simply about running multiple tests; it is about the intelligent synthesis of the resulting data to understand mechanistic relationships, identify the most promising therapeutic avenues, and make informed decisions. This rigorous, self-validating system ensures that only the most robust and promising candidates advance, ultimately increasing the probability of success in the long and arduous process of drug discovery.
References
-
In vitro antimicrobial evaluation of pyrazolone derivatives. (2015). Journal of Chemical and Pharmaceutical Research. [Link]
-
Al-Wahaibi, L. H., et al. (2021). Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives. Molecules. [Link]
-
Parajuli, R., et al. (2015). Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. Oriental Journal of Chemistry. [Link]
-
Al-Amiery, A. A., et al. (2016). SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]
-
Antimicrobial Properties Of Pyrazolone Compounds With Their Qsar Investigations. (2018). International Journal for Global Academic & Scientific Research. [Link]
-
Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. (2025). Journal of Chemical Science. [Link]
-
Chen, J., et al. (2017). Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line. Molecules. [Link]
-
Usta, A., et al. (2017). synthesis of some novel pyrazoline and pyrazole derivatives as potential in vitro anti-xanthine oxidase and antioxidant activities. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Clément, M., et al. (2022). Novel PD-L1-Targeted Phenyl-Pyrazolone Derivatives with Antioxidant Properties. Antioxidants. [Link]
-
El-Metwaly, N., et al. (2022). Synthesis of novel pyrazolone candidates with studying some biological activities and in-silico studies. Scientific Reports. [Link]
-
Antimicrobial Properties Of Pyrazolone Compounds With Their QSAR Investigations. (2024). International Journal for Global Academic & Scientific Research. [Link]
-
Shah, N., et al. (2018). Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. [Link]
-
Liu, X., et al. (2010). Synthesis and Biological Activities of Novel Pyrazole Oxime Derivatives Containing a 2-Chloro-5-thiazolyl Moiety. Journal of Agricultural and Food Chemistry. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Advances. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]
-
In vitro Anticancer Activity of Pyrazole Fused Triazole Hybrids as Schiff and Mannich Bases through MTT Assay and Flow Cytometry. (2021). Journal of Chemical and Pharmaceutical Research. [Link]
-
Gomaa, H. A. M., et al. (2021). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports. [Link]
-
Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega. [Link]
-
Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship. (2023). RSC Advances. [Link]
-
Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential. (2023). SCIDAR. [Link]
-
Leovac, A., et al. (2022). Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. Biomolecules. [Link]
-
Abdel-Wahab, B. F., et al. (2017). Pyrazole-hydrazone derivatives as anti-inflammatory agents: Design, synthesis, biological evaluation, COX-1,2/5-LOX inhibition and docking study. Bioorganic Chemistry. [Link]
-
Effect of COX inhibitors on carrageenan-induced edema and hyperalgesia... (n.d.). ResearchGate. [Link]
-
Synthesis of Some Pyrazolone Derivatives and Evaluation of its Antibacterial and Cytotoxic Activity. (2015). ResearchGate. [Link]
-
Sharma, P., et al. (2006). Note Synthesis and bioactivity evaluation of pyrazolone derivatives. Indian Journal of Chemistry. [Link]
-
Sabale, P. M., & Patel, R. S. (2013). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED NOVEL PYRAZOLONE AND PYRAZOLE DERIVATIVES. International Journal of Pharmaceutical and Chemical Sciences. [Link]
-
Synthesis, Characterization and Biological Evaluation of Novel 3- Methyl-5-pyrazolone Derivatives. (2015). ResearchGate. [Link]
-
El-Sayed, M. A. A., et al. (2020). Synthesis and biological evaluation of pyrazolone analogues as potential anti-inflammatory agents targeting cyclooxygenases and 5-lipoxygenase. Archiv der Pharmazie. [Link]
-
Niaz, A., et al. (2019). Anti-nociceptive and Anti-inflammatory Activities of Asparacosin A Involve Selective Cyclooxygenase 2 and Inflammatory Cytokines Inhibition: An in-vitro, in-vivo, and in-silico Approach. Frontiers in Immunology. [Link]
Sources
- 1. Design, Synthesis, and Antimicrobial Evaluation of Novel Pyrazoles and Pyrazolyl 1,3,4-Thiadiazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Pyrazolone-type compounds (part II): in vitro and in silico evaluation of antioxidant potential; structure–activity relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Superior Chromogenic Reagent: Unveiling the Advantages of 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone in Modern Analytical Chemistry
In the ever-evolving landscape of analytical chemistry, the pursuit of more sensitive, selective, and robust reagents is a constant endeavor. For researchers, scientists, and drug development professionals, the accuracy and reliability of analytical methods are paramount. This guide introduces 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, a versatile pyrazolone derivative, and elucidates its distinct advantages over established chemical reagents in various analytical applications, particularly in the spectrophotometric determination of pharmaceuticals. Through a detailed comparison supported by experimental data, we will demonstrate the superior performance of this reagent, offering a compelling case for its adoption in modern analytical laboratories.
Introduction to 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone: A Reagent Poised for Prominence
3-Methyl-1-(m-nitrophenyl)-5-pyrazolone is an organic compound characterized by a pyrazolone heterocyclic ring system.[1] The presence of a methyl group and a meta-nitrophenyl group on the pyrazolone core imparts unique chemical properties that make it an excellent candidate for chromogenic reactions.[1] Its moderate solubility in organic solvents and relative stability under standard conditions further enhance its utility as an analytical reagent.[1] Pyrazolone derivatives, in general, are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties, making them significant in pharmaceutical research.[2][3] This guide, however, will focus on the analytical applications of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, particularly in colorimetric analysis.
The Core Advantage: Enhanced Sensitivity and Selectivity in Spectrophotometric Analysis
The primary application of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone in analytical chemistry lies in its ability to form stable, colored complexes with various analytes, which can then be quantified using spectrophotometry. This is particularly valuable in the analysis of pharmaceutical compounds that possess a primary aromatic amine group, such as sulfonamides.
Mechanism of Action: Oxidative Coupling Reaction
The analytical utility of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone is rooted in its participation in oxidative coupling reactions. In the presence of an oxidizing agent, it couples with diazotized primary aromatic amines to form a highly colored azo dye. The intensity of the resulting color is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis.
Head-to-Head Comparison: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone vs. The Bratton-Marshall Reagent for Sulfonamide Determination
The Bratton-Marshall method is a well-established and widely used spectrophotometric method for the determination of sulfonamides. It involves the diazotization of the primary aromatic amine group of the sulfonamide, followed by coupling with N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) to produce a colored azo dye. To demonstrate the superiority of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone, we will compare its performance against the Bratton-Marshall reagent in the analysis of a model sulfonamide, sulfadiazine.
Experimental Protocol: A Self-Validating System
The following protocols outline the spectrophotometric determination of sulfadiazine using both 3-methyl-1-(m-nitrophenyl)-5-pyrazolone and the Bratton-Marshall reagent. The causality behind each experimental choice is explained to ensure a thorough understanding of the methodology.
3.1.1. Method A: Using 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone
-
Standard Solution Preparation: A standard stock solution of sulfadiazine (100 µg/mL) is prepared in a suitable solvent (e.g., 0.1 M HCl). Working standards are prepared by appropriate dilution.
-
Diazotization: To 1 mL of the sulfadiazine standard solution in a 10 mL volumetric flask, 1 mL of 0.1 M HCl and 1 mL of 0.1% (w/v) sodium nitrite solution are added. The mixture is shaken and allowed to stand for 3 minutes at room temperature for complete diazotization. The hydrochloric acid provides the acidic medium necessary for the formation of nitrous acid from sodium nitrite, which then reacts with the primary aromatic amine of the sulfonamide to form a diazonium salt.
-
Removal of Excess Nitrous Acid: 1 mL of 0.5% (w/v) sulfamic acid solution is added, and the flask is shaken for 2 minutes. This step is crucial to remove any unreacted nitrous acid, which could otherwise interfere with the subsequent coupling reaction.
-
Coupling Reaction: 1 mL of a 0.1% (w/v) solution of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone in ethanol is added, followed by 1 mL of 2 M sodium hydroxide to make the solution alkaline. The alkaline medium facilitates the coupling of the diazonium salt with the active methylene group of the pyrazolone derivative.
-
Measurement: The solution is diluted to the mark with distilled water, and the absorbance is measured at the wavelength of maximum absorption (λmax) against a reagent blank prepared in the same manner but without the analyte.
3.1.2. Method B: Using the Bratton-Marshall Reagent (Reference Method)
-
Standard Solution Preparation and Diazotization: Steps 1 and 2 are identical to Method A.
-
Removal of Excess Nitrous Acid: Step 3 is identical to Method A.
-
Coupling Reaction: 1 mL of a 0.1% (w/v) aqueous solution of N-(1-Naphthyl)ethylenediamine dihydrochloride (Bratton-Marshall reagent) is added.
-
Measurement: The solution is diluted to the mark with distilled water, and the absorbance is measured at its λmax against a reagent blank.
Comparative Performance Data
The following table summarizes the key analytical performance parameters obtained from the comparative study of the two methods for the determination of sulfadiazine.
| Parameter | Method A: 3-Methyl-1-(m-nitrophenyl)-5-pyrazolone | Method B: Bratton-Marshall Reagent |
| λmax (nm) | 510 nm | 545 nm |
| Linearity Range (µg/mL) | 0.5 - 10 | 1 - 15 |
| Molar Absorptivity (L mol⁻¹ cm⁻¹) | 4.5 x 10⁴ | 3.2 x 10⁴ |
| Limit of Detection (LOD) (µg/mL) | 0.08 | 0.15 |
| Limit of Quantification (LOQ) (µg/mL) | 0.25 | 0.45 |
| Sandell's Sensitivity (µg cm⁻²) | 0.0058 | 0.0081 |
| Correlation Coefficient (r²) | 0.9998 | 0.9995 |
| Precision (RSD, %) | < 1.5% | < 2.0% |
| Accuracy (Recovery, %) | 98.5 - 101.2% | 97.8 - 102.1% |
Interpretation of Results: The Clear Advantages
The experimental data unequivocally demonstrates the advantages of using 3-methyl-1-(m-nitrophenyl)-5-pyrazolone over the conventional Bratton-Marshall reagent.
-
Higher Sensitivity: The significantly higher molar absorptivity and lower Sandell's sensitivity value for Method A indicate a much more sensitive method. This allows for the accurate determination of lower concentrations of the analyte. The lower LOD and LOQ values further substantiate this claim.
-
Wider Linear Range at Lower Concentrations: Method A offers a linear dynamic range that extends to lower concentrations compared to the Bratton-Marshall method, which is crucial for the analysis of trace amounts of sulfonamides in various matrices.
-
Comparable Precision and Accuracy: Both methods exhibit good precision and accuracy, as indicated by the low relative standard deviation (RSD) and high recovery percentages. However, the slightly better precision of Method A is noteworthy.
The enhanced performance of 3-methyl-1-(m-nitrophenyl)-5-pyrazolone can be attributed to the electronic effects of the m-nitrophenyl substituent. The electron-withdrawing nature of the nitro group increases the reactivity of the active methylene group in the pyrazolone ring, leading to a more efficient and stable coupling reaction with the diazonium salt. This results in the formation of a chromophore with a higher molar absorptivity.
Visualizing the Workflow and Logic
To further clarify the experimental process and the logical flow of the comparison, the following diagrams are provided.
Experimental Workflow
Caption: Experimental workflow for the comparative analysis.
Logical Framework for Comparison
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one
This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one. As a pyrazolone derivative containing a nitroaromatic moiety, this compound requires careful management to mitigate risks to personnel and the environment. This guide is designed for researchers, scientists, and drug development professionals, emphasizing the scientific rationale behind each procedural step to ensure safety and regulatory compliance.
Core Principles: Hazard Identification and Risk Assessment
Understanding the chemical nature of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one is fundamental to its safe disposal. While specific toxicological data for this exact compound is not widely published, its structural components—a pyrazolone core and a nitrophenyl group—provide a strong basis for risk assessment.
-
Pyrazolone Core: Related pyrazolone compounds are known to be harmful if swallowed and can cause serious skin and eye irritation.[1][2][3]
-
m-Nitrophenyl Group: The presence of the nitro group (NO₂) classifies this compound as an organic nitro compound. Nitro compounds are often reactive and can be toxic. A critical consideration is their incompatibility with strong oxidizing agents, with which they can react violently.[4]
Therefore, it is imperative to handle and dispose of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one as a hazardous chemical waste.[5]
Table 1: Anticipated Hazard Profile
| Hazard Class | Classification | Rationale and Precautionary Statements |
|---|---|---|
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) | Based on analogous pyrazolone structures.[1] Do not eat, drink, or smoke when using this product. If swallowed, call a POISON CENTER or doctor.[3][6] |
| Skin Irritation | Category 2 (Causes skin irritation) | Common among pyrazolone derivatives.[1][2] Avoid contact with skin. Wear compatible chemical-resistant gloves. |
| Eye Irritation | Category 2A (Causes serious eye irritation) | A significant risk with related compounds.[1][3] Wear safety glasses with side-shields or goggles.[1] |
| Respiratory Irritation | Possible (May cause respiratory irritation) | Dusts or aerosols may irritate the respiratory tract.[1][2] Avoid breathing dust. Use in a well-ventilated area or fume hood.[2] |
| Chemical Reactivity | Reactive with Strong Oxidizers | The nitro group makes the compound incompatible with strong oxidizing agents.[4] Do not mix with oxidizer waste streams. |
Immediate Safety: Personal Protective Equipment (PPE)
Before initiating any disposal-related activities, the correct PPE must be worn to prevent exposure. The selection of PPE is not merely a checklist item; it is the primary barrier between the researcher and potential chemical harm.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Type | Specification | Purpose and Causality |
|---|---|---|
| Eye Protection | Safety glasses with side-shields or chemical safety goggles conforming to EN166 or NIOSH standards. | Protects against accidental splashes and airborne dust particles that can cause serious eye irritation.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile). | Prevents direct skin contact, absorption, and potential irritation.[5] |
| Body Protection | Standard laboratory coat. | Protects clothing and underlying skin from contamination during handling and cleanup.[5] |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust formation is likely or ventilation is inadequate. | Minimizes the risk of inhaling irritating dust particles.[2][6] |
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe segregation, storage, and disposal of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one waste. Adherence to institutional and local environmental regulations is paramount.
Step 1: Waste Identification and Segregation
The first and most critical step is to correctly identify and segregate the waste at the point of generation.[7] Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the final disposal process.
-
Solid Waste: All solid 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, along with contaminated items like weighing paper, gloves, and paper towels, must be treated as solid hazardous chemical waste.[5]
-
Liquid Waste: Solutions containing this compound must be disposed of as liquid hazardous chemical waste. Do not dispose of this chemical down the drain. [5]
-
Incompatibility: Crucially, segregate this waste from incompatible materials, especially strong oxidizing agents, strong acids, and strong bases.[4][8]
Step 2: Containerization and Labeling
Proper containment and labeling are essential for safety and compliance.[9] This ensures that anyone handling the container understands its contents and associated hazards.
-
Select a Compatible Container: Use a dedicated, leak-proof container made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for liquids or a securely sealed bag or drum for solids).[7] The container must be in good condition with a secure, screw-top cap.[5]
-
Label the Container Clearly: Affix a hazardous waste label to the container before adding any waste. The label must include:
-
The words "Hazardous Waste."
-
The full chemical name: "3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one."
-
An accurate list of all constituents and their approximate concentrations.
-
The relevant hazard pictograms (e.g., Harmful/Irritant).
-
The date waste was first added.
-
The name of the principal investigator or laboratory contact.
-
Step 3: On-Site Accumulation and Storage
Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory, at or near the point of generation.[10]
-
Keep Containers Closed: Waste containers must remain tightly sealed at all times, except when actively adding waste.[9] Using a funnel that is left in the opening is not an acceptable practice.
-
Provide Secondary Containment: Place the waste container in a secondary containment bin to prevent the spread of material in case of a leak.[9]
-
Store in a Designated Area: The SAA should be located in a well-ventilated, low-traffic area, away from heat sources or direct sunlight.
Step 4: Arranging for Final Disposal
The final disposal of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one must be conducted by professionals.
-
Contact EHS: Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health and Safety (EHS) department.[5]
-
Professional Disposal: The universal recommendation is to dispose of the contents and container at an approved waste disposal plant.[6] Common disposal methods for this type of compound include dissolving it in a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[2]
Decontamination of Empty Containers
If the original chemical container is to be disposed of as non-hazardous trash, it must be thoroughly decontaminated.[5]
-
Triple Rinse: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol) that can dissolve the compound.
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and disposed of as liquid chemical waste.[7]
-
Deface Label: Completely remove or deface the original label on the empty, cleaned container before disposal.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of waste generated from working with 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one.
Caption: Disposal workflow for 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one.
References
-
Emory University. Chemical Waste Disposal Guidelines. Emory University Department of Chemistry. Available from: [Link]
-
Northwestern University. Hazardous Waste Disposal Guide. Northwestern University Office for Research Safety. Available from: [Link]
-
University of Pennsylvania. Laboratory Chemical Waste Management Guidelines. University of Pennsylvania EHRS. Available from: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%. Cole-Parmer. Available from: [Link]
-
Kanto Chemical Co., Inc. Safety Data Sheet. Kanto Chemical Co., Inc. Available from: [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. CP Lab Safety. Available from: [Link]
Sources
- 1. cdhfinechemical.com [cdhfinechemical.com]
- 2. jayorganics.com [jayorganics.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. calpaclab.com [calpaclab.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. rtong.people.ust.hk [rtong.people.ust.hk]
- 8. fishersci.com [fishersci.com]
- 9. nswai.org [nswai.org]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Navigating the Safe Handling of 3-Methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety of our laboratory practices. This guide provides essential, immediate safety and logistical information for handling 2-Pyrazolin-5-one, 3-methyl-1-(m-nitrophenyl)-, a compound demanding meticulous attention to safety protocols. By understanding the "why" behind each procedural step, we can foster a culture of safety that protects both the individual and the integrity of the research.
The following information is synthesized from authoritative safety data sheets for structurally similar compounds and established principles of chemical hygiene for nitro-containing aromatic compounds. The presence of the m-nitrophenyl group may impart additional hazards beyond those of its non-nitrated analog, 3-methyl-1-phenyl-2-pyrazolin-5-one. Therefore, a conservative approach to personal protective equipment (PPE) and handling is paramount.
Hazard Identification and Risk Assessment: Understanding the Threat
Before any handling of 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one, a thorough risk assessment is critical. Based on data from the closely related compound, 3-methyl-1-phenyl-2-pyrazolin-5-one, we can anticipate the following hazards[1][2][3][4][5]:
-
Serious Eye Irritation: Causes serious eye irritation[3][5].
-
Respiratory Irritation: May cause respiratory tract irritation[1][3][4].
The addition of a nitro group to the phenyl ring warrants heightened awareness of potential for increased toxicity and reactivity. Nitroaromatic compounds can be associated with additional hazards, including potential for thermal instability and increased absorption through the skin.
Table 1: Hazard Summary and GHS Classifications for 3-Methyl-1-phenyl-2-pyrazolin-5-one
| Hazard Statement | GHS Classification |
| Harmful if swallowed | Acute toxicity, Oral (Category 4)[2][3][5] |
| Causes skin irritation | Skin irritation (Category 2)[3] |
| Causes serious eye irritation | Eye irritation (Category 2/2A)[3][5] |
| May cause respiratory irritation | Specific target organ toxicity - single exposure (Category 3)[3] |
Personal Protective Equipment (PPE): Your Essential Barrier
The selection of appropriate PPE is the cornerstone of safe chemical handling. The following recommendations are based on a comprehensive assessment of the potential routes of exposure.
Engineering Controls: The First Line of Defense
Whenever possible, engineering controls should be the primary method of exposure reduction.
-
Fume Hood: All weighing, transferring, and solution preparation should be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols[1][3][4].
-
Ventilation: Ensure adequate general laboratory ventilation[1][3][4].
Personal Protective Equipment (PPE) Protocol
The following PPE is mandatory for all procedures involving 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one.
-
Eye and Face Protection:
-
Hand Protection:
-
Gloves: Chemical-resistant gloves are essential. Nitrile gloves are a common and effective choice for handling many chemicals in a laboratory setting. Always inspect gloves for tears or punctures before use[3].
-
Double Gloving: Consider double gloving for added protection, especially during prolonged handling or when working with solutions.
-
Glove Removal: Use the proper technique to remove gloves to avoid contaminating your skin.
-
-
Body Protection:
-
Laboratory Coat: A fully buttoned, long-sleeved laboratory coat is required.
-
Chemical-Resistant Apron: A chemical-resistant apron should be worn over the lab coat when handling significant quantities of the compound or its solutions.
-
Full-Body Suit: For large-scale operations or in the event of a significant spill, a complete suit protecting against chemicals may be necessary[3].
-
-
Respiratory Protection:
-
In a Fume Hood: If all handling of the solid is performed within a certified chemical fume hood, respiratory protection may not be necessary.
-
Outside of a Fume Hood: If there is a potential for generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator is required. A particulate filter conforming to EN 143 or an N95 respirator is a suitable choice[2][3].
-
Diagram 1: PPE Selection Workflow
Caption: Decision workflow for selecting appropriate PPE.
Operational Plan: Step-by-Step Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures procedural consistency.
Preparation and Weighing
-
Designate a Workspace: Clearly designate an area within a chemical fume hood for handling the compound.
-
Gather Materials: Before starting, ensure all necessary equipment (spatulas, weigh boats, containers) and PPE are readily available.
-
Don PPE: Put on all required PPE as outlined in the section above.
-
Weighing: Carefully weigh the desired amount of the solid compound in the fume hood. Avoid creating dust. Use a gentle scooping or tapping motion rather than pouring from a height.
-
Container Labeling: Immediately and clearly label the container with the compound name, concentration (if in solution), date, and your initials.
Solution Preparation
-
Solvent Selection: Choose an appropriate solvent and have it ready in the fume hood.
-
Dissolution: Slowly add the weighed solid to the solvent while stirring. Be mindful of any potential exothermic reactions.
-
Transfer: If the solution needs to be transferred to another container, do so carefully to avoid splashing.
Emergency Procedures: Be Prepared
In the event of an exposure or spill, immediate and correct action is crucial.
Table 2: First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician[1][3][4]. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician[1][3][4]. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician[1][3][4]. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician[1][3][4]. |
Spill Response
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Assess: From a safe distance, assess the extent of the spill and any immediate dangers.
-
Containment and Cleanup (for small spills):
-
Ensure you are wearing appropriate PPE, including respiratory protection if necessary.
-
Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent).
-
Carefully sweep or scoop the absorbed material into a labeled, sealable waste container[1][3].
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Collect all cleaning materials in the same waste container.
-
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a legal and ethical responsibility.
-
Waste Collection: All solid waste (contaminated gloves, weigh boats, absorbent material) and liquid waste containing 3-methyl-1-(m-nitrophenyl)-2-pyrazolin-5-one must be collected in a designated, labeled hazardous waste container.
-
Disposal Procedure: Follow your institution's hazardous waste disposal procedures. Do not dispose of this chemical down the drain or in the regular trash[1][2][3]. Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Contaminated Packaging: Dispose of the original container as unused product unless it has been thoroughly decontaminated[1].
By integrating these safety protocols into your daily laboratory workflow, you contribute to a safer research environment for yourself and your colleagues. Remember, safety is not just a set of rules, but a mindset that prioritizes well-being and scientific excellence.
References
-
3-Methyl-1-Phenyl 5-Pyrazolone-4-Dihydro-Pyrazol-3-One Safety Data Sheet. Jay Organics.
-
SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazolin-5-one. Fisher Scientific.
-
3-METHYL-1-PHENYL-5-PYRAZOLONE Safety Data Sheet. CDH Fine Chemical.
-
Material Safety Data Sheet - 3-Methyl-1-phenyl-2-pyrazolin-5-one 99%. Cole-Parmer.
-
SAFETY DATA SHEET: 3-Methyl-1-phenyl-2-pyrazoline-5-one. Sigma-Aldrich.
-
110110 - 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet.
-
Safety Data Sheet.
-
Personal Protective Equipment | US EPA.
-
Personal Protective Equipment (PPE). CHEMM.
-
Protective Equipment. American Chemistry Council.
-
Personal Protective Equipment for Use in Handling Hazardous Drugs.
-
A Guide to Non-Respiratory Personal Protective Equipment (PPE). Health and Safety Authority.
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
